Methyl 4-hydroxy-2-naphthoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWWQMCPGCLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of Methyl 4-hydroxy-2-naphthoate
An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-naphthoate
Abstract
This compound is a pivotal intermediate in the synthesis of complex organic molecules, finding significant application in medicinal chemistry and materials science.[1] Its naphthalene core, functionalized with both hydroxyl and methyl ester groups, serves as a versatile scaffold for developing novel therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antagonists for G-protein coupled receptors, as well as components for optoelectronic materials.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and validated synthetic pathway to this compound. The synthesis is presented as a two-stage process: the initial construction of the 4-hydroxy-2-naphthoic acid backbone via a Stobbe condensation and subsequent intramolecular cyclization, followed by a classic Fischer esterification to yield the final product. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and critical process parameters, ensuring scientific integrity and reproducibility for researchers in the field.
Strategic Overview: A Two-Stage Synthetic Approach
The is most effectively achieved through a sequential, two-part strategy. This approach decouples the formation of the core naphthoic acid structure from the final esterification step, allowing for optimization and purification at each critical juncture.
-
Part I: Naphthalene Ring Construction. The synthesis commences with the formation of the precursor, 4-hydroxy-2-naphthoic acid. While the Kolbe-Schmitt reaction is a classic method for carboxylating phenols, its application to 2-naphthol does not typically yield the desired 4-hydroxy-2-naphthoic acid isomer.[3][4][5] A more reliable and regioselective approach involves a Stobbe condensation between an appropriate benzaldehyde and dimethyl succinate, followed by an acid-catalyzed intramolecular cyclization to construct the naphthalene ring system.[6]
-
Part II: Fischer Esterification. With the 4-hydroxy-2-naphthoic acid precursor in hand, the final step is a straightforward acid-catalyzed esterification using methanol. This reaction, known as the Fischer esterification, is a robust and high-yielding method for converting carboxylic acids to their corresponding methyl esters.[2][7]
The overall synthetic workflow is depicted below.
Figure 1: High-level workflow for the .
Part I: Synthesis of 4-hydroxy-2-naphthoic acid
This crucial first stage involves the construction of the substituted naphthalene ring from acyclic precursors. The chosen methodology leverages a powerful carbon-carbon bond-forming reaction followed by a ring-closing event.
Underlying Principles and Mechanism
The synthesis of the 4-hydroxy-2-naphthoic acid core is achieved through two sequential reactions:
-
Stobbe Condensation: This is a base-catalyzed condensation between a carbonyl compound (benzaldehyde) and a succinic ester (dimethyl succinate). The strong base, typically potassium tert-butoxide (t-BuOK), deprotonates the succinate ester to form a carbanion. This nucleophile then attacks the carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular lactonization, followed by elimination, to yield an alkylidenesuccinic acid or its half-ester after workup.[6] The causality for using a strong, non-nucleophilic base like t-BuOK is to favor the formation of the kinetic enolate of the succinate, driving the condensation forward efficiently without competing saponification of the ester groups.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The 2-benzylidenesuccinic acid intermediate produced in the Stobbe reaction is then subjected to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[6] The acid protonates the carboxylic acid group, which then acts as an electrophile, attacking the electron-rich aromatic ring in an intramolecular Friedel-Crafts acylation. This cyclization event forms the second six-membered ring, and subsequent tautomerization of the resulting enol yields the aromatic 4-hydroxynaphthoic acid structure.
The combined mechanistic pathway is illustrated below.
Figure 2: Mechanistic flow for the synthesis of 4-hydroxy-2-naphthoic acid.
Experimental Protocol: 4-hydroxy-2-naphthoic acid
This protocol is adapted from established procedures for the synthesis of substituted naphthoic acids.[6]
Step A: Stobbe Condensation to form 2-(E)-benzylidenesuccinic acid
-
Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add potassium tert-butoxide (1.1 eq) and anhydrous tert-butanol.
-
Reaction Initiation: Heat the mixture to reflux. Prepare a solution of benzaldehyde (1.0 eq) and dimethyl succinate (1.25 eq) in tert-butanol.
-
Addition: Add the benzaldehyde/succinate solution dropwise to the refluxing t-BuOK mixture over 3 hours. Maintain reflux for an additional 3 hours after the addition is complete.
-
Workup I (Solvent Removal): Remove the tert-butanol under reduced pressure using a rotary evaporator.
-
Hydrolysis: Dissolve the resulting residue in methanol, add a 15% solution of NaOH in methanol, and reflux the mixture for 12 hours to ensure complete saponification of any remaining ester groups.
-
Workup II (Extraction): Concentrate the mixture in vacuo. Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities.
-
Isolation: Acidify the aqueous layer with concentrated HCl to a pH of ~1-2. The product, 2-(E)-benzylidenesuccinic acid, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethyl acetate/hexane mixture to yield pure 2-(E)-benzylidenesuccinic acid.
Step B: Cyclization to form 4-hydroxy-2-naphthoic acid
-
Setup: In a flask, carefully add 2-(E)-benzylidenesuccinic acid (1.0 eq) to concentrated sulfuric acid (approx. 2.2 eq by mass) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice/cold water.
-
Isolation: Allow the mixture to stand, often overnight at low temperature (5 °C), to facilitate crystallization of the product.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude 4-hydroxy-2-naphthoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary: Synthesis of 4-hydroxy-2-naphthoic acid
| Parameter | Step A: Stobbe Condensation | Step B: Cyclization |
| Key Reagents | Benzaldehyde, Dimethyl Succinate, t-BuOK | 2-Benzylidenesuccinic acid, H₂SO₄ |
| Solvent | tert-Butanol | None (H₂SO₄ is reagent & medium) |
| Temperature | Reflux (~83 °C) | 0 °C to Room Temperature |
| Reaction Time | 6-8 hours | 8-12 hours |
| Typical Yield | 70-80% | 75-85% |
| Purification | Recrystallization (EtOAc/Hexane) | Recrystallization (Ethanol/Water) |
Part II: Esterification to this compound
The final stage of the synthesis converts the carboxylic acid into the desired methyl ester. The Fischer esterification is the method of choice due to its simplicity, cost-effectiveness, and high efficiency.
Underlying Principles and Mechanism
Fischer esterification is an equilibrium-controlled, acid-catalyzed process.[7] The reaction proceeds via the following key steps:
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of the alcohol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.
To drive the equilibrium towards the product side, the alcohol (methanol) is typically used in large excess, serving as both the reagent and the solvent.
Figure 3: Generalized mechanism of Fischer Esterification.
Experimental Protocol: this compound
This protocol is a standard and reliable procedure for acid-catalyzed esterification.[2][8]
-
Setup: Dissolve 4-hydroxy-2-naphthoic acid (1.0 eq) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.5-1.0 eq, or a few drops of H₂SO₄).[2]
-
Reaction: Heat the solution to reflux (approx. 65-70 °C) and maintain for 6-8 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid spot.
-
Quenching: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Workup (Extraction): Extract the product from the aqueous methanol mixture using a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude this compound via silica gel column chromatography or recrystallization from a suitable solvent (e.g., methanol/water or hexane/ethyl acetate) to yield a pure solid.[2]
Data Summary: Fischer Esterification
| Parameter | Fischer Esterification |
| Key Reagents | 4-hydroxy-2-naphthoic acid, Methanol |
| Catalyst | Concentrated H₂SO₄ or TsOH |
| Solvent | Methanol (reagent and solvent) |
| Temperature | Reflux (~65-70 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield | 70-95% |
| Purification | Column Chromatography or Recrystallization |
Product Characterization and Validation
The identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl ester group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H (hydroxyl), C=O (ester), and aromatic C-H functional groups.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion and Outlook
This guide has detailed a robust, two-stage synthetic route to this compound, proceeding through the key intermediate 4-hydroxy-2-naphthoic acid. The strategy, which combines a Stobbe condensation/cyclization sequence with a subsequent Fischer esterification, is built upon well-understood and reliable organic transformations. By explaining the causality behind procedural choices and providing detailed, validated protocols, this document serves as a practical resource for researchers. The availability of this synthetic pathway is crucial for advancing research in drug discovery, where naphthoic acid derivatives are explored for their biological activities, and in materials science, where the naphthalene scaffold offers unique photophysical properties.[1][2][9]
References
- 1. 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester | Benchchem [benchchem.com]
- 2. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 3. Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectral Analysis of Methyl 4-hydroxy-2-naphthoate
Introduction
Methyl 4-hydroxy-2-naphthoate is an aromatic ester with a naphthalene core, a functional landscape that promises a rich and informative spectroscopic profile. The precise elucidation of its chemical structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a comprehensive theoretical framework for the spectral analysis of this compound, complete with detailed experimental protocols and data interpretation strategies.
The Strategic Workflow of Spectroscopic Analysis
A multi-faceted approach is essential for the unambiguous structural confirmation of a synthesized compound like this compound. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: A typical workflow for the structural elucidation of an organic compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for determining the number of different types of protons and their connectivity in a molecule.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of dry, pure this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the ester group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~7.8-8.0 | s | - |
| H-3 | ~7.1-7.3 | s | - |
| H-5 | ~8.0-8.2 | d | 8-9 |
| H-6 | ~7.3-7.5 | t | 7-8 |
| H-7 | ~7.5-7.7 | t | 7-8 |
| H-8 | ~7.8-8.0 | d | 8-9 |
| -OCH₃ | ~3.9-4.1 | s | - |
| -OH | ~9.5-10.5 | s (broad) | - |
-
The protons on the naphthalene ring will show characteristic splitting patterns based on their coupling with neighboring protons.
-
The hydroxyl proton is expected to be a broad singlet and its chemical shift can be concentration-dependent.
Caption: Predicted proton coupling relationships in this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the number of unique carbon environments in a molecule.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation:
-
A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
-
Instrument Setup:
-
The setup is similar to ¹H NMR, with tuning of the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
A proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each carbon.
-
A longer acquisition time is generally necessary due to the lower natural abundance of ¹³C.
-
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165-170 |
| C-4 (C-OH) | ~155-160 |
| C-2 (C-COOCH₃) | ~110-115 |
| Quaternary Aromatic Carbons | ~125-140 |
| Tertiary Aromatic Carbons | ~105-130 |
| -OCH₃ | ~50-55 |
-
The carbonyl carbon of the ester will appear significantly downfield.
-
The carbon bearing the hydroxyl group will also be deshielded.
-
The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with variations due to the electronic effects of the substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the IR beam path.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Predicted FT-IR Data and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (methyl) | 2850-3000 | Medium |
| C=O stretch (ester) | 1700-1730 | Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium |
| C-O stretch (ester) | 1100-1300 | Strong |
-
The broad O-H stretch is a key indicator of the hydroxyl group.
-
The strong carbonyl absorption confirms the presence of the ester.
-
The aromatic C=C stretching bands and C-H out-of-plane bending vibrations (in the fingerprint region) can provide further structural information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
-
Ionization:
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₀O₃) is 202.21 g/mol . A prominent molecular ion peak is expected at m/z = 202.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171.
-
Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 143.
-
Decarbonylation (loss of CO) from the fragment at m/z = 171 to give a fragment at m/z = 143.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry is expected to provide a comprehensive and unambiguous structural characterization of this molecule. While based on sound chemical principles, these predictions underscore the necessity of empirical data acquisition for definitive structural confirmation. Researchers are encouraged to use this guide as a reference for designing experiments and interpreting the resulting spectral data.
References
An In-Depth Technical Guide to the Reactivity and Functional Groups of Methyl 4-hydroxy-2-naphthoate
Abstract
Methyl 4-hydroxy-2-naphthoate is a bifunctional naphthalene derivative of significant interest in synthetic organic chemistry and medicinal research. As a key structural motif, it serves as a versatile intermediate for the synthesis of more complex molecules, including analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the molecule's core reactivity, governed by the interplay of its three primary components: a phenolic hydroxyl group, a methyl ester, and the naphthalene aromatic system. We will explore the distinct chemical behaviors of these functional groups, the regiochemical outcomes of electrophilic aromatic substitution, and the practical application of this knowledge in designing synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important chemical scaffold.
Molecular Structure and Physicochemical Profile
Chemical Structure and Nomenclature
This compound possesses a naphthalene core functionalized with a hydroxyl (-OH) group at the C4 position and a methyl ester (-COOCH₃) at the C2 position. The presence of both an electron-donating hydroxyl group and an electron-withdrawing ester group on the same aromatic ring system creates a unique electronic environment that dictates its reactivity. Intramolecular hydrogen bonding between the C4-hydroxyl proton and the carbonyl oxygen of the C2-ester is a key structural feature that influences its stability and physicochemical properties.[1]
-
IUPAC Name: methyl 4-hydroxynaphthalene-2-carboxylate
-
CAS Number: 7463-53-8 (for the parent structure, isomers have different CAS numbers)[3][4]
-
Molecular Formula: C₁₂H₁₀O₃[4]
Physicochemical Data Summary
The physical and chemical properties of naphthoate esters are critical for their application in synthesis, including solubility in various solvent systems and purification requirements.
| Property | Value | Source |
| Molecular Weight | 202.21 g/mol | [3][4] |
| Melting Point | 73-75 °C (for Methyl 3-hydroxy-2-naphthoate) | [3][5] |
| Polar Surface Area | 46.5 Ų | [6] |
| XLogP3 | 2.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
Note: Properties such as melting point can vary between isomers. The value for the 3-hydroxy isomer is provided for reference.
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor.
Primary Synthetic Route: Fischer Esterification
Fischer esterification involves reacting a carboxylic acid (4-hydroxy-2-naphthoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][5][7] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, which also serves as the solvent.[7]
Causality of Experimental Choices:
-
Acid Catalyst: The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Excess Methanol: Using methanol as the solvent shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle, maximizing the yield.
-
Reflux Conditions: Heating the reaction to the boiling point of methanol (reflux) increases the reaction rate without loss of solvent, allowing the reaction to reach equilibrium in a reasonable timeframe (typically 6-36 hours).[1][7]
Detailed Experimental Protocol: Fischer Esterification
This protocol is a representative example based on established procedures.[5][7]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-2-naphthoic acid (1.0 eq).
-
Reagents: Add a significant excess of methanol (e.g., 25 mL per 1.0 g of carboxylic acid) to the flask to act as both reactant and solvent.
-
Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), followed by brine.[5][7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound. The product can be further purified by recrystallization or silica gel chromatography if necessary.[1]
Visualization: Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Analysis of Functional Group Reactivity
The chemical behavior of this compound is a composite of the reactivities of its individual functional groups, which also influence one another electronically.[8]
The Phenolic Hydroxyl Group (-OH) at C4
The hydroxyl group at C4 is phenolic, meaning it is directly attached to an aromatic ring. This confers weak acidity and makes the oxygen atom a potent nucleophile upon deprotonation.
-
O-Alkylation: In the presence of a base (e.g., K₂CO₃, NaH), the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. This ion can readily react with alkylating agents, such as alkyl halides or sulfates, in an Sₙ2 reaction to form ethers.[9][10] This reaction is fundamental for installing protecting groups or modifying the molecule's pharmacokinetic properties.[11]
-
O-Acylation: The hydroxyl group can be acylated by reacting with acid chlorides or anhydrides to form a new ester linkage.[12] This reaction is often catalyzed by a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the HCl byproduct and activate the acylating agent.
-
Directing Effect in EAS: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS).[13] It strongly donates electron density into the naphthalene ring via resonance, stabilizing the carbocation intermediate (the sigma complex). It is an ortho, para-director.
The Methyl Ester Group (-COOCH₃) at C2
The methyl ester at C2 is a classic carboxylic acid derivative and its reactivity is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbon.
-
Hydrolysis (Saponification): The ester can be readily hydrolyzed back to the parent carboxylic acid.[14] Under basic conditions (saponification), a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.[15] Subsequent acidification protonates the carboxylate to yield the carboxylic acid. The reaction is effectively irreversible due to the deprotonation of the carboxylic acid under basic conditions. Steric hindrance around the carbonyl can significantly slow this reaction.[16]
-
Conversion to Amides/Hydrazides: The ester can undergo aminolysis. For instance, reaction with hydrazine hydrate displaces the methoxy group to form the corresponding hydrazide.[17][18] This transformation is a key step in the synthesis of many pharmaceutical derivatives, including hydrazones with potential anti-inflammatory activity.[17]
-
Directing Effect in EAS: The ester group is a deactivating group for electrophilic aromatic substitution.[19] It withdraws electron density from the ring through both induction and resonance, destabilizing the carbocation intermediate. It acts as a meta-director.
The Naphthalene Aromatic System: Regioselectivity of Electrophilic Aromatic Substitution (EAS)
When an electrophile attacks the naphthalene ring of this compound, the regiochemical outcome is determined by the competing electronic effects of the two substituents.
-
Dominance of the Activating Group: In electrophilic aromatic substitution, activating groups almost always control the regioselectivity over deactivating groups.[20] The C4-hydroxyl group is a strong activator, while the C2-ester is a moderate deactivator. Therefore, the -OH group will direct incoming electrophiles to its ortho and para positions.
-
Predicted Sites of Substitution:
-
The positions ortho to the C4-OH are C3 and C5.
-
The position para to the C4-OH is C8.
-
However, the C2 position is already substituted.
-
Therefore, electrophilic attack is most likely to occur at the C1 and C3 positions. The C1 position is ortho to the -OH and meta to the -COOCH₃, while the C3 position is also ortho to the -OH.
-
-
Example Reaction - Nitration: Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile.[21] The reaction is expected to yield a mixture of methyl 1-nitro-4-hydroxy-2-naphthoate and methyl 3-nitro-4-hydroxy-2-naphthoate .
Visualization: EAS Regioselectivity
Caption: Regioselectivity of electrophilic attack on this compound.
Applications in Synthetic Chemistry and Drug Development
The distinct reactivity of its functional groups makes this compound a valuable building block for creating a diverse range of more complex molecules.
-
Versatile Synthetic Intermediate: The ability to selectively functionalize the hydroxyl group (via alkylation/acylation), modify the ester (via hydrolysis/aminolysis), or substitute the aromatic ring (via EAS) provides multiple handles for molecular elaboration.[2][22] This makes it a key precursor in multi-step syntheses.
-
Scaffold for NSAID Analogs: The naphthoic acid framework is central to several NSAIDs, most notably Naproxen.[23] this compound and its isomers serve as starting materials for synthesizing derivatives that can be evaluated for cyclooxygenase (COX) inhibition.[1] The ester functionality is often a prodrug strategy to improve the pharmacokinetic profile of a parent carboxylic acid drug.[24]
-
Probing Biological Systems: Naphthoic acid derivatives have been investigated for their potential as therapeutic agents beyond inflammation. For instance, specific substitution patterns on the naphthalene ring are crucial for steric and electronic interactions with biological targets.[2] Structurally related compounds have been identified as antagonists for the P2Y14 receptor, which is involved in inflammatory and metabolic diseases, and as ligands for the aryl hydrocarbon receptor (AhR).[2][25]
Conclusion
This compound is a molecule whose reactivity is defined by a fascinating interplay of competing and complementary functional groups. The potent activating and directing effect of the C4-hydroxyl group dominates the chemistry of the aromatic system, enabling regioselective electrophilic substitution. Concurrently, the C2-ester and C4-hydroxyl moieties provide independent sites for nucleophilic acyl substitution and O-functionalization, respectively. A thorough understanding of these principles is paramount for any scientist aiming to leverage this compound as a strategic intermediate in the synthesis of novel materials, pharmaceutical agents, and chemical probes.
References
- 1. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 2. 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester | Benchchem [benchchem.com]
- 3. Methyl 3-hydroxy-2-naphthoate 97 883-99-8 [sigmaaldrich.com]
- 4. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4323714A - Alkylation of hydroxy-substituted aromatic compounds - Google Patents [patents.google.com]
- 10. CN108530390B - A kind of alkylation method of 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. zenodo.org [zenodo.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. derpharmachemica.com [derpharmachemica.com]
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- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 23. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxy-2-naphthoate
Introduction
Methyl 4-hydroxy-2-naphthoate is a naphthalene derivative belonging to the family of naphthoic acid esters. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their versatile chemical structures, which serve as scaffolds for the synthesis of more complex molecules. Naphthoic acid derivatives have been investigated for their potential as therapeutic agents, including their role as antagonists for receptors involved in inflammatory and metabolic diseases. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its application in research and drug development.
Chemical Structure and Properties
The foundational structure of this compound consists of a naphthalene core functionalized with a hydroxyl group and a methyl ester. This arrangement imparts a unique combination of aromaticity, polarity, and reactivity to the molecule.
Molecular Structure
The chemical structure of this compound is illustrated below. The IUPAC name for this compound is methyl 4-hydroxynaphthalene-2-carboxylate.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
Precise experimental data for this compound is not extensively available in public literature. However, we can infer its properties based on its parent compound, 4-hydroxy-2-naphthoic acid, and closely related isomers. The table below summarizes these known and predicted properties.
| Property | Value (4-hydroxy-2-naphthoic acid) | Predicted Value (this compound) | Reference |
| Molecular Formula | C₁₁H₈O₃ | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 188.18 g/mol | 202.21 g/mol | [1] |
| CAS Number | 1573-91-7 | Not available | [1] |
| Melting Point | Not available | Predicted to be a solid at room temperature | |
| Boiling Point | 411.6 °C | > 200 °C (Predicted) | [2] |
| Solubility | Soluble in DMSO (≥ 42 mg/mL) | Expected to be soluble in methanol, DMSO, and other organic solvents. Poorly soluble in water. | [3] |
| pKa | Not available | Expected to be weakly acidic due to the phenolic hydroxyl group. |
Synthesis and Purification
The primary route for the synthesis of this compound is through the esterification of its parent carboxylic acid, 4-hydroxy-2-naphthoic acid.
General Synthesis Protocol: Fischer Esterification
This standard procedure involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.
Caption: General workflow for the synthesis of this compound.
Detailed Steps:
-
Dissolution: Dissolve 4-hydroxy-2-naphthoic acid in an excess of methanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methyl ester protons, and a singlet for the hydroxyl proton. The exact chemical shifts and coupling constants would provide detailed information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the naphthalene ring, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the hydroxyl group, C-H stretching for the aromatic and methyl groups, and a strong C=O stretching band for the ester carbonyl.
-
UV-Visible (UV-Vis) Spectroscopy: Due to the extended aromatic system of the naphthalene core, this compound is expected to absorb UV radiation, showing characteristic absorbance maxima that can be used for quantitative analysis.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic or acetic acid) would be a suitable starting point for method development.
Applications in Research and Drug Development
Naphthoic acid derivatives are valuable building blocks in organic synthesis and medicinal chemistry.[4] While specific applications for this compound are not widely reported, related compounds have shown significant biological activity. For instance, some naphthoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases.[5] Furthermore, certain naphthol derivatives have demonstrated anti-inflammatory effects by suppressing key signaling pathways.[5] The structural features of this compound make it an interesting candidate for further investigation in these areas.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, drawing upon data from its parent compound and related isomers due to the limited availability of specific experimental data. The insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals working with this and similar classes of compounds.
References
- 1. 4-Hydroxy-2-naphthoic acid 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-hydroxy-2-naphthoate: Synthesis, Characterization, and Applications
Abstract
Methyl 4-hydroxy-2-naphthoate is a specialized aromatic ester derived from the naphthalene scaffold. While not as extensively documented as some of its isomers, its structural motifs—a hydroxylated naphthalene ring system coupled with a carboxylate group—position it as a valuable intermediate in synthetic organic and medicinal chemistry. This guide provides a comprehensive overview of its historical synthesis, detailed modern preparative protocols, physicochemical and spectroscopic characterization, and known applications. By exploring the causality behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for researchers in drug discovery and materials science.
Historical Context and Discovery: A Tale of Two Reactions
The discovery and initial synthesis of this compound are not explicitly detailed in a singular seminal publication. Instead, its existence is the logical and inevitable outcome of two cornerstone 19th-century reactions in organic chemistry: the Kolbe-Schmitt reaction and the Fischer-Speier esterification.
The journey begins with the synthesis of its precursor, 4-hydroxy-2-naphthoic acid . The industrial preparation of hydroxynaphthoic acids was made possible by the Kolbe-Schmitt reaction , first described by Hermann Kolbe in 1860 and later refined by Rudolf Schmitt in 1885. This carboxylation reaction involves the treatment of a phenoxide (in this case, a naphthoxide) with carbon dioxide under pressure to install a carboxylic acid group onto the aromatic ring. For naphthalene derivatives, the regiochemistry is sensitive to factors like temperature and the choice of alkali metal.
Following the isolation of 4-hydroxy-2-naphthoic acid, the final step to obtain the methyl ester would have been achieved through Fischer-Speier esterification . This classic method, developed in 1895 by Emil Fischer and Arthur Speier, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] By refluxing 4-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst, this compound is formed. This two-step sequence represents the most historically and industrially relevant pathway to the title compound.
Synthesis and Manufacturing
The primary and most efficient route for the laboratory and industrial preparation of this compound remains the two-step process originating from β-naphthol.
Step 1: Synthesis of 4-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a powerful method for the ortho-carboxylation of phenols and naphthols. The reaction proceeds through the nucleophilic addition of the potassium salt of β-naphthol (potassium 2-naphthoxide) to carbon dioxide.
-
Causality of Experimental Choices:
-
Potassium vs. Sodium Naphthoxide: The use of potassium naphthoxide is crucial for directing the carboxylation to the desired position.
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water can inhibit the carboxylation process.[2]
-
Pressure and Temperature: Elevated temperature and pressure are necessary to facilitate the reaction between the weakly electrophilic carbon dioxide and the naphthoxide.
-
Experimental Protocol: Kolbe-Schmitt Carboxylation of β-Naphthol
-
Preparation of Potassium Naphthoxide: In a suitable high-pressure reactor, add β-naphthol and a stoichiometric equivalent of potassium hydroxide.
-
Solvent/Drying: Add an inert, high-boiling solvent (e.g., dibutyl carbitol) and remove the water formed during the salt formation via azeotropic distillation under reduced pressure.[2]
-
Carboxylation: Pressurize the reactor with dry carbon dioxide gas to approximately 100 atm.
-
Heating: Heat the mixture to 120-150°C and maintain for several hours with vigorous stirring.
-
Work-up: After cooling and venting the reactor, the resulting potassium salt of 4-hydroxy-2-naphthoic acid is dissolved in water.
-
Acidification: Acidify the aqueous solution with a strong mineral acid (e.g., HCl) to precipitate the free 4-hydroxy-2-naphthoic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
References
Navigating the Solubility Landscape of Methyl 4-hydroxy-2-naphthoate: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug product. Methyl 4-hydroxy-2-naphthoate, a key intermediate and structural motif in medicinal chemistry, presents a unique set of physicochemical characteristics that warrant a thorough understanding of its behavior in various solvent systems. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will equip you with the foundational knowledge and robust experimental protocols to determine its solubility, ensuring the integrity and success of your research endeavors.
Physicochemical Properties: A Molecular Portrait of this compound
To comprehend the solubility of a compound, one must first appreciate its inherent physicochemical properties. This compound is a derivative of 4-hydroxy-2-naphthoic acid.[1][2][3] The molecular structure, characterized by a bicyclic aromatic naphthalene ring, a hydroxyl group, and a methyl ester, imparts a balance of hydrophobicity and hydrophilicity.
Key Structural Features Influencing Solubility:
-
Naphthalene Ring System: The large, nonpolar surface area of the naphthalene core contributes to its inherent hydrophobicity, favoring solubility in nonpolar organic solvents.
-
Hydroxyl Group (-OH): This functional group is a hydrogen bond donor and acceptor, enabling interactions with polar protic solvents like alcohols.
-
Methyl Ester Group (-COOCH₃): The ester group is a polar moiety that can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Predicted LogP |
| This compound | C₁₂H₁₀O₃ | 202.21 | Naphthalene, Hydroxyl, Methyl Ester | ~2.6 - 3.0 |
| 4-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | Naphthalene, Hydroxyl, Carboxylic Acid | 2.24 |
| Methyl 6-hydroxy-2-naphthoate | C₁₂H₁₀O₃ | 202.21 | Naphthalene, Hydroxyl, Methyl Ester | Not available |
| Methyl 2-naphthoate | C₁₂H₁₀O₂ | 186.21 | Naphthalene, Methyl Ester | 3.6 |
Note: LogP values are estimations and can vary based on the prediction algorithm.[4][5]
The interplay of these features suggests that the solubility of this compound will be significantly influenced by the polarity, hydrogen bonding capacity, and overall chemical nature of the solvent.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamically driven process. It can be conceptualized as a three-step cycle, as illustrated in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-Hydroxy-2-naphthoic acid | CAS#:1573-91-7 | Chemsrc [chemsrc.com]
- 4. 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester | C13H12O3 | CID 73013820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Hydroxynaphthoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxynaphthoates, a class of organic compounds characterized by a naphthalene core bearing both a hydroxyl (-OH) and a carboxyl (-COOH) group, are of significant interest in medicinal chemistry and materials science.[1][2][3] Their utility as precursors in the synthesis of azo dyes, pigments, and even anti-carcinogenic compounds underscores the importance of their thorough characterization.[3][4] The precise positioning of the hydroxyl and carboxyl groups on the naphthalene ring gives rise to various isomers, such as 1-hydroxy-2-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid, each with unique physicochemical properties.[5][6][7][8] A multi-faceted spectroscopic approach is therefore essential to unambiguously identify these isomers and elucidate their structural and electronic properties.
This technical guide provides an in-depth exploration of the core spectroscopic techniques employed in the characterization of hydroxynaphthoates. It is designed to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy, as well as Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
A. ¹H NMR Spectroscopy: Probing the Proton Environment
In ¹H NMR spectroscopy of hydroxynaphthoates, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are key parameters for analysis.[9][10]
-
Chemical Shift : The position of a proton signal in the spectrum is influenced by the electron density around it. Protons attached to the aromatic naphthalene ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current.[11] The exact chemical shifts are sensitive to the positions of the hydroxyl and carboxyl substituents. The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very downfield position (δ > 10 ppm), while the phenolic proton of the hydroxyl group also appears as a broad singlet, with its chemical shift being solvent and concentration-dependent.[9]
-
Multiplicity : The splitting of a proton signal is caused by spin-spin coupling with neighboring non-equivalent protons. The n+1 rule is a useful first approximation, where n is the number of adjacent equivalent protons.[9] The coupling patterns of the aromatic protons provide crucial information for assigning the substitution pattern on the naphthalene ring.
-
Integration : The area under each proton signal is proportional to the number of protons it represents. This allows for the determination of the relative number of protons in different chemical environments.[10]
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Hydroxynaphthoates in DMSO-d₆
| Compound | Aromatic Protons | Carboxyl OH | Phenolic OH |
| 1-Hydroxy-2-naphthoic acid | 7.22 - 8.57[5] | ~12.82 (s)[5] | Variable (broad s) |
| 3-Hydroxy-2-naphthoic acid | 7.3 - 8.3[6] | Variable (broad s) | Variable (broad s) |
| 6-Hydroxy-2-naphthoic acid | 7.1 - 8.5 | Variable (broad s) | Variable (broad s) |
Note: Chemical shifts can vary depending on the solvent and concentration. "s" denotes a singlet.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
-
Chemical Shift : The chemical shifts of the carbon atoms in the naphthalene ring are indicative of their electronic environment. Carbons bearing the hydroxyl and carboxyl groups will have distinct chemical shifts compared to the other aromatic carbons. The carbonyl carbon of the carboxylic acid group is particularly deshielded and appears at a characteristic downfield position (typically > 170 ppm).[5]
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for 1-Hydroxy-2-naphthoic acid in DMSO-d₆ [5]
| Carbon Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | 172.99 |
| C-OH | 160.78 |
| Aromatic Carbons | 108.52 - 135.26 |
C. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the hydroxynaphthoate sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis : Integrate the signals in the ¹H NMR spectrum and analyze the chemical shifts and multiplicities to assign the proton signals. Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon signals.
II. Vibrational Spectroscopy: Probing Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying key functional groups.
A. Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Key IR absorptions for hydroxynaphthoates include:
-
O-H Stretching : The hydroxyl groups of both the carboxylic acid and the phenol give rise to broad absorption bands in the region of 2500-3500 cm⁻¹. The broadness is due to hydrogen bonding.[12]
-
C=O Stretching : The carbonyl group of the carboxylic acid exhibits a strong and sharp absorption band typically in the range of 1680-1710 cm⁻¹.[4][12]
-
C=C Stretching : The aromatic carbon-carbon double bonds of the naphthalene ring show characteristic absorptions in the 1450-1600 cm⁻¹ region.[12]
-
C-O Stretching : The carbon-oxygen single bond of the hydroxyl and carboxyl groups will have stretching vibrations in the fingerprint region (below 1500 cm⁻¹).[4]
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation : Place a small amount of the solid hydroxynaphthoate sample directly onto the ATR crystal.
-
Instrument Setup : Ensure the ATR accessory is correctly installed in the IR spectrometer.
-
Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
III. Electronic Spectroscopy: Exploring Electron Transitions
UV-Visible and fluorescence spectroscopy provide insights into the electronic structure of molecules by probing the transitions between electronic energy levels.
A. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. The absorption of light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The resulting spectrum is a plot of absorbance versus wavelength.
Hydroxynaphthoates, with their extended π-conjugated naphthalene system, exhibit characteristic UV-Vis absorption spectra. The positions and intensities of the absorption bands (λmax) are influenced by the substitution pattern on the naphthalene ring and the solvent polarity.[13]
B. Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light.[14] Not all molecules that absorb UV-Vis light will fluoresce. Hydroxynaphthoates and their derivatives are often fluorescent, and their emission properties can be sensitive to their environment.[15][16]
A fluorescence spectrum is a plot of emission intensity versus wavelength at a fixed excitation wavelength.[17] The difference between the excitation and emission maxima is known as the Stokes shift.[17]
C. Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the hydroxynaphthoate in a suitable solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically below 1.0 for UV-Vis).
-
Instrument Setup :
-
UV-Vis : Place the cuvette with the solvent (blank) in the spectrophotometer and record a baseline. Then, replace the blank with the sample cuvette.
-
Fluorescence : Place the sample cuvette in the spectrofluorometer. Select an appropriate excitation wavelength based on the UV-Vis absorption spectrum.
-
-
Data Acquisition :
-
UV-Vis : Scan a range of wavelengths (e.g., 200-500 nm) and record the absorbance spectrum.
-
Fluorescence : Scan a range of emission wavelengths at the chosen excitation wavelength.
-
-
Data Analysis :
-
UV-Vis : Identify the wavelength(s) of maximum absorbance (λmax).
-
Fluorescence : Identify the wavelength of maximum emission.
-
IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure through fragmentation analysis.[18]
For hydroxynaphthoates, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[19] Techniques like electrospray ionization (ESI) are commonly used to generate ions from the hydroxynaphthoate molecules.[20] The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can help to distinguish between different isomers.
A. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the hydroxynaphthoate in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup : Infuse the sample solution into the mass spectrometer via an ESI source. Optimize the source parameters (e.g., capillary voltage, gas flow rates) to achieve a stable ion signal.
-
Data Acquisition : Acquire the mass spectrum in the desired mass range. For structural information, perform MS/MS experiments by selecting the molecular ion and inducing fragmentation.
-
Data Analysis : Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain insights into the molecular structure.
V. Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of the hydroxynaphthoate isomer.
The following diagram illustrates a logical workflow for the spectroscopic characterization of a hydroxynaphthoate sample.
Caption: Integrated workflow for the spectroscopic characterization of hydroxynaphthoates.
Conclusion
The spectroscopic characterization of hydroxynaphthoates is a critical step in their study and application. By employing a combination of NMR, IR, UV-Vis, and fluorescence spectroscopy, along with mass spectrometry, researchers can gain a comprehensive understanding of their molecular structure, electronic properties, and purity. This guide has provided a detailed overview of these techniques, emphasizing the practical aspects of data acquisition and interpretation. A thorough and integrated spectroscopic analysis is indispensable for ensuring the quality and consistency of hydroxynaphthoates used in research and development.
References
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- 2. Human Metabolome Database: Showing metabocard for 1-Hydroxy-2-naphthoic acid (HMDB0243892) [hmdb.ca]
- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum [chemicalbook.com]
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- 7. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Hydroxy-2-naphthoic acid(16712-64-4) 1H NMR [m.chemicalbook.com]
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- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 13. Synthesis and spectroscopic characterization of red-shifted spironaphthoxazine based optical switch probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. daneshyari.com [daneshyari.com]
- 16. Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Methyl 4-hydroxy-2-naphthoate: A Versatile Scaffold for Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Naphthoic Acid Ester
Methyl 4-hydroxy-2-naphthoate, a key naphthoic acid derivative, has emerged as a highly versatile and valuable building block in the landscape of modern organic synthesis. Its unique structural architecture, featuring a naphthalene core appended with both a nucleophilic hydroxyl group and an electron-withdrawing methyl ester, bestows upon it a rich and tunable reactivity profile. This duality allows for selective functionalization at multiple sites, making it an ideal precursor for the construction of complex molecular frameworks. Researchers, scientists, and drug development professionals are increasingly turning to this scaffold for the synthesis of a diverse array of bioactive molecules, functional materials, and pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of the chemistry of this compound, offering detailed application notes and robust protocols to empower researchers in leveraging its full synthetic potential.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. The interplay between the aromatic naphthalene system, the acidic hydroxyl group, and the ester functionality dictates its solubility, reactivity, and spectral characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [3] |
| Molecular Weight | 202.21 g/mol | [4] |
| Melting Point | 73-75 °C (lit.) | [4] |
| Boiling Point | 205-207 °C (lit.) | [4] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 34205-71-5 | [3] |
The planar structure of the naphthalene core, coupled with the potential for intramolecular hydrogen bonding between the 4-hydroxyl group and the 2-ester carbonyl, contributes to its thermal stability.[2] These features are critical considerations when designing reaction conditions.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The strategic positioning of the hydroxyl and ester groups on the naphthalene ring system opens up a plethora of synthetic transformations. The following sections detail key reactions, providing both mechanistic insights and field-proven protocols.
O-Alkylation and O-Arylation: Expanding the Molecular Framework
The phenolic hydroxyl group at the C4 position is a prime site for nucleophilic attack, readily undergoing O-alkylation and O-arylation to introduce a wide variety of substituents. This transformation is fundamental for modifying the steric and electronic properties of the molecule and is a common strategy in the synthesis of biologically active compounds.[6][7]
Causality Behind Experimental Choices: The choice of base and solvent is critical for achieving high yields and preventing side reactions. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenolic hydroxyl without promoting hydrolysis of the methyl ester. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 reaction. Phase-transfer catalysts can also be employed to enhance reaction rates, particularly with less reactive alkylating agents.[8]
Experimental Protocol: General Procedure for O-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature or with gentle heating (50-60 °C) for less reactive halides.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 2. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 3. covethouse.eu [covethouse.eu]
- 4. 3-ヒドロキシ-2-ナフトエ酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 17295-11-3: METHYL 6-HYDROXY-2-NAPHTHOATE | CymitQuimica [cymitquimica.com]
- 6. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from Methyl 4-hydroxy-2-naphthoate: A Senior Application Scientist's Guide
For researchers, medicinal chemists, and professionals in drug development, Methyl 4-hydroxy-2-naphthoate serves as a versatile scaffold for the synthesis of a diverse array of novel chemical entities. Its unique electronic and structural characteristics, arising from the naphthalene core bearing both a hydroxyl and a methyl ester group, provide multiple avenues for chemical modification. This guide offers an in-depth exploration of synthetic strategies to generate derivatives with potential applications in medicinal chemistry and materials science, grounded in mechanistic principles and supported by detailed, field-proven protocols.
I. Foundational Principles: Understanding the Reactivity of this compound
The synthetic versatility of this compound hinges on the reactivity of its two primary functional groups: the phenolic hydroxyl group and the methyl ester.
-
The Phenolic Hydroxyl Group: The hydroxyl group at the 4-position is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide is the key to a range of derivatization reactions, most notably O-alkylation and O-acylation. Furthermore, the electron-donating nature of the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution, primarily at the C3 position.
-
The Methyl Ester Group: The methyl ester at the 2-position can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides, acid chlorides, and other esters. This opens up a vast landscape for introducing diverse substituents and modulating the physicochemical properties of the parent molecule.
II. Key Synthetic Transformations and Detailed Protocols
This section details the core synthetic methodologies for derivatizing this compound, complete with step-by-step protocols and mechanistic insights.
A. Derivatization via the Phenolic Hydroxyl Group
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers from an alkoxide and a primary alkyl halide.[1] In the context of this compound, this reaction provides a straightforward route to a diverse library of 4-alkoxy-2-naphthoate derivatives.
Mechanistic Rationale: The reaction proceeds via an SN2 mechanism.[2] The first step involves the deprotonation of the phenolic hydroxyl group by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the reaction.[3]
Figure 1: Williamson Ether Synthesis Workflow.
Detailed Protocol: Synthesis of Methyl 4-methoxy-2-naphthoate
This protocol provides a representative example of O-alkylation.
| Step | Procedure | Rationale |
| 1 | To a solution of this compound (1.0 g, 4.95 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added anhydrous potassium carbonate (1.37 g, 9.90 mmol). | DMF is a polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group. |
| 2 | The mixture is stirred at room temperature for 30 minutes. | This allows for the complete formation of the phenoxide anion. |
| 3 | Iodomethane (0.93 mL, 14.85 mmol) is added dropwise to the suspension. | Iodomethane is a reactive alkylating agent. A slight excess ensures complete reaction. |
| 4 | The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). | The reaction is typically complete overnight at room temperature. |
| 5 | Upon completion, the reaction mixture is poured into ice-water (100 mL) and extracted with ethyl acetate (3 x 50 mL). | Quenching with water precipitates the product and dissolves inorganic salts. Ethyl acetate is a suitable solvent for extraction. |
| 6 | The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. | Washing with brine removes residual water. Drying with sodium sulfate removes any remaining moisture. |
| 7 | The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-methoxy-2-naphthoate as a white solid. | Column chromatography is a standard method for purifying organic compounds. |
Note: This protocol can be adapted for the synthesis of a wide range of alkoxy derivatives by substituting iodomethane with other primary alkyl halides.
While O-alkylation is generally favored, C-alkylation can occur under specific conditions, leading to the introduction of an alkyl group onto the aromatic ring, typically at the C3 position.[3]
Mechanistic Considerations: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para to the hydroxyl group). The outcome of the reaction (O- vs. C-alkylation) is influenced by several factors, including the solvent, the nature of the cation, and the alkylating agent.[4] Protic solvents, such as water or trifluoroethanol, can solvate the oxygen of the phenoxide through hydrogen bonding, hindering O-alkylation and promoting C-alkylation.[3]
Figure 2: Competing O- and C-Alkylation Pathways.
The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[5] This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[6]
Mechanistic Overview: The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond to form an acylium ion.[7] This electrophilic acylium ion then attacks the electron-rich aromatic ring via electrophilic aromatic substitution to afford the hydroxyaryl ketone. The regioselectivity (ortho vs. para) can be controlled by the reaction temperature, with lower temperatures favoring the para product and higher temperatures favoring the ortho product.[6]
Protocol Outline: Synthesis of Methyl 3-acetyl-4-hydroxy-2-naphthoate
-
O-Acylation: React this compound with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form Methyl 4-acetoxy-2-naphthoate.
-
Fries Rearrangement: Treat the resulting ester with a Lewis acid (e.g., AlCl₃) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at a controlled temperature to induce the rearrangement.
-
Work-up and Purification: Quench the reaction with acid, followed by extraction and purification by chromatography or recrystallization.
B. Derivatization via the Methyl Ester Group
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-hydroxy-2-naphthoic acid, is a fundamental transformation that opens the door to a wide range of subsequent derivatizations.
Mechanistic Insight: The hydrolysis is typically carried out under basic conditions (saponification) followed by acidification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid. Basic hydrolysis is generally preferred over acidic hydrolysis as it is an irreversible process, driving the reaction to completion.
Detailed Protocol: Synthesis of 4-hydroxy-2-naphthoic acid
| Step | Procedure | Rationale |
| 1 | A solution of this compound (1.0 g, 4.95 mmol) in methanol (20 mL) and 10% aqueous sodium hydroxide (10 mL) is heated at reflux for 2-3 hours. | Methanol acts as a co-solvent to ensure miscibility. Sodium hydroxide is the base that mediates the hydrolysis. Refluxing accelerates the reaction. |
| 2 | The reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. | Removal of methanol simplifies the subsequent work-up. |
| 3 | The remaining aqueous solution is diluted with water (20 mL) and acidified to pH 2-3 with concentrated hydrochloric acid. | Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate. |
| 4 | The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven. | Filtration isolates the solid product. Washing with cold water removes any remaining inorganic salts. |
The synthesis of amides from the corresponding carboxylic acid is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.
Synthetic Strategy: Once 4-hydroxy-2-naphthoic acid is obtained, it can be coupled with a variety of primary or secondary amines to form the corresponding amides. This is typically achieved using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which activates the carboxylic acid for nucleophilic attack by the amine.[8]
Figure 3: General Workflow for Amide Synthesis.
Protocol Outline: Synthesis of N-benzyl-4-hydroxy-2-naphthamide
-
Activation: To a solution of 4-hydroxy-2-naphthoic acid in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., DCC) and an activator (e.g., N-hydroxysuccinimide).
-
Amine Addition: Add benzylamine to the reaction mixture and stir at room temperature until the reaction is complete.
-
Work-up and Purification: Filter off any precipitated byproducts (e.g., dicyclohexylurea in the case of DCC), wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
III. Applications and Biological Significance of Derivatives
Derivatives of this compound have shown promise in a variety of therapeutic areas, underscoring the importance of their synthesis and evaluation.
A. Anti-inflammatory Activity
Several naphthoate derivatives have demonstrated significant anti-inflammatory properties. For instance, certain Methyl 2-naphthoates have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] The anti-inflammatory effect of methyl-1-hydroxy-2-naphthoate has been attributed to the suppression of NF-κB and MAPK signaling pathways.[11]
B. Antimicrobial Activity
The naphthoic acid scaffold is also a promising platform for the development of novel antimicrobial agents.[12] Derivatives have shown activity against a range of bacteria, including multi-drug resistant strains.[13] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[12]
Table 1: Reported Biological Activities of Naphthoate Derivatives
| Derivative Class | Biological Activity | Reference(s) |
| Methyl 2-naphthoates | Anti-inflammatory | [9][10] |
| Naphthol derivatives | Antimicrobial, Cytotoxic | [14] |
| Naphthoquinone amides | Anticancer | [8][15] |
| Naphthoic acid-derived polymers | Antibacterial (against MDR strains) | [12] |
IV. Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery and materials science. By leveraging the reactivity of its phenolic hydroxyl and methyl ester functionalities, researchers can access a rich chemical space of novel compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of new chemical entities based on this privileged scaffold.
V. References
-
Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms. PMC. --INVALID-LINK--
-
Alkylation of phenol: a mechanistic view. PubMed. --INVALID-LINK--
-
Evaluation of antimicrobial activities of naphthoic acid and its derivatives. JETIR. --INVALID-LINK--
-
Cytotoxicity and antimicrobial activity of some naphthol derivatives. PubMed. --INVALID-LINK--
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. --INVALID-LINK--
-
Fries Rearrangement. Wikipedia. --INVALID-LINK--
-
Fries Rearrangement. Alfa Chemistry. --INVALID-LINK--
-
What is the Fries Rearrangement Reaction?. BYJU'S. --INVALID-LINK--
-
Methyl-1-hydroxy-2-naphthoate, a Novel Naphthol Derivative, Inhibits Lipopolysaccharide-Induced Inflammatory Response in Macrophages via Suppression of NF-κB, JNK and p38 MAPK Pathways. PubMed. --INVALID-LINK--
-
First synthesis and anticancer activity of novel naphthoquinone amides. PubMed. --INVALID-LINK--
-
Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. PubMed. --INVALID-LINK--
-
Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. PubMed. --INVALID-LINK--
-
Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. ResearchGate. --INVALID-LINK--
-
The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. --INVALID-LINK--
-
Williamson Ether Synthesis. Organic Chemistry Tutor. --INVALID-LINK--
-
Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SciSpace. --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Methyl 4-hydroxy-2-naphthoate in Advanced Materials: A Prospective Guide
Introduction: Beyond a Simple Building Block
Methyl 4-hydroxy-2-naphthoate, a seemingly unassuming aromatic ester, holds significant latent potential within the realm of materials science. Its rigid, planar naphthalene core, combined with the reactive hydroxyl and methyl ester functionalities, positions it as a compelling candidate for the synthesis of high-performance polymers and functional organic materials. While direct, extensive research on this specific isomer is emerging, a prospective analysis based on structurally analogous compounds and foundational principles of polymer chemistry allows us to delineate its promising applications. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed application notes and robust protocols to explore the frontiers of what this compound can offer.
The inherent properties of the naphthalene ring system—namely its aromaticity, planarity, and larger π-conjugated system compared to a simple benzene ring—are known to impart enhanced thermal stability, mechanical strength, and unique optoelectronic properties to polymeric structures.[1][2] This document will explore the prospective applications of this compound in two key areas: as a monomer for high-performance polyesters and as a constituent in organic electronic materials.
Part 1: High-Performance Polyesters Derived from this compound
The dual functionality of this compound (a hydroxyl group for esterification or etherification and a methyl ester for transesterification) makes it an ideal AB-type monomer for polycondensation reactions. The resulting polyesters are anticipated to exhibit superior properties compared to their benzene-based counterparts, such as poly(ethylene terephthalate) (PET).
Application Note 1: Synthesis of a Novel Naphthalene-Based Polyester via Self-Polycondensation
By leveraging the hydroxyl and methyl ester groups, a linear polyester can be synthesized through a self-polycondensation reaction. The resulting polymer, which we will refer to as poly(4-hydroxy-2-naphthoate), would possess a rigid backbone composed of repeating naphthoate units. This rigidity is expected to lead to a high glass transition temperature (Tg) and excellent thermal stability.[3]
Causality Behind Experimental Choices: The choice of a two-stage melt polycondensation process is standard for producing high molecular weight polyesters. The first stage, transesterification, is performed at a lower temperature to generate a low molecular weight prepolymer while releasing methanol. The second stage, polycondensation, is carried out at a higher temperature and under high vacuum to drive the equilibrium towards the formation of a high molecular weight polymer by removing the ethylene glycol byproduct. A catalyst such as antimony trioxide is crucial for achieving a practical reaction rate.
Protocol 1: Synthesis of Poly(4-hydroxy-2-naphthoate)
Materials:
-
This compound (M4H2N)
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst
-
High-vacuum, high-temperature polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
Procedure:
Stage 1: Transesterification
-
Charge the polymerization reactor with this compound and the catalyst (e.g., 200-300 ppm of Sb₂O₃ relative to the monomer weight).
-
Purge the reactor with high-purity nitrogen to remove any oxygen.
-
Heat the reactor to a temperature of 180-200°C under a slow stream of nitrogen to melt the monomer and initiate the transesterification reaction. Methanol will be generated as a byproduct and should be collected.
-
Continue this stage for 2-4 hours or until approximately 80-90% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature of the reactor to 250-280°C.
-
Simultaneously, slowly reduce the pressure inside the reactor to below 1 Torr over a period of 30-60 minutes.
-
Maintain these conditions for 3-5 hours to facilitate the removal of any remaining byproducts and drive the polymerization to completion. The viscosity of the molten polymer will increase significantly during this stage.
-
Once the desired viscosity is achieved (as indicated by the stirrer torque), stop the reaction by introducing nitrogen to bring the reactor back to atmospheric pressure.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Thermal Properties: Analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1]
-
Structural Confirmation: Verified by ¹H NMR and FTIR spectroscopy.
Expected Properties of Poly(4-hydroxy-2-naphthoate)
| Property | Expected Value/Range | Comparison with PET |
| Glass Transition Temp. (Tg) | > 120°C | ~70-80°C |
| Decomposition Temp. (Td) | > 400°C | ~380-420°C |
| Mechanical Strength | High | Moderate |
| Gas Barrier Properties | Excellent | Good |
Table 1: Predicted properties of poly(4-hydroxy-2-naphthoate) in comparison to Poly(ethylene terephthalate). The enhanced properties are attributed to the rigid naphthalene backbone.[3]
Visualization of the Synthetic Workflow
Caption: Workflow for the two-stage melt polycondensation of this compound.
Part 2: Applications in Organic Electronics
The extended π-conjugation of the naphthalene system in this compound suggests its potential utility in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The naphthalene moiety can serve as a building block for luminescent materials or as a component in charge-transporting polymers.[4]
Application Note 2: A Luminescent Co-polymer for OLED Applications
This compound can be chemically modified and then copolymerized to create a material with desirable photoluminescent properties. For instance, the hydroxyl group can be used to attach other functional moieties, or the entire molecule can be incorporated into a larger conjugated polymer backbone. Naphthalene-based materials are known to exhibit strong fluorescence, often in the blue region of the spectrum.[5]
Causality Behind Experimental Choices: For this prospective application, we propose the synthesis of a co-polymer where this compound is incorporated into a polyfluorene backbone. Polyfluorenes are well-known for their high blue emission efficiency and good charge carrier mobility, making them suitable for OLEDs. The incorporation of the naphthoate unit can be used to tune the emission wavelength and improve the thermal stability of the resulting polymer. A Suzuki coupling polymerization is a standard and efficient method for creating such conjugated polymers.
Protocol 2: Prospective Synthesis of a Polyfluorene Co-polymer Incorporating a Naphthoate Moiety
Step 1: Functionalization of this compound
-
Protect the hydroxyl group of this compound.
-
Introduce bromo- groups at specific positions on the naphthalene ring to enable subsequent polymerization (e.g., via a bromination reaction).
-
Deprotect the hydroxyl group.
-
Attach a suitable solubilizing side chain to the hydroxyl group to ensure the final polymer is processable.
Step 2: Suzuki Co-polymerization Materials:
-
Dibrominated and functionalized naphthoate monomer (from Step 1)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃)
-
Toluene and water as solvents
Procedure:
-
In a Schlenk flask, combine the dibrominated naphthoate monomer, the fluorene diboronic acid ester, and the palladium catalyst.
-
Degas the mixture by several cycles of vacuum and backfilling with argon.
-
Add degassed toluene and the aqueous base solution.
-
Heat the mixture to reflux (around 90-100°C) under an inert atmosphere for 24-48 hours.
-
After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purify the polymer by Soxhlet extraction to remove catalyst residues and oligomers.
Characterization:
-
Optical Properties: UV-Vis absorption and photoluminescence spectroscopy to determine the emission color and quantum yield.
-
Electrochemical Properties: Cyclic voltammetry to determine the HOMO and LUMO energy levels.
-
Device Fabrication: The polymer can then be solution-processed to form the emissive layer in an OLED device for performance evaluation.
Logical Flow from Monomer to Device
Caption: Conceptual workflow from this compound to an OLED device.
Conclusion and Future Outlook
While the direct application of this compound in materials science is a field ripe for exploration, the foundational knowledge of naphthalene-containing polymers and functional organic materials provides a strong basis for its prospective use. The protocols and application notes detailed in this guide are intended to serve as a starting point for researchers to unlock the potential of this versatile molecule. The synthesis of novel high-performance polyesters with enhanced thermal and mechanical properties, as well as the development of new luminescent materials for organic electronics, represent exciting avenues for future research. As the demand for advanced materials with tailored properties continues to grow, a deeper investigation into underutilized building blocks like this compound will be crucial for driving innovation.
References
Methyl 4-hydroxy-2-naphthoate in enzymatic reactions or as an enzyme inhibitor
As a Senior Application Scientist, this guide provides an in-depth technical overview of Methyl 4-hydroxy-2-naphthoate and its structural analogs in the context of enzymatic reactions and enzyme inhibition. The content is structured to deliver not just protocols, but the scientific rationale behind them, empowering researchers to adapt and innovate.
Introduction: The Naphthoate Scaffold in Enzymology
This compound belongs to the naphthoic acid family, a class of compounds built on a naphthalene core. This planar, aromatic structure serves as a versatile scaffold in medicinal chemistry and chemical biology.[1] Its substituents—a hydroxyl group and a methyl ester—provide key points for interaction with biological targets and for further chemical modification. While direct research on this compound is specific, its structural analogs, particularly the corresponding carboxylic acid (4-hydroxy-2-naphthoic acid) and isomers (methyl 1-hydroxy-2-naphthoate), have been investigated in several enzymatic contexts.
This guide explores the dual role of this chemical family: first, as substrates or inducers in biosynthetic and metabolic pathways, and second, as inhibitors of key enzymes and signaling cascades, particularly those relevant to inflammation and disease.
Part 1: The Naphthoate Scaffold in Enzymatic Synthesis and Induction
Naphthoate derivatives can actively participate in or trigger enzymatic processes. This section details their role as a crucial building block in the biosynthesis of Vitamin K and as a modulator of the Aryl Hydrocarbon Receptor (AhR), which controls the expression of key metabolic enzymes.
Substrate for Menaquinone (Vitamin K2) Biosynthesis
The biosynthesis of menaquinones (Vitamin K2), essential electron carriers, relies on the enzymatic prenylation of a naphthoate core. The key enzyme, 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA), utilizes 1,4-dihydroxy-2-naphthoate (DHNA), a close analog of our topic compound, as its aromatic substrate.[2][3] The enzyme attaches a long isoprenoid chain to the DHNA scaffold, a critical step in forming the final menaquinone molecule.[4]
The enzyme demonstrates high specificity for the DHNA structure. For instance, the absence of the 1- and 4-hydroxyl groups or the 2-carboxyl group abolishes enzymatic activity, highlighting the importance of these functional groups for substrate recognition and catalysis.[2][5]
This protocol outlines a method to measure the activity of 1,4-dihydroxy-2-naphthoate polyprenyltransferase using a microsomal preparation.
Caption: Workflow for the in vitro assay of 1,4-dihydroxy-2-naphthoate polyprenyltransferase.
Objective: To quantify the enzymatic conversion of 1,4-dihydroxy-2-naphthoate (DHNA) to demethylmenaquinol.
Materials:
-
Enzyme Source: Microsomal fraction from a bacterial strain expressing the enzyme (e.g., Micrococcus luteus or recombinant E. coli).[2]
-
Substrates:
-
1,4-dihydroxy-2-naphthoate (DHNA) stock solution (e.g., 10 mM in DMSO).
-
A polyprenyl diphosphate, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) (e.g., 10 mM stock in methanol/ammonia).
-
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.[3]
-
Quenching Solution: Methanol or 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
Procedure:
-
Enzyme Preparation: Thaw the microsomal fraction on ice. Determine the total protein concentration using a standard method (e.g., Bradford assay). Dilute the microsomes with Reaction Buffer to a working concentration (e.g., 1-2 mg/mL).
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture (total volume of 100 µL):
-
70 µL Reaction Buffer
-
10 µL DHNA stock solution (final concentration: 1 mM)
-
10 µL Polyprenyl diphosphate stock (final concentration: 1 mM)
-
10 µL Diluted microsomal fraction (final concentration: 0.1-0.2 mg/mL protein)
-
-
Controls:
-
No Enzyme Control: Replace the microsomal fraction with Reaction Buffer.
-
No Substrate Control: Replace the DHNA stock solution with DMSO.
-
-
Incubation: Vortex the tubes gently and incubate at 37°C for 60 minutes.
-
Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold methanol.
-
Product Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Sample Analysis: Carefully transfer the upper organic layer to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis by reverse-phase HPLC or LC-MS to detect and quantify the prenylated product.
Causality and Validation: The requirement for Mg²⁺ is crucial, as it is a necessary cofactor for many diphosphate-utilizing enzymes.[3] The no-enzyme and no-substrate controls are essential to validate that product formation is dependent on both the enzyme and the specific aromatic substrate, confirming the reaction's authenticity.
Modulator of the Aryl Hydrocarbon Receptor (AhR) Pathway
4-Hydroxy-2-naphthoic acid (4-HNA) and its 1,4-dihydroxy analog (DHNA) have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[6][7] AhR is a ligand-activated transcription factor that regulates the expression of a battery of genes, including several cytochrome P450 enzymes like CYP1A1 and CYP1B1.[6] Upon binding a ligand like 4-HNA, the AhR translocates to the nucleus, dimerizes with its partner protein ARNT, and binds to specific DNA sequences (Dioxin Response Elements, DREs) in the promoter region of target genes, thereby inducing their transcription.
This makes this compound a potential tool for studying the induction of Phase I metabolic enzymes. The methyl ester form is more lipophilic than the free acid, which may facilitate cell permeability, where it can be hydrolyzed intracellularly to the active carboxylic acid.
Caption: Aryl Hydrocarbon Receptor (AhR) activation and downstream gene induction pathway.
Objective: To determine if this compound can activate the AhR signaling pathway.
Materials:
-
Cell Line: A human cell line (e.g., HepG2) stably transfected with a DRE-driven luciferase reporter plasmid.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Positive Control: TCDD (2,3,7,8-Tetrachlorodibenzodioxin) stock solution (e.g., 1 µM in DMSO).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.
-
Assay Plate: 96-well, white, clear-bottom cell culture plates.
-
Luciferase Assay Reagent: (e.g., Steady-Glo® Luciferase Assay System).
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay (e.g., 20,000 cells per well). Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also prepare dilutions for the positive control (TCDD, e.g., final concentration of 1 nM) and a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds, positive control, or vehicle control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically.
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing it as "Fold Induction" over the vehicle control.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Causality and Validation: The use of a known potent AhR agonist like TCDD serves as a positive control, validating that the reporter system is responsive.[6] The vehicle control establishes the baseline level of reporter activity. A dose-dependent increase in luciferase activity provides strong evidence that the test compound activates the AhR pathway.
Part 2: The Naphthoate Scaffold as an Enzyme and Pathway Inhibitor
The rigid, aromatic nature of the naphthoate scaffold makes it an ideal candidate for fitting into the active sites of enzymes or interacting with key proteins in signaling cascades. This section explores its role as an inhibitor of inflammatory pathways.
Inhibition of Pro-inflammatory Signaling (NF-κB & MAPK Pathways)
Research on methyl-1-hydroxy-2-naphthoate (MHNA), an isomer of the topic compound, has demonstrated potent anti-inflammatory effects.[8] MHNA was shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of two critical signaling pathways: NF-κB and MAPKs (p38 and JNK).[8]
-
NF-κB Pathway: MHNA prevents the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes like iNOS, COX-2, IL-1β, and IL-6.[8]
-
MAPK Pathway: MHNA also reduces the phosphorylation (activation) of p38 and JNK kinases, which are upstream regulators of inflammatory gene expression.[8]
Caption: Inhibition of the NF-κB pathway by a naphthoate derivative.
Objective: To visually assess and quantify the inhibition of LPS-induced NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Materials:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS).
-
Test Compound: this compound (or isomer) stock (10 mM in DMSO).
-
Assay Plate: 96-well, black, clear-bottom imaging plates.
-
Reagents for Immunofluorescence:
-
4% Paraformaldehyde (PFA) for fixing.
-
0.1% Triton X-100 for permeabilization.
-
Blocking Buffer (e.g., 5% BSA in PBS).
-
Primary Antibody: Rabbit anti-NF-κB p65.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells onto the imaging plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL. Incubate for 30-60 minutes.
-
Fixation: Carefully remove the medium and wash with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.
-
Antibody Staining:
-
Incubate with the primary anti-p65 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash three times with PBS and add PBS to the wells. Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis:
-
Use image analysis software to define the nuclear (DAPI) and cytoplasmic compartments.
-
Quantify the fluorescence intensity of p65 (Alexa Fluor 488) in both compartments for each cell.
-
Calculate the nuclear-to-cytoplasmic intensity ratio. An increase in this ratio indicates translocation.
-
Plot the inhibition of translocation versus compound concentration to determine the IC₅₀.
-
Causality and Validation: The unstimulated control shows the basal state (p65 in cytoplasm), while the LPS-stimulated vehicle control shows the activated state (p65 in nucleus). A potent inhibitor will cause the p65 staining in LPS-treated cells to resemble that of the unstimulated control.[8] This visual and quantitative endpoint provides robust evidence of pathway inhibition.
Potential as a Cyclooxygenase (COX) Inhibitor
The naphthalene scaffold is present in the well-known non-steroidal anti-inflammatory drug (NSAID) naproxen ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid).[9] Naproxen functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9][10]
Furthermore, studies on other naphthol derivatives have shown selective inhibition of COX-2 over COX-1.[1] The presence of a hydroxyl group on the naphthalene ring was found to be crucial for activity, forming a key hydrogen bond within the COX-2 active site.[1] This suggests that this compound could possess COX inhibitory activity, making it a candidate for screening in anti-inflammatory drug discovery.
| Compound/Analog | Target/Pathway | Biological Activity | Source |
| 1,4-Dihydroxy-2-naphthoate | 1,4-dihydroxy-2-naphthoate polyprenyltransferase | Substrate in Menaquinone (Vitamin K2) Biosynthesis | [2] |
| 4-Hydroxy-2-naphthoic acid | Aryl Hydrocarbon Receptor (AhR) | Agonist; Induces CYP1A1/CYP1B1 expression | [6] |
| Methyl-1-hydroxy-2-naphthoate | NF-κB and MAPK Pathways | Inhibitor; Suppresses LPS-induced inflammation | [8] |
| Various 1-Naphthol Derivatives | Cyclooxygenase-2 (COX-2) | Selective Inhibitors | [1] |
Objective: To screen this compound for inhibitory activity against COX-1 and COX-2.
Materials:
-
Enzymes: Purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic Acid.
-
Cofactor: Heme.
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Colorimetric Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Test Compound: this compound.
-
Reference Inhibitor: e.g., SC-560 (for COX-1), Celecoxib (for COX-2).
-
96-well Plate and a plate reader capable of reading absorbance at 590 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. The enzyme should be kept on ice.
-
Assay Reaction Setup: In a 96-well plate, add the following in order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL Test compound or reference inhibitor (at various concentrations)
-
10 µL Enzyme (COX-1 or COX-2)
-
-
Incubation: Incubate the mixture for 5 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the colorimetric probe (TMPD) followed immediately by 10 µL of arachidonic acid to initiate the reaction.
-
Measurement: Read the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation, which is proportional to prostaglandin production.
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus the log of the compound concentration to calculate the IC₅₀ value for both COX-1 and COX-2.
-
Causality and Validation: This assay directly measures the peroxidase activity of COX. By running parallel assays for COX-1 and COX-2 with selective reference inhibitors, the assay's validity and the selectivity profile of the test compound can be firmly established.[11]
Conclusion and Future Directions
This compound and its related structures represent a fascinating class of molecules with diverse applications in enzyme-related research. From serving as essential precursors in bacterial biosynthesis to modulating the expression of human metabolic enzymes and inhibiting key inflammatory pathways, the naphthoate scaffold is a proven platform for biological activity.
The protocols provided herein offer robust, validated starting points for researchers to explore these applications. Future research could focus on synthesizing a library of substituted this compound derivatives to probe structure-activity relationships (SAR) for AhR modulation or COX-2 selectivity. Furthermore, its role as a potential substrate for cytochrome P450 enzymes warrants investigation, which could inform its use in drug development and toxicology studies.[12]
References
- 1. Inhibitory effects of 2-substituted-1-naphthol derivatives on cyclooxygenase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of menaquinones. Enzymatic prenylation of 1,4-dihydroxy-2-naphthoate by Micrococcus luteus membrane fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-dihydroxy-2-naphthoate polyprenyltransferase - Wikipedia [en.wikipedia.org]
- 4. ENZYME - 2.5.1.74 1,4-dihydroxy-2-naphthoate polyprenyltransferase [enzyme.expasy.org]
- 5. researchgate.net [researchgate.net]
- 6. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen (Journal Article) | OSTI.GOV [osti.gov]
- 11. Cyclooxygenase-2 inhibitory 1,4-naphthoquinones from Impatiens balsamina L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Hydroxy-2-Naphthoic Acid
Introduction
4-Hydroxy-2-naphthoic acid and its ester derivatives are significant compounds within the realms of medicinal chemistry and materials science. The presence of both a carboxylic acid and a hydroxyl group on the naphthalene core provides a versatile scaffold for the synthesis of a wide array of molecules with potential biological activity and unique material properties. The esterification of the carboxylic acid moiety is a fundamental transformation that allows for the modulation of lipophilicity, metabolic stability, and other physicochemical properties crucial for drug development. Furthermore, these esters serve as valuable intermediates in the synthesis of more complex molecular architectures.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 4-hydroxy-2-naphthoic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles, thereby empowering the user to make informed decisions and troubleshoot effectively. The protocols described herein are robust and have been designed to be self-validating through clear procedural checkpoints and expected outcomes.
Chemical Principles and Strategic Considerations
The esterification of 4-hydroxy-2-naphthoic acid presents a unique challenge due to the presence of two potentially reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. The choice of esterification method will depend on the desired selectivity and the nature of the alcohol being used.
-
Fischer-Speier Esterification : This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it forms drives the reaction towards the ester product.[3][4] For 4-hydroxy-2-naphthoic acid, this method is generally suitable for simple, unhindered primary and secondary alcohols.[1] However, the strongly acidic conditions may not be compatible with sensitive substrates.[5]
-
Steglich Esterification : For more delicate or sterically hindered alcohols, the Steglich esterification offers a milder alternative.[6][7] This method utilizes a coupling reagent, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][8] The reaction proceeds at room temperature and is highly efficient, even for the formation of esters from tertiary alcohols and phenols.[5][7] A key advantage is the formal uptake of water by the carbodiimide, which forms a urea byproduct and drives the reaction to completion.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the esterification of 4-hydroxy-2-naphthoic acid using both the Fischer-Speier and Steglich methods.
Protocol 1: Fischer-Speier Esterification with Methanol
This protocol describes the synthesis of methyl 4-hydroxy-2-naphthoate.
Materials:
-
4-Hydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-hydroxy-2-naphthoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The ester product should have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 2-4 hours.[10]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[9][10]
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally brine.[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[10]
Protocol 2: Steglich Esterification with Isopropanol
This protocol describes the synthesis of isopropyl 4-hydroxy-2-naphthoate.
Materials:
-
4-Hydroxy-2-naphthoic acid
-
Isopropanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-hydroxy-2-naphthoic acid (1 equivalent), isopropanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane or acetonitrile.[8]
-
EDC Addition: Add EDC (1.2-1.5 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The formation of the urea byproduct may cause the solution to become cloudy.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to remove the urea byproduct and any unreacted starting materials.
Data Presentation
| Method | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Fischer-Speier | Methanol | H₂SO₄ | Methanol | Reflux (~65) | 2-4 | >90 | [9][10] |
| Steglich | Isopropanol | EDC/DMAP | DCM | Room Temp. | 12-24 | 80-95 | [8] |
Experimental Workflow Visualization
The general workflow for the esterification of 4-hydroxy-2-naphthoic acid can be visualized as follows:
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Development of Novel Bioactive Molecules from Methyl 4-hydroxy-2-naphthoate
Introduction: The Versatile Scaffold of Methyl 4-hydroxy-2-naphthoate
This compound is a readily available and versatile starting material for the synthesis of a diverse array of bioactive molecules. Its rigid naphthalene core, coupled with the strategically positioned hydroxyl and methyl ester functional groups, provides a unique platform for chemical modifications to explore a wide range of pharmacological activities. The phenolic hydroxyl group can be readily derivatized through O-alkylation and O-acylation, while the aromatic ring is amenable to electrophilic substitution and more complex cyclization reactions. This document provides detailed application notes and protocols for the development of novel anti-inflammatory, anticancer, and antimicrobial agents derived from this promising scaffold.
PART 1: Development of Novel Anti-inflammatory Agents through O-Alkylation and O-Acylation
The naphthyl group is a common motif in non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyl group of this compound serves as a convenient handle for introducing various alkyl and acyl chains, which can modulate the compound's lipophilicity and its interaction with biological targets involved in the inflammatory cascade.
Application Note: Rationale for O-Alkylation and O-Acylation
O-alkylation and O-acylation of the phenolic hydroxyl group can lead to derivatives with enhanced anti-inflammatory properties. These modifications can improve the compound's pharmacokinetic profile, such as its absorption and distribution. Furthermore, the introduced alkyl or acyl chains can provide additional binding interactions with the active sites of inflammatory enzymes like cyclooxygenases (COX) or modulate signaling pathways such as the NF-κB pathway, which is a key regulator of inflammation.
Protocol 1: Synthesis of O-Alkylated Derivatives of this compound
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired O-alkylated derivative.
Protocol 2: Synthesis of O-Acylated Derivatives of this compound
This protocol outlines a general procedure for the O-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired O-acylated derivative.
Biological Activity Data
The following table presents the anti-inflammatory activity of representative methyl 2-naphthoate derivatives, demonstrating their potential to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. While these specific derivatives were not synthesized from this compound in the cited study, they represent the bioactive potential of this class of compounds.
| Compound | Structure | IC₅₀ (µM) for NO Inhibition[1] |
| 1a | Enantiomer of a methyl 2-naphthoate derivative | 41.9 |
| 3b | Enantiomer of a methyl 2-naphthoate derivative | 26.2 |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. LPS stimulation of macrophages leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. The synthesized naphthoate derivatives are hypothesized to interfere with this pathway, potentially by inhibiting IKK activity or preventing NF-κB nuclear translocation.
Caption: Inhibition of the NF-κB signaling pathway by naphthoate derivatives.
PART 2: Development of Novel Anticancer Agents via Naphthoquinone Formation
Naphthoquinones are a well-established class of compounds with significant anticancer activity. Their mechanisms of action often involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes like topoisomerases. This compound can be readily oxidized to a naphthoquinone scaffold, which can then be further functionalized to enhance its anticancer potency and selectivity.
Application Note: Rationale for Naphthoquinone Synthesis
The conversion of the hydroquinone moiety in this compound to a quinone is a key step in unmasking its anticancer potential. The resulting naphthoquinone can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can induce oxidative stress and trigger apoptosis in cancer cells. Furthermore, the electrophilic nature of the quinone ring allows for Michael addition reactions with nucleophilic residues in proteins, such as cysteine residues in enzymes, leading to their inactivation.
Protocol 3: Synthesis of a 1,4-Naphthoquinone Derivative
This protocol describes the oxidation of this compound to a 1,4-naphthoquinone derivative.
Materials:
-
This compound
-
Salcomine (N,N'-bis(salicylidene)ethylenediaminocobalt(II))
-
Dimethylformamide (DMF)
-
Oxygen (O₂) balloon
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add a catalytic amount of salcomine (0.1 eq).
-
Fit the flask with an oxygen balloon and stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired 1,4-naphthoquinone derivative.
Biological Activity Data
The following table provides examples of the cytotoxic activity of naphthoquinone derivatives against various cancer cell lines. These compounds, while not directly synthesized from this compound in the cited literature, are structurally related and illustrate the potential of this scaffold.
| Compound | Structure | Cell Line | IC₅₀ (µM)[2][3] |
| Compound 12 | A complex naphthoquinone derivative | SGC-7901 (Gastric Cancer) | 4.1 ± 2.6 |
| A Naphthoquinone Derivative | A substituted 1,4-naphthoquinone | MCF-7 (Breast Cancer) | 15 |
Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Inhibition
Several naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt pathway. The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax), ultimately leading to the activation of caspases and the execution of apoptosis.
Caption: Naphthoquinone derivatives can induce apoptosis by inhibiting the PI3K/Akt survival pathway.
PART 3: Development of Novel Antimicrobial Agents through Heterocyclic Ring Formation
The fusion of heterocyclic rings, such as benzofuran, to the naphthalene core can lead to compounds with potent antimicrobial activity. These modifications can significantly alter the electronic properties and steric profile of the molecule, enhancing its ability to interact with microbial targets.
Application Note: Rationale for Benzofuran Synthesis
Benzofuran derivatives are known to possess a broad spectrum of biological activities, including antimicrobial properties. The synthesis of benzofuran derivatives from this compound introduces a five-membered oxygen-containing ring, which can participate in hydrogen bonding and other non-covalent interactions with microbial enzymes or cellular structures. This can disrupt essential cellular processes, leading to the inhibition of microbial growth.
Protocol 4: Synthesis of a Benzofuran Derivative from this compound
This protocol outlines a potential synthetic route to a benzofuran derivative from this compound via an initial O-alkylation followed by intramolecular cyclization.
Materials:
-
This compound
-
2-Chloro-N,N-diethylethanamine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Polyphosphoric acid (PPA)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
Step 1: O-Alkylation
-
Follow Protocol 1 for O-alkylation using 2-Chloro-N,N-diethylethanamine hydrochloride as the alkylating agent to synthesize the intermediate ether.
Step 2: Intramolecular Cyclization
-
To a solution of the intermediate ether from Step 1 in toluene, add polyphosphoric acid.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Neutralize the aqueous layer with a saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzofuran derivative.
Biological Activity Data
The following table presents the antimicrobial activity of representative benzofuran derivatives against various microbial strains. These compounds serve as examples of the potential antimicrobial efficacy of this class of molecules.
| Compound | Structure | Microorganism | MIC (µg/mL) |
| Benzofuran Derivative A | A substituted benzofuran | Staphylococcus aureus | 16 |
| Benzofuran Derivative B | A substituted benzofuran | Escherichia coli | 32 |
Experimental Workflow for Benzofuran Synthesis
References
Application Notes & Protocols: Catalytic Reactions Involving Methyl 4-hydroxy-2-naphthoate
Introduction: The Versatility of the Naphthoate Scaffold
Methyl 4-hydroxy-2-naphthoate is a bifunctional aromatic compound featuring a naphthalene core, a phenolic hydroxyl group, and a methyl ester. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. The electron-rich naphthalene system, coupled with the nucleophilic hydroxyl group and the directing capabilities of the carboxylate moiety, opens avenues for a wide array of catalytic transformations. These reactions are pivotal in the development of novel pharmaceuticals, advanced materials, and agrochemicals. For instance, naphthoic acid derivatives are foundational scaffolds for therapeutic agents, including antagonists for G-protein coupled receptors involved in inflammatory diseases.[1]
This guide provides an in-depth exploration of key catalytic reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind catalyst and reagent selection, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Section 1: Catalytic O-Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group at the C4 position is a prime site for modification, allowing for the introduction of diverse functionalities through O-alkylation and O-arylation. These reactions are fundamental for tuning the molecule's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[1]
Principle of O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers. In the context of this compound, the phenolic proton is first abstracted by a base to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide via an SN2 reaction to form the desired ether. Modern protocols often employ greener and more efficient conditions, such as microwave irradiation or phase-transfer catalysis, to enhance reaction rates and yields.[2]
Application Protocol 1: Microwave-Assisted O-Alkylation
This protocol describes an efficient, time-saving method for the O-alkylation of this compound using microwave assistance.
Rationale for Method Selection: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes compared to conventional heating.[3] This is due to efficient and uniform heating of the polar solvent and reactants, leading to accelerated reaction kinetics. Anhydrous potassium carbonate (K₂CO₃) is chosen as a moderately strong base, which is effective for deprotonating phenols without causing hydrolysis of the methyl ester.[4] Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and ability to dissolve the reactants and facilitate the SN2 reaction.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Microwave Reactor with sealed vessels
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 202.2 mg).
-
Add anhydrous K₂CO₃ (2.0 mmol, 276.4 mg) and 4 mL of anhydrous DMF.
-
Add the alkyl halide (1.2 mmol) dropwise to the suspension.
-
Seal the vessel securely.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes. Hold time and temperature should be optimized for the specific alkyl halide used.
-
Reaction Monitoring: After cooling the vessel to room temperature, spot a small aliquot of the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes) to check for the consumption of the starting material.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NH₄Cl solution (20 mL), followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure O-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation:
| Alkyl Halide | Reaction Time (min) | Yield (%) |
| Ethyl Iodide | 20 | 92 |
| Benzyl Bromide | 15 | 95 |
| Propargyl Bromide | 25 | 88 |
Section 2: Catalytic C-H Functionalization of the Naphthalene Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic scaffolds, avoiding the need for pre-functionalized substrates.[5] The naphthalene core of this compound possesses several C-H bonds that can be selectively activated using transition metal catalysts, often directed by the existing hydroxyl or ester groups.[6]
Principle of Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation involves the direct coupling of a C-H bond with an aryl halide or equivalent.[7] The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the directing group (e.g., the hydroxyl group) coordinates to the palladium center, facilitating the cleavage of a specific C-H bond. This is followed by oxidative addition of the aryl halide, reductive elimination to form the C-C bond, and catalyst regeneration.[8]
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Application Protocol 2: Directed C-H Arylation at the C3 Position
This protocol outlines a procedure for the palladium-catalyzed C-H arylation of this compound with an aryl bromide, directed by the C4-hydroxyl group.
Rationale for Method Selection: The hydroxyl group is an effective directing group for ortho C-H activation. Palladium(II) acetate is a common and robust palladium precursor.[9] A phosphine ligand, such as tricyclohexylphosphine (PCy₃), is crucial for stabilizing the palladium catalyst and promoting the oxidative addition and reductive elimination steps.[8] A carbonate base is used to facilitate the C-H activation step and neutralize the HX generated. A high-boiling point solvent like toluene or 1,4-dioxane is required for the reaction, which typically needs elevated temperatures.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromotoluene) (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous Toluene
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
-
Standard work-up and purification reagents as in Protocol 1.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere of argon.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 202.2 mg), the aryl bromide (1.5 mmol), K₂CO₃ (2.5 mmol, 345.5 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and PCy₃ (0.10 mmol, 28.0 mg).
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Characterize the purified product (Methyl 3-aryl-4-hydroxy-2-naphthoate) by NMR and MS.
Caption: General workflow for catalytic C-H functionalization.
Section 3: Asymmetric Catalysis
The naphthalene scaffold is prevalent in chiral ligands and catalysts for asymmetric synthesis. Furthermore, the prochiral faces of the naphthalene rings in derivatives like this compound can be differentiated in enantioselective reactions.
Principle of Asymmetric Hydroxylative Dearomatization
Asymmetric dearomatization is a powerful method for rapidly building molecular complexity by converting flat aromatic systems into three-dimensional chiral structures. In the case of 2-naphthols, a catalytic enantioselective hydroxylative dearomatization can be achieved using a chiral catalyst system to deliver an electrophilic oxygen source to one of the enantiofaces of the naphthol tautomer.[10] This creates a chiral ortho-quinol, a valuable synthetic intermediate.
Application Protocol 3: Scandium(III)-Catalyzed Asymmetric Hydroxylative Dearomatization
This protocol is adapted from established methodologies for the asymmetric dearomatization of 2-naphthols, applied to this compound.[10]
Rationale for Method Selection: A chiral N,N'-dioxide ligand in complex with a Lewis acid like Scandium(III) triflate creates a well-defined chiral pocket.[10] The scandium center activates the naphthol substrate by coordinating to the hydroxyl group. The chiral ligand then shields one face of the molecule, forcing the electrophilic oxygen source (an oxaziridine) to attack from the less hindered face, thereby inducing enantioselectivity.
Materials:
-
This compound
-
Scandium(III) Triflate (Sc(OTf)₃) (10 mol%)
-
Chiral N,N'-Dioxide Ligand (e.g., L-proline-derived) (11 mol%)
-
2,4,6-Trichlorophenyloxaziridine (electrophilic oxygen source) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å)
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried flask under an inert atmosphere, stir Sc(OTf)₃ (0.1 mmol) and the chiral N,N'-dioxide ligand (0.11 mmol) in anhydrous DCM (2 mL) in the presence of activated 4 Å molecular sieves for 1 hour at room temperature.
-
Reaction Initiation: Cool the catalyst solution to -20°C.
-
Add a solution of this compound (1.0 mmol) in DCM (2 mL) to the catalyst mixture.
-
Add a solution of the oxaziridine (1.1 mmol) in DCM (2 mL) dropwise over 10 minutes.
-
Reaction Execution: Stir the reaction at -20°C for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction by chiral HPLC or TLC.
-
Work-up: Quench the reaction by adding a few drops of water. Remove the molecular sieves by filtration.
-
Purification: Concentrate the filtrate and purify the residue directly by flash column chromatography on silica gel to yield the chiral ortho-quinol product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Confirm the structure by NMR and MS.
Data Presentation:
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | 10 | 36 | 85 | 92 |
Conclusion
This compound is a remarkably adaptable substrate for a diverse range of catalytic reactions. The protocols outlined in this guide for O-alkylation, C-H functionalization, and asymmetric dearomatization demonstrate its potential for creating molecular complexity. By understanding the principles behind catalyst selection and reaction conditions, researchers can leverage this versatile building block to accelerate innovation in drug discovery and materials science. The continued development of novel catalytic systems promises to further expand the synthetic utility of this important naphthoate scaffold.
References
- 1. 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester | Benchchem [benchchem.com]
- 2. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 3. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Catalysis by palladium salts. Part 2. Palladium-catalysed carboxylation with carbon monoxide of aromatic compounds working under mild conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxy-2-naphthoate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-naphthoate. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights needed to navigate the challenges of this synthesis, ensuring efficiency, purity, and reproducibility in your work.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first step involves the regioselective carboxylation of 2-naphthol to produce the key intermediate, 4-hydroxy-2-naphthoic acid, via the Kolbe-Schmitt reaction. The second step is the Fischer esterification of this intermediate with methanol to yield the final product. Each of these steps presents unique challenges that can impact yield and purity.
Visualizing the Workflow
The following diagram outlines the general synthetic workflow, highlighting the two primary stages and the transition from starting material to the final ester product.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Part 1: Synthesis of 4-hydroxy-2-naphthoic acid (Kolbe-Schmitt Reaction)
Question 1: My yield of 4-hydroxy-2-naphthoic acid is very low. What are the likely causes?
Answer: Low yields in the Kolbe-Schmitt reaction are a frequent challenge. The primary culprits are typically related to reaction conditions and reagent purity.
-
Presence of Water: The Kolbe-Schmitt reaction is notoriously sensitive to moisture. The formation of the potassium naphthoxide intermediate and its subsequent carboxylation must be conducted under strictly anhydrous conditions.[1][2] Any water present can protonate the highly reactive naphthoxide, reverting it to the unreactive 2-naphthol and significantly diminishing the yield.
-
Solution: Ensure all glassware is oven-dried before use. Use freshly dried potassium hydroxide and ensure your 2-naphthol is anhydrous. Solvents, if used, must be rigorously dried.
-
-
Suboptimal Temperature and Pressure: The carboxylation of naphthoxides is highly dependent on temperature. The regiochemistry, which determines the position of the carboxyl group, is temperature-sensitive.[3] For the synthesis of 4-hydroxybenzoic acid from phenol, using potassium hydroxide is known to favor the para-product, which is analogous to the desired 4-hydroxy-2-naphthoic acid.[3][4] However, incorrect temperature can lead to the formation of other isomers or decomposition.
-
Solution: Carefully control the reaction temperature and pressure according to established protocols for the desired isomer. While specific conditions for maximizing the 4,2-isomer are not as widely published as for other isomers, a systematic optimization of the temperature (typically in the range of 150-250°C) and CO₂ pressure is advisable.
-
-
Inefficient Formation of Potassium Naphthoxide: The initial deprotonation of 2-naphthol must be complete. Incomplete formation of the potassium salt leaves unreacted 2-naphthol, which is unreactive towards CO₂ under these conditions.
-
Solution: Use a slight excess of high-purity potassium hydroxide. Ensure adequate mixing and heating during the formation of the salt to drive the reaction to completion.
-
Question 2: My product is a mixture of isomers, not pure 4-hydroxy-2-naphthoic acid. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in the carboxylation of naphthols is a classic challenge. The naphthalene ring has multiple activated positions for electrophilic attack by CO₂.
-
Choice of Alkali Metal: The counter-ion plays a crucial role. For simple phenols, using sodium phenoxide tends to favor ortho-carboxylation (salicylic acid), while potassium phenoxide favors para-carboxylation (4-hydroxybenzoic acid).[3][4] This principle is generally applicable to naphthols as well. To favor carboxylation at the 4-position of 2-naphthol, potassium 2-naphthoxide is the required intermediate.
-
Solution: Exclusively use potassium hydroxide to generate the naphthoxide salt.
-
-
Reaction Temperature: As mentioned, temperature influences which isomer is thermodynamically or kinetically favored. The carboxylation of sodium 2-naphthoxide, for instance, can yield a mixture of 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid, with the ratio being temperature-dependent.[5]
-
Solution: A thorough literature search for conditions that favor the formation of the 4,2-isomer is recommended. If such information is scarce, empirical optimization of the reaction temperature is necessary. It may be that the desired isomer is not the thermodynamic product, requiring careful control of reaction time as well.
-
The following diagram illustrates the decision-making process for troubleshooting this first step.
Caption: Troubleshooting the Kolbe-Schmitt reaction.
Part 2: this compound Synthesis (Fischer Esterification)
Question 3: The esterification reaction is not going to completion, and I have significant amounts of starting material left. How can I improve the conversion?
Answer: The Fischer esterification is a reversible, equilibrium-limited reaction.[6][7] To achieve high conversion, the equilibrium must be shifted towards the product side.
-
Le Châtelier's Principle: The reaction produces ester and water from a carboxylic acid and an alcohol. To drive the reaction forward, you can either use a large excess of one reactant or remove one of the products as it forms.[7]
-
Solution 1 (Excess Reagent): The most common and practical approach is to use the alcohol (methanol) as the solvent. A large molar excess of methanol will shift the equilibrium towards the formation of the methyl ester.[7]
-
Solution 2 (Water Removal): For higher boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically with a solvent like toluene.[7] For methanol, this is less practical due to its low boiling point. Using a drying agent, such as molecular sieves, directly in the reaction mixture is an alternative.
-
-
Catalyst Activity: A strong acid catalyst is essential.[6] Insufficient or deactivated catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time.
-
Solution: Use a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is active and not contaminated.
-
| Strategy | Description | Typical Conditions |
| Excess Methanol | Use methanol as the reaction solvent. | 50-100 molar equivalents relative to the carboxylic acid. |
| Acid Catalyst | Accelerates both forward and reverse reactions. | 1-5 mol% H₂SO₄ or p-TsOH. |
| Increased Temperature | Increases reaction rate to reach equilibrium faster. | Refluxing methanol (approx. 65°C). |
Question 4: I am observing a side product that I suspect is the methyl ether of my product (Methyl 4-methoxy-2-naphthoate). How can I prevent this?
Answer: The formation of a methyl ether at the phenolic hydroxyl group (O-alkylation) is a potential side reaction, particularly under harsh acidic conditions.[8] While Fischer esterification primarily targets the carboxylic acid, the phenolic hydroxyl can also be nucleophilic.
-
Reaction Conditions: Prolonged reaction times or excessively high temperatures can promote this side reaction.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting carboxylic acid is consumed, stop the reaction. Avoid unnecessarily long reflux times. If O-alkylation is a persistent issue, consider using a milder acid catalyst or slightly lower reaction temperatures, though this may require longer reaction times.
-
Question 5: My final product yield is low after the workup procedure. Where could I be losing my product?
Answer: Product loss during workup is common and often due to unintended hydrolysis of the ester back to the carboxylic acid.
-
Base-Catalyzed Hydrolysis (Saponification): The workup typically involves washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst and any unreacted 4-hydroxy-2-naphthoic acid.[9] However, prolonged contact with a strong base can hydrolyze the ester.
-
Solution: Use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide. Perform the washes quickly and without excessive heating. Use cold solutions to minimize the rate of hydrolysis.[10]
-
-
Incomplete Extraction: The product may not be fully extracted from the aqueous layer.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). After the base wash, a final wash with brine (saturated NaCl solution) can help to reduce the solubility of the organic product in the aqueous layer, improving phase separation and recovery.[10]
-
-
Premature Precipitation: If the starting carboxylic acid is not fully reacted, it can precipitate during the workup, complicating purification.
-
Solution: Ensure the reaction goes to completion before starting the workup. If significant starting material remains, it can be removed by the bicarbonate wash, but this should be done carefully to avoid emulsions.
-
The following flowchart provides a guide for the esterification workup.
Caption: Standard workup protocol for Fischer esterification.
Expected Analytical Data
¹H NMR (Proton NMR):
-
-OCH₃ (Methyl Ester): A sharp singlet around 3.9-4.0 ppm.
-
-OH (Phenolic Proton): A broad singlet, chemical shift can vary depending on solvent and concentration, typically > 9.0 ppm.
-
Aromatic Protons: A series of doublets, triplets, or multiplets in the range of 7.0-8.5 ppm. The specific coupling patterns will depend on the substitution on the naphthalene ring. The protons at positions 1 and 3 will likely appear as singlets or narrow doublets.
¹³C NMR (Carbon NMR):
-
-C=O (Ester Carbonyl): A signal in the range of 165-170 ppm.
-
-OCH₃ (Methyl Ester): A signal around 52-55 ppm.
-
Aromatic Carbons: Multiple signals between 105-160 ppm. The carbon bearing the hydroxyl group (C4) will be shifted downfield (e.g., >150 ppm).
IR (Infrared) Spectroscopy:
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
References
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-hydroxy-2-naphthoate
Welcome to the technical support center for the purification of Methyl 4-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies and advice provided herein are grounded in established chemical principles and validated through extensive laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: After aqueous workup, my crude product is an oil or a sticky solid and fails to crystallize. What should I do?
This is a common issue that typically points to the presence of impurities that are inhibiting crystallization.
-
Probable Cause 1: Residual Solvent. Even small amounts of the extraction solvent (e.g., ethyl acetate, dichloromethane) can prevent solidification.
-
Solution: Ensure your crude product is thoroughly dried under high vacuum. If you have a rotary evaporator, use it to remove the bulk of the solvent, then transfer the sample to a vacuum oven or use a high-vacuum pump connected to your flask. Gentle heating (e.g., 30-40 °C) can aid in removing residual solvent, but be cautious of potential decomposition if your compound is heat-sensitive.
-
-
Probable Cause 2: Unreacted Starting Material. The presence of unreacted 4-hydroxy-2-naphthoic acid can interfere with the crystal lattice formation of the desired ester.
-
Solution: Perform a wash with a mild aqueous base to remove the acidic starting material. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate (NaHCO₃) solution.[1][2] The acidic starting material will be deprotonated to its sodium salt, which is soluble in the aqueous layer and can be separated. You may observe bubbling (CO₂ evolution) during this wash, which should cease once all the acid is neutralized.[2]
-
-
Probable Cause 3: Other Impurities. By-products from the synthesis can also act as crystallization inhibitors.
Question 2: My recrystallization yield is very low. How can I improve it?
Low recovery from recrystallization is a frequent challenge. Here’s how to troubleshoot it.
-
Probable Cause 1: Using Too Much Solvent. The goal of recrystallization is to create a saturated solution at a high temperature.[5] Adding an excessive amount of solvent will keep your product dissolved even at low temperatures.
-
Probable Cause 2: Cooling the Solution Too Quickly. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil.
-
Probable Cause 3: Inappropriate Solvent Choice. The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[5]
-
Solution: You may need to screen for a better solvent or solvent system. For this compound, consider solvent systems like methanol/water, ethanol, or ethyl acetate/hexane.[1][8] A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can be very effective.[6]
-
Question 3: During column chromatography, my compound is not separating from an impurity. What can I do?
Co-elution of impurities is a common problem in column chromatography.
-
Probable Cause 1: Inappropriate Solvent System. The polarity of your mobile phase (eluent) may be too high or too low, resulting in poor separation.
-
Solution: Optimize your solvent system using Thin-Layer Chromatography (TLC) first.[9] The ideal solvent system should give your desired compound an Rf value of approximately 0.3-0.4. If your compound and the impurity have very similar Rf values, try a solvent system with different components. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.
-
-
Probable Cause 2: Column Overloading. Loading too much crude material onto the column can lead to broad bands and poor separation.[10]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. If you have a large amount of material to purify, it is better to run multiple columns than to overload a single one.
-
-
Probable Cause 3: Improper Column Packing. An improperly packed column with cracks or channels will result in uneven flow and poor separation.[10]
-
Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent and poured into the column, is generally preferred to "dry packing" to avoid air bubbles and channels.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
For removing acidic impurities and small amounts of polar by-products: A simple aqueous wash followed by recrystallization is often sufficient.[1][2]
-
For complex mixtures or to achieve very high purity: Silica gel column chromatography is the most effective method.[3][9]
Q2: How do I choose a solvent for recrystallization?
The principle of "like dissolves like" is a good starting point. Since this compound has both polar (hydroxyl group) and non-polar (naphthyl ring) character, you might need a solvent of intermediate polarity or a mixed solvent system.[5]
| Solvent System | Rationale |
| Methanol/Water | The compound is likely soluble in hot methanol and insoluble in water. Adding water to a hot methanolic solution can induce crystallization.[6] |
| Ethanol | Ethanol is a common solvent for recrystallizing aromatic compounds.[8] |
| Ethyl Acetate/Hexane | The compound should be soluble in ethyl acetate, and adding the non-polar hexane will decrease its solubility and promote crystallization.[8] |
Q3: How can I monitor the progress of my column chromatography?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column.[9] Spot the fractions you collect on a TLC plate and run it in the same solvent system you are using for the column. This will allow you to identify which fractions contain your pure product.
Q4: My purified product is still slightly colored. Is this a problem?
A slight yellow or off-white color is not uncommon for phenolic compounds. However, a significant color may indicate the presence of oxidized impurities. If high purity is critical, you can try treating a solution of your compound with a small amount of activated charcoal before a final recrystallization. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
III. Experimental Protocols
Protocol 1: Recrystallization from a Methanol/Water System
This protocol is a good starting point for purifying this compound that is mostly pure but may contain some minor impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.[6]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel.
-
Inducing Crystallization: To the hot methanolic solution, add deionized water dropwise until you observe persistent cloudiness (turbidity).[6] If too much solid precipitates, add a few drops of hot methanol to redissolve it.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6][7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 methanol/water.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying crude material containing multiple impurities.
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).[9]
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed evenly without any air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. Alternatively, you can load the concentrated solution directly onto the column.[10]
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Visualized Workflows
V. References
-
Synthetic Works. (n.d.). 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application. Retrieved from --INVALID-LINK--
-
Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methyl-2-naphthoate. Retrieved from --INVALID-LINK--
-
PrepChem. (2013). Synthesis of Methyl 6-hydroxy-2-naphthoate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of Liquid Ester Compounds. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 3-HYDROXY-2-NAPHTHOATE. Retrieved from --INVALID-LINK--
-
HSC Chemistry. (2021, May 6). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
acechemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. YouTube. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzoate. Retrieved from --INVALID-LINK--
-
Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from --INVALID-LINK--
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Note & Protocol: Purification of Crude Methyl 4-(2-hydroxyphenyl)butanoate by Column Chromatography. Retrieved from --INVALID-LINK--
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Troubleshooting Side Reactions in the Esterification of Naphthoic Acids
Welcome to the Technical Support Center for the esterification of naphthoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of naphthoic acid esters. As your virtual application scientist, I will provide in-depth, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Overview of Naphthoic Acid Esterification
The esterification of naphthoic acids, most commonly achieved through the Fischer-Speier method, is a cornerstone reaction in organic synthesis, providing access to a wide array of valuable intermediates and final products.[1][2][3] This reaction typically involves heating the naphthoic acid with an alcohol in the presence of a strong acid catalyst.[1][4] While seemingly straightforward, the unique electronic and steric properties of the naphthalene ring system can give rise to several side reactions that complicate the process and impact product yield and purity.
This guide will address the most prevalent issues, providing not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My esterification of 1-naphthoic acid is giving a low yield, and I'm observing a significant amount of unreacted starting material. What's going wrong?
A1: Low conversion is a classic problem in Fischer esterification, primarily due to the reversible nature of the reaction. [1][5][6] The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants.[1][6][7]
Immediate Troubleshooting Steps:
-
Water Removal: The most critical factor is to actively remove water from the reaction mixture.
-
Dean-Stark Apparatus: If your solvent forms an azeotrope with water (e.g., toluene, hexane), use a Dean-Stark trap to physically remove the water as it forms.[2][8]
-
Excess Alcohol: Using the alcohol reactant in large excess can shift the equilibrium towards the product side according to Le Chatelier's principle.[9] Often, the alcohol can serve as the solvent.[1]
-
Drying Agents: The inclusion of molecular sieves in the reaction can sequester the water byproduct.[2]
-
-
Catalyst Activity: Ensure your acid catalyst is active and anhydrous.
-
Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).
-
Increase catalyst loading if necessary, typically within the range of 1-5 mol%.[10]
-
-
Reaction Time and Temperature:
Q2: I'm trying to esterify 2-naphthoic acid with isopropanol and I'm isolating a significant, non-polar byproduct. What could it be?
A2: You are likely observing the formation of diisopropyl ether. This is a common side reaction when using secondary alcohols like isopropanol with a strong acid catalyst such as sulfuric acid.[12][13]
Mechanism of Ether Formation:
Under acidic conditions, the alcohol can be protonated, forming a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, displacing the water in an SN2 or SN1 reaction to form a symmetrical ether.[13][14] Secondary alcohols are more prone to this reaction than primary alcohols.[12]
Mitigation Strategies:
-
Lower the Reaction Temperature: Ether formation is often favored at higher temperatures.[12][14] Running the reaction at a lower temperature for a longer duration can minimize this side reaction.
-
Reduce Catalyst Concentration: Use the minimum amount of acid catalyst required to promote esterification.
-
Alternative Catalysts: Consider using a milder acid catalyst, such as p-TsOH, which may be less prone to promoting ether formation compared to sulfuric acid.[12]
-
Alternative Esterification Methods: For sensitive substrates, consider methods that do not require strong acids, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[10]
Q3: During the esterification of a hydroxynaphthoic acid using sulfuric acid, my reaction mixture turned dark, and I have a complex mixture of products. What happened?
A3: The likely culprit is sulfonation of the electron-rich naphthalene ring. When using sulfuric acid as a catalyst, especially at elevated temperatures, electrophilic aromatic sulfonation can occur.[15][16] Naphthols are particularly susceptible to this side reaction.[16]
Key Considerations:
-
Reaction Temperature: Sulfonation is highly temperature-dependent. The formation of 2-naphthalenesulfonic acid is favored at higher temperatures (above 150°C).[15][17]
-
Catalyst Choice: Sulfuric acid is a sulfonating agent.[15] To avoid this side reaction, it is highly advisable to use a non-sulfonating acid catalyst like p-toluenesulfonic acid or dry HCl gas.
-
Substrate Reactivity: The position of the hydroxyl group on the naphthalene ring will influence the regioselectivity of sulfonation.
Workflow for Avoiding Sulfonation:
Caption: Catalyst selection workflow to avoid sulfonation.
Q4: I am working with 1,8-naphthalenedicarboxylic acid and attempting a di-esterification. My product is insoluble and has a different IR spectrum than expected for an ester. What could it be?
A4: You have likely formed 1,8-naphthalic anhydride. 1,8-Naphthalenedicarboxylic acid has a strong propensity to cyclize and form a stable five-membered anhydride ring, especially upon heating in the presence of acid.[18][19]
Identifying Anhydride Formation:
-
Infrared (IR) Spectroscopy: Look for two characteristic carbonyl (C=O) stretches for the anhydride, typically around 1770 cm⁻¹ and 1740 cm⁻¹, instead of the single ester carbonyl stretch around 1735 cm⁻¹.
-
Solubility: Naphthalic anhydride is often less soluble than the corresponding di-ester.[20]
How to Promote Di-esterification over Anhydride Formation:
-
Milder Conditions: Avoid excessively high temperatures that favor dehydration to the anhydride.
-
Alternative Methods: Convert the dicarboxylic acid to the di-acyl chloride first, and then react it with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). This avoids the harsh acidic conditions that promote anhydride formation.
Frequently Asked Questions (FAQs)
-
Q: Can steric hindrance from the naphthalene ring affect my esterification reaction?
-
A: Yes, significantly. 1-Naphthoic acid and its derivatives can experience steric hindrance from the hydrogen at the 8-position (the peri position).[21][22] This can make the carbonyl carbon less accessible to the nucleophilic attack of the alcohol compared to 2-naphthoic acid. Consequently, esterification of 1-naphthoic acid may require longer reaction times or more forcing conditions.[23]
-
-
Q: Is decarboxylation a concern during naphthoic acid esterification?
-
A: Generally, decarboxylation is not a common side reaction for simple naphthoic acids under standard Fischer esterification conditions. Decarboxylation typically requires a β-keto acid or similar activating group.[24] However, if your naphthoic acid contains strongly electron-withdrawing groups at certain positions, or if you are performing the reaction at very high temperatures, decarboxylation could become a minor competing pathway.[25][26]
-
-
Q: What is the best workup procedure to purify my naphthoic acid ester?
-
A: A standard workup involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with an aqueous basic solution (like saturated sodium bicarbonate) to remove unreacted carboxylic acid and the acid catalyst.[27] This is followed by a wash with brine to break any emulsions and drying of the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The crude ester can then be purified by recrystallization (if solid) or column chromatography.[11][27]
-
Summary of Key Parameters and Side Reactions
| Parameter | Potential Issue | Recommended Action |
| Water | Reversibility of the reaction, leading to low yield.[6][7] | Use a Dean-Stark trap, excess alcohol, or molecular sieves.[2][8][9] |
| Alcohol Type | Ether formation, especially with secondary alcohols.[12][13] | Lower temperature, reduce catalyst, or use a milder catalyst.[12][14] |
| Catalyst (H₂SO₄) | Sulfonation of the naphthalene ring.[15][16] | Use a non-sulfonating acid like p-TsOH or dry HCl. |
| Temperature | Can promote side reactions like ether formation and sulfonation.[12][14][15] | Optimize temperature for the specific substrate and alcohol. |
| Substrate Structure | Steric hindrance (1-naphthoic acid) or anhydride formation (1,8-dicarboxylic acid).[18][21] | Allow for longer reaction times for sterically hindered acids; use alternative methods for dicarboxylic acids. |
Experimental Protocol: Fischer Esterification of 2-Naphthoic Acid with Ethanol
This protocol provides a general procedure that can be adapted for other naphthoic acids and primary alcohols.
Materials:
-
2-Naphthoic acid
-
Ethanol (absolute, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for Dean-Stark)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, Dean-Stark trap (optional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq), which will also act as the solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ethyl 2-naphthoate by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. shokubai.org [shokubai.org]
- 16. datapdf.com [datapdf.com]
- 17. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
- 18. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]
- 20. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
- 22. CXLVIII.—Steric hindrance in the naphthalene series - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 26. Decarboxylation [organic-chemistry.org]
- 27. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
optimizing reaction conditions for Methyl 4-hydroxy-2-naphthoate synthesis
Here is the technical support center for optimizing reaction conditions for Methyl 4-hydroxy-2-naphthoate synthesis.
Welcome to the dedicated technical guide for the synthesis and optimization of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting, and present validated protocols to enhance the efficiency, yield, and purity of your synthesis.
Section 1: Synthesis Overview and Core Mechanism
This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 4-hydroxy-2-naphthoic acid, using methanol in the presence of a strong acid catalyst.[1][2] This reaction is a classic and cost-effective method, but its success hinges on carefully controlling equilibrium conditions.
The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product and regenerate the acid catalyst.
Caption: The acid-catalyzed mechanism for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for synthesizing this compound? A standard and effective method is the Fischer esterification. A typical procedure involves dissolving 4-hydroxy-2-naphthoic acid in a large excess of methanol, which acts as both a reagent and a solvent.[1] A catalytic amount of concentrated sulfuric acid is then added, and the mixture is heated to reflux for 6 to 36 hours.[1][3]
Q2: What is the primary role of the acid catalyst and which ones are effective? The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are highly effective for this purpose.[3][4]
Q3: How can I effectively monitor the reaction's progress? The most common method is Thin-Layer Chromatography (TLC). A suitable mobile phase, such as 10:1 chloroform/methanol, can effectively separate the more polar starting carboxylic acid from the less polar product ester.[1] The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, HPLC can also be employed.[4]
Q4: Why is removing water from the reaction crucial? Fischer esterification is a reversible, equilibrium-limited reaction.[4] Water is a byproduct, and its accumulation will shift the equilibrium back towards the starting materials (Le Châtelier's principle), thus lowering the final yield.[4][5] Therefore, active removal of water is a key optimization strategy.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Caption: A logical workflow for diagnosing and solving low-yield issues.
Problem 1: My reaction yield is consistently low (<70%).
-
Potential Cause A: Equilibrium is not sufficiently shifted towards the product.
-
Explanation: As an equilibrium process, the reaction will stop progressing once a certain concentration of products and water is reached.
-
Solutions:
-
Inefficient Water Removal: If not actively removed, the water produced will drive the reaction backward. Employ a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it forms.[4] Alternatively, adding molecular sieves to the reaction mixture can absorb the water.[4]
-
Insufficient Methanol: The use of methanol as the limiting reagent is a common mistake. Use a large excess of methanol (at least 10-20 equivalents, or use it as the solvent) to push the equilibrium towards the ester.[4]
-
-
-
Potential Cause B: Inadequate Catalysis or Reaction Time.
-
Explanation: The activation energy may not be overcome if the catalyst is weak or the reaction time is too short.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC and continue reflux until the starting material is consumed. Some preparations require refluxing for up to 36 hours.[1]
-
Verify Catalyst Potency: Ensure your acid catalyst (e.g., concentrated H₂SO₄) has not been compromised by absorbing atmospheric moisture. Use a fresh bottle if in doubt.
-
-
Problem 2: The final product is contaminated with unreacted 4-hydroxy-2-naphthoic acid.
-
Potential Cause: Inefficient work-up procedure.
-
Explanation: The acidic starting material must be effectively removed from the organic product during the work-up phase.
-
Solution: After the reaction, concentrate the mixture and redissolve the residue in a suitable organic solvent like ethyl acetate or ether. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[1] The basic NaHCO₃ solution will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively separating it from the desired ester in the organic layer.
-
Problem 3: The isolated product is a discolored oil or a yellow/brown solid instead of a white/off-white solid.
-
Potential Cause A: Thermal decomposition or side reactions.
-
Explanation: Phenolic compounds can be sensitive to high temperatures and air oxidation, leading to colored impurities.
-
Solution: While reflux is necessary, avoid excessively high temperatures. If using a high-boiling solvent for azeotropic water removal, ensure the temperature does not exceed the stability limit of your compound. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation.
-
-
Potential Cause B: Impure starting material.
-
Explanation: The quality of the final product is directly dependent on the purity of the starting materials. 4-hydroxy-2-naphthoic acid can itself contain colored impurities.
-
Solution: Purify the starting 4-hydroxy-2-naphthoic acid by recrystallization before use if its purity is questionable.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Optimized Fischer Esterification Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-naphthoic acid (1.0 eq).
-
Add anhydrous methanol (20-30 eq, serving as both reactant and solvent).
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
-
Heat the reaction mixture to a gentle reflux (approx. 65-70°C) and maintain for 12-24 hours.
-
Monitor the reaction progress periodically using TLC (e.g., 10:1 CHCl₃/MeOH) until the starting acid spot is no longer visible.[1]
Protocol 2: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in ethyl acetate or diethyl ether (e.g., 200 mL for a 5g scale reaction).[1]
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous NaHCO₃ solution (2x), and finally with brine.[1]
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude this compound, typically as a slightly yellow solid.[1]
Protocol 3: Purification by Recrystallization
-
The crude product can be purified further by recrystallization. While various solvents can be used, methanol containing a little water has been reported to be effective.[2]
-
Dissolve the crude solid in a minimum amount of hot methanol. If the solution is colored, charcoal can be added and the mixture filtered hot.
-
Add water dropwise to the hot solution until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.
Section 5: Data Summary Table
The following table summarizes key parameters for optimizing the synthesis based on literature-derived insights.
| Parameter | Recommended Condition | Rationale & Reference |
| Reactant Ratio | >10 eq. Methanol / 1 eq. Acid | Drives equilibrium towards product formation.[4] |
| Catalyst | Conc. H₂SO₄ or p-TsOH (0.1-0.5 eq) | Strong acid required for efficient carbonyl activation.[1][4] |
| Temperature | Reflux (~65-70°C in Methanol) | Provides sufficient activation energy without causing significant decomposition.[3] |
| Reaction Time | 6 - 36 hours | Reaction is often slow; must be monitored for completion.[1] |
| Water Removal | Dean-Stark Trap or Molecular Sieves | Crucial for overcoming equilibrium limitations and maximizing yield.[4] |
| Work-up | Wash with aq. NaHCO₃ | Removes unreacted acidic starting material.[1] |
| Expected Yield | 80-95% | Achievable with optimized conditions.[1][3] |
References
byproducts formed during the synthesis of Methyl 4-hydroxy-2-naphthoate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-naphthoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your experimental outcomes, improve yield, and ensure the purity of your final product.
Introduction
The synthesis of this compound is a foundational process for creating various higher-order chemical entities. The typical synthetic route involves two critical stages: the carboxylation of a naphthol precursor, followed by the esterification of the resulting hydroxy-naphthoic acid. Each stage, while well-established, presents unique challenges, primarily the formation of isomeric and reaction-dependent byproducts. This guide provides in-depth, experience-based solutions to these common issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in this synthesis?
The most prevalent byproducts originate from the initial carboxylation step. You will likely encounter isomeric hydroxy-naphthoic acids (and their subsequent methyl esters), such as 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid.[1][2] Unreacted starting materials, particularly 4-hydroxy-2-naphthoic acid from incomplete esterification, are also common impurities.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yield can stem from several factors. In the carboxylation step, suboptimal reaction conditions (temperature, pressure, choice of base) can lead to a poor conversion rate or favor the formation of undesired isomers.[2][3] During esterification, which is an equilibrium reaction, failure to remove water as it forms or not using a sufficient excess of methanol can prevent the reaction from proceeding to completion.[4]
Q3: The final product has a persistent color, even after initial purification. What causes this?
Discoloration often indicates the presence of trace impurities or degradation products. Overly harsh conditions during the acid-catalyzed esterification, such as excessively high temperatures or prolonged reaction times, can lead to the formation of colored, polymeric, or charred byproducts.
Q4: What are the best analytical methods to detect and quantify these byproducts?
Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring to check for the consumption of starting materials and the emergence of new spots corresponding to products and byproducts. For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also crucial for structural elucidation of the final product and key impurities.
Part 2: Troubleshooting Guides
This section addresses specific problems encountered during synthesis with detailed causal analysis and actionable solutions.
Problem 1: Isomeric Impurities Detected in the Final Product
-
Symptoms: You observe multiple spots on a TLC plate with similar Rf values, or your HPLC analysis shows several closely eluting peaks. Your NMR spectrum may show overlapping aromatic signals or multiple hydroxyl and ester peaks.
-
Root Cause Analysis: The primary cause is the lack of regioselectivity during the carboxylation of the 2-naphthoxide precursor, a reaction often performed under Kolbe-Schmitt conditions.[3][5] The electrophilic CO₂ can attack different positions on the activated naphthalene ring, leading to a mixture of isomers. The thermodynamic and kinetic products can vary significantly based on the reaction temperature and the counter-ion (Na⁺ vs. K⁺).[1][2]
-
Kinetic Control: Lower temperatures often favor the formation of the ortho-carboxylation product (e.g., 2-hydroxy-1-naphthoic acid).
-
Thermodynamic Control: Higher temperatures can cause rearrangement to the more stable isomer (e.g., 3-hydroxy-2-naphthoic acid).[1]
-
-
Solutions & Protocols:
-
Optimize Carboxylation: Strictly control the temperature and pressure during the Kolbe-Schmitt reaction to favor the desired isomer. The literature suggests that the carboxylation of potassium 2-naphthoxide can yield a mixture of 2,1-, 2,3-, and 2,6-hydroxy naphthoic acids, with selectivity being highly time and temperature-dependent.[2]
-
Purification Protocol - Fractional Recrystallization: Isomers often have slight differences in solubility. A carefully executed fractional recrystallization can be effective.
-
Step 1: Dissolve the crude isomeric mixture of hydroxy-naphthoic acids (before esterification) in a minimal amount of a hot solvent (e.g., ethanol, acetic acid).
-
Step 2: Allow the solution to cool slowly. The least soluble isomer will crystallize first.
-
Step 3: Filter the crystals and analyze the purity of both the solid and the mother liquor by TLC or HPLC.
-
Step 4: Repeat the process on the mother liquor or the recrystallized solid until the desired purity is achieved.
-
-
Problem 2: Significant Amount of Unreacted 4-hydroxy-2-naphthoic Acid in Product
-
Symptoms: Your product is acidic. When washing the crude product with a basic solution (e.g., NaHCO₃), you notice significant mass loss. TLC analysis shows a persistent spot corresponding to the starting carboxylic acid.
-
Root Cause Analysis: This issue arises from incomplete Fischer esterification. The reaction between a carboxylic acid and an alcohol to form an ester and water is a reversible equilibrium.[4] Without measures to shift the equilibrium towards the products, the reaction will not proceed to completion.
-
Solutions & Protocols:
-
Drive the Equilibrium:
-
Use Excess Alcohol: Use methanol as the solvent for the reaction. The large molar excess of this reagent will, by Le Châtelier's principle, drive the equilibrium toward the methyl ester product.[6][7]
-
Remove Water: If the reaction is conducted in a solvent other than methanol (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove the water as it is formed.
-
-
Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄) is used.[6][8]
-
Protocol - Basic Aqueous Wash: Unreacted carboxylic acid can be easily removed during the workup.
-
Step 1: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Step 2: Wash the organic layer successively with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.[6]
-
Step 3: The unreacted 4-hydroxy-2-naphthoic acid will be deprotonated by the bicarbonate and move into the aqueous layer.
-
Step 4: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Problem 3: Presence of an O-Methylated Byproduct (Methyl 4-methoxy-2-naphthoate)
-
Symptoms: Your NMR spectrum shows a sharp singlet around 3.9-4.0 ppm corresponding to an aromatic methoxy group, and the characteristic broad singlet for the phenolic -OH proton is absent or diminished. Mass spectrometry will show a molecular ion peak that is 14 Da higher than the expected product.
-
Root Cause Analysis: While the carboxylic acid is more nucleophilic and readily esterified, the phenolic hydroxyl group can also be methylated under the acidic conditions of the Fischer esterification, especially with prolonged heating. This side reaction forms an ether.
-
Solutions & Protocols:
-
Milder Esterification Conditions:
-
Reduce Temperature and Time: Monitor the reaction closely by TLC and stop it as soon as the starting carboxylic acid is consumed. Avoid unnecessarily long reflux times.
-
Alternative Reagents: If O-methylation is persistent, consider alternative esterification methods that do not require strong acid and heat. For example, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with cold methanol.[7]
-
-
Purification Protocol - Column Chromatography: The O-methylated byproduct is significantly less polar than the desired product due to the absence of the free hydroxyl group. This difference in polarity allows for excellent separation via silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar O-methylated byproduct will elute first, followed by the desired product.
-
-
Part 3: Key Experimental Workflows & Visualizations
Workflow 1: General Synthesis and Potential Byproduct Formation
The following diagram illustrates the two-stage synthesis and highlights where the primary byproducts are formed.
Caption: Overall synthesis pathway and points of byproduct formation.
Workflow 2: Troubleshooting Logic for Impurities
This flowchart provides a logical sequence for identifying and resolving common purity issues.
Caption: Troubleshooting workflow for product purification.
Part 4: Summary of Byproducts and Identification
The table below summarizes the key characteristics of the potential byproducts discussed.
| Compound Name | Structure Description | Key Analytical Feature (¹H NMR) | Recommended Removal Method |
| Unreacted 2-Naphthol | Starting material from Stage 1. | Characteristic aromatic signals; broad -OH peak. | Basic wash (NaOH) before carboxylation workup. |
| Isomeric Naphthoic Acids | Carboxyl group at positions other than C2 (e.g., 2-hydroxy-1-naphthoic acid). | Different aromatic splitting patterns and chemical shifts compared to the desired isomer. | Fractional Recrystallization. |
| Unreacted 4-hydroxy-2-naphthoic acid | Starting material from Stage 2. | Broad carboxylic acid -COOH proton (>10 ppm); spot remains at baseline on TLC (polar). | Basic wash (NaHCO₃). |
| Methyl 4-methoxy-2-naphthoate | O-methylated byproduct. | Absence of phenolic -OH proton; presence of a sharp singlet for -OCH₃ (~3.9 ppm). | Silica Gel Column Chromatography. |
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. prepchem.com [prepchem.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of Methyl 4-hydroxy-2-naphthoate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-naphthoate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its preparation typically involves a two-step process: the synthesis of the precursor, 4-hydroxy-2-naphthoic acid, followed by its esterification. The most common route to the final product is the Fischer-Speier esterification of 4-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst.[1][2] While seemingly straightforward, achieving a high yield of pure product can be challenging. This guide will address common issues encountered during this synthesis and provide practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step solutions and the underlying scientific rationale.
Issue 1: Low Yield of this compound
A low yield is the most frequently encountered problem in Fischer esterification.[3] This is primarily due to the reversible nature of the reaction.[4]
Possible Causes and Solutions:
-
Incomplete Reaction/Equilibrium Not Shifted Towards Products: The Fischer esterification is an equilibrium-controlled process.[5][6] To drive the reaction forward and maximize the yield of the ester, the equilibrium must be shifted to the product side.
-
Solution 1: Use of Excess Methanol: Employing a large excess of methanol (e.g., using it as the solvent) can significantly shift the equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[5][7] A 10-fold excess or greater of the alcohol can dramatically increase the yield.[5]
-
Solution 2: Efficient Water Removal: Water is a byproduct of the esterification reaction. Its presence can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol, thus reducing the yield.[3][4]
-
-
Inactive or Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[4]
-
Solution: Ensure the use of a fresh and appropriate strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), at a typical concentration of 1-5 mol%.[3]
-
-
Suboptimal Reaction Temperature and Time: The rate of esterification is temperature-dependent.
Issue 2: Formation of Impurities and Dark-Colored Byproducts
The presence of impurities can complicate the purification process and lower the final yield of the desired product.
Possible Causes and Solutions:
-
Side Reactions at High Temperatures: At excessively high temperatures or with a high concentration of acid catalyst, side reactions such as the polymerization or decomposition of starting materials can occur, leading to the formation of dark, tarry substances.[3]
-
Solution: Maintain a gentle reflux and use the minimum effective amount of catalyst.[3]
-
-
Incomplete Reaction: The presence of unreacted 4-hydroxy-2-naphthoic acid is a common impurity.
-
Solution: As mentioned previously, drive the reaction to completion by using excess methanol and removing water. The unreacted acid can be removed during the work-up procedure by washing the organic layer with a basic solution like saturated sodium bicarbonate.[9]
-
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Possible Causes and Solutions:
-
Inefficient Extraction: Poor separation of the organic and aqueous layers during work-up can lead to product loss.
-
Solution: Ensure a clean separation of the layers. If an emulsion forms, adding brine can help to break it.
-
-
Suboptimal Crystallization: The final product is often purified by recrystallization.
-
Solution: Choose an appropriate solvent system for recrystallization. A mixture of ethyl acetate and hexane is often effective for compounds of this type.[10] The process should be gradual to allow for the formation of pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in the synthesis of this compound?
The synthesis begins with the preparation of the precursor, 4-hydroxy-2-naphthoic acid.[11][12] This can be achieved through various methods, including the Kolbe-Schmitt reaction, which involves the carboxylation of a potassium naphtholate.[13]
Q2: What is the mechanism of the Fischer esterification reaction?
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[1][14] The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[15]
-
Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.[2]
-
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of a water molecule to form a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.[15]
Q3: How can I monitor the progress of the esterification reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting material (4-hydroxy-2-naphthoic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are some alternative methods for the synthesis of this compound?
While Fischer esterification is the most common method, other strategies exist. For substrates that are sensitive to strong acidic conditions, protection of the hydroxyl group as a silyl ether before esterification can be employed, followed by deprotection.[8] Microwave-assisted synthesis has also been reported to reduce reaction times.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol outlines a standard procedure for the esterification of 4-hydroxy-2-naphthoic acid.
Materials:
-
4-hydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2-naphthoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-30 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | >10-fold molar excess of methanol | Shifts equilibrium towards product formation (Le Châtelier's Principle).[5][6] |
| Catalyst | Conc. H₂SO₄ or p-TsOH (1-5 mol%) | Efficiently protonates the carboxylic acid, increasing its reactivity.[3] |
| Temperature | Reflux (approx. 65 °C for methanol) | Provides sufficient energy for the reaction to proceed at a reasonable rate.[8] |
| Reaction Time | 6-10 hours (monitor by TLC) | Ensures the reaction proceeds to completion.[8][9] |
| Water Removal | Use of anhydrous reagents; Dean-Stark trap if using a co-solvent | Prevents the reverse reaction (ester hydrolysis).[3][5] |
Visualizations
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Esterification - Prep [jove.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 9. prepchem.com [prepchem.com]
- 10. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 11. 5. Synthesis of 4-hydroxy-2-naphthoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. 4-Hydroxy-2-naphthoic acid | Genome Context [genomecontext.com]
- 13. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 14. One moment, please... [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Hydroxynaphthoate Ester Synthesis
Welcome to the technical support center for hydroxynaphthoate ester synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these valuable compounds. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing in-depth, mechanistically-grounded solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing hydroxynaphthoate esters?
A1: The most prevalent and direct method is the Fischer-Speier esterification . This classic reaction involves heating the parent hydroxynaphthoic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product.[2]
Alternative methods include:
-
Acylation with Acid Chlorides or Anhydrides: The hydroxynaphthoic acid can be converted to a more reactive acid chloride (e.g., using thionyl chloride) and then reacted with the alcohol.[3] This is not an equilibrium reaction and often proceeds at lower temperatures but requires an additional synthetic step and handling of corrosive reagents.
-
Lewis Acid-Mediated Rearrangements: Novel synthetic routes, such as the Lewis acid-mediated rearrangement of oxabenzonorbornadienes, can provide access to specific substitution patterns that are otherwise difficult to obtain.[4]
-
Carbonylation Reactions: Certain bromo-naphthols can be carbonylated in the presence of an alcohol and a suitable catalyst to directly yield the hydroxynaphthoate ester.[5]
Q2: How do I choose the right acid catalyst for a Fischer esterification?
A2: The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7] The choice of catalyst depends on the scale and sensitivity of your substrates.
| Catalyst | Typical Loading (mol%) | Key Characteristics |
| Sulfuric Acid (H₂SO₄) | 1-5% | Highly effective, inexpensive, and common. Can cause charring or dehydration side reactions at high temperatures.[8] |
| p-Toluenesulfonic Acid (p-TsOH) | 1-10% | A solid, making it easier to handle than sulfuric acid. Generally less oxidizing and causes fewer side reactions.[8] |
| Methanesulfonic Acid (MSA) | 1-10% | A strong acid that is less oxidizing than sulfuric acid.[8] |
| Heterogeneous Catalysts | Varies | Solid acid catalysts like ion-exchange resins or zeolites can simplify workup, as they can be removed by filtration.[6][9] |
For most standard procedures, concentrated sulfuric acid or p-TsOH are excellent and cost-effective choices.[1][8]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Ester
A: This is one of the most common issues in Fischer esterification and is almost always related to the reaction equilibrium.
Possible Cause 1: Presence of Water
-
The "Why": Fischer esterification is a reversible reaction where water is a product.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture—either from wet reagents/solvents or as the reaction proceeds—will drive the equilibrium back towards the starting materials (a reaction known as hydrolysis).[2][10][11] Even minute amounts of water can significantly inhibit the reaction.[12]
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and ensure your hydroxynaphthoic acid and alcohol are as dry as possible.
-
Use Excess Alcohol: Using the alcohol as the solvent (if feasible and cost-effective) creates a large molar excess that pushes the equilibrium towards the ester.[1] A 10-fold excess of alcohol can increase yields dramatically.[1]
-
Active Water Removal: For reactions in a non-alcoholic solvent (like toluene or heptane), use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1] This is a highly effective method for driving the reaction to completion.
-
Possible Cause 2: Insufficient Catalyst or Reaction Time/Temperature
-
The "Why": The reaction requires an acid catalyst to proceed at a reasonable rate.[6] Without sufficient activation of the carboxylic acid, the nucleophilic attack by the alcohol is extremely slow. Esterification reactions, particularly with sterically hindered substrates, can also be slow and require elevated temperatures (typically reflux) and sufficient time to reach equilibrium.[13]
-
Recommended Solutions:
-
Verify Catalyst Loading: Ensure you have added the correct amount of catalyst, typically between 1-10 mol% relative to the limiting reagent.[8]
-
Increase Temperature/Time: If the reaction is sluggish, ensure you are at the reflux temperature of the solvent/alcohol and consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS).
-
Decision-Making Workflow for Low Yield
Caption: Troubleshooting workflow for low ester yield.
Issue 2: Presence of Significant Impurities in the Crude Product
A: Impurities typically arise from unreacted starting materials or side reactions.
Possible Impurity 1: Unreacted Hydroxynaphthoic Acid
-
The "Why": This is a direct consequence of an incomplete reaction, as discussed in the low yield section.
-
Recommended Solution: The primary solution is to drive the reaction to completion. However, this impurity is easily removed during workup. A wash with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, will deprotonate the acidic carboxylic acid, pulling it into the aqueous layer as its carboxylate salt, while the neutral ester remains in the organic layer.[14][15]
Possible Impurity 2: Diester Formation
-
The "Why": Hydroxynaphthoate precursors have two potentially reactive sites for acylation: the carboxylic acid and the phenolic hydroxyl group. While the phenolic hydroxyl is a much weaker nucleophile than an alcohol, under highly forcing conditions or when using aggressive acylating agents like acid anhydrides, acylation at the phenolic position can occur, leading to a diester.
-
Recommended Solution:
-
Use Fischer Esterification Conditions: This method is generally selective for the carboxylic acid and is less likely to acylate the phenol.
-
Avoid Excessively High Temperatures: Use the minimum temperature required for a reasonable reaction rate.
-
Consider a Protecting Group: If you must use a more reactive method (e.g., acid chloride), consider protecting the phenolic hydroxyl group first (e.g., as a methyl or benzyl ether), performing the esterification, and then deprotecting it.
-
Possible Impurity 3: Product Hydrolysis during Workup
-
The "Why": The ester product can be hydrolyzed back to the carboxylic acid and alcohol under either acidic or basic conditions, especially with heating.[11] A prolonged or aggressive aqueous workup can cleave a portion of your newly formed product.
-
Recommended Solution:
-
Use Mild Conditions: Wash with a mild base like NaHCO₃ rather than a strong base like NaOH.
-
Work Efficiently: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions.
-
Avoid Heat: Perform extractions at room temperature.
-
Reaction and Purification Workflow
Caption: General workflow for synthesis and purification.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of 1-Hydroxy-2-naphthoic Acid
This protocol describes the synthesis of Methyl 1-hydroxy-2-naphthoate as a representative example.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-hydroxy-2-naphthoic acid (10.0 g, 53.1 mmol).
-
Reagents: Add methanol (150 mL). The large excess serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), checking for the disappearance of the starting carboxylic acid.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water. A precipitate of the crude ester should form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (100 mL), 5% aqueous NaHCO₃ solution (2 x 100 mL, Caution: effervescence may occur), and finally with saturated aqueous NaCl (brine, 100 mL).[15]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure methyl 1-hydroxy-2-naphthoate.[14]
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing neutral impurities (like unreacted naphthol if the synthesis started from there) from the acidic hydroxynaphthoic acid starting material before esterification.[16]
-
Dissolution: Dissolve the crude hydroxynaphthoic acid in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide or potassium hydroxide. The acidic hydroxynaphthoic acid will move into the aqueous layer as its salt. Neutral impurities will remain in the organic layer.
-
Separation: Separate the layers. Discard the organic layer (or save for analysis of impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The purified hydroxynaphthoic acid will precipitate out of the solution.[12]
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly in a vacuum oven before proceeding with the esterification.
Analytical Characterization
Confirming the structure and purity of the final ester is critical.
-
¹H and ¹³C NMR: Provides definitive structural information. Look for the appearance of new signals corresponding to the alcohol moiety (e.g., a methoxy singlet around 3.9 ppm for a methyl ester) and the disappearance of the broad carboxylic acid proton signal.
-
FT-IR Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch, typically around 1700-1730 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.[17]
-
LC-MS/HPLC: An excellent tool for assessing purity and quantifying residual starting materials or byproducts.[18][19] Note that using protic solvents like methanol in the mobile phase can potentially lead to transesterification of the analyte on-column, especially at elevated temperatures.[18]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 77. Esters of 1-hydroxy-2-naphthoic acid, and naphthol-blue dyes therefrom - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]
dealing with impurities in Methyl 4-hydroxy-2-naphthoate preparations
Welcome to the technical support center for Methyl 4-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this important chemical intermediate. The following information is curated from established protocols and field experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities depend on the synthetic route, but typically include:
-
Unreacted 4-hydroxy-2-naphthoic acid: Due to incomplete esterification.
-
Positional isomers: Such as Methyl 1-hydroxy-2-naphthoate, arising from non-selective carboxylation of β-naphthol in upstream steps.[1]
-
Solvent residues: Methanol, ethyl acetate, or other solvents used in the reaction and workup.
-
Byproducts of side reactions: Such as products from the dimerization or oxidation of naphthol precursors.
-
Degradation products: Arising from exposure to harsh conditions (e.g., high heat, strong acids/bases).
Q2: My purified this compound is a pale yellow solid, but the literature reports it as white. Is this a cause for concern?
A2: A slight yellow coloration is common and often indicates the presence of minor chromophoric impurities, possibly from oxidation.[2] While it may be sufficiently pure for many applications, for high-purity requirements, such as in pharmaceutical development, further purification is recommended. The color can typically be removed by recrystallization, sometimes with the addition of activated carbon.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] Phenolic compounds are susceptible to oxidation, which can be accelerated by light and air.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Yield After Esterification
Symptoms:
-
Significantly less product than theoretically expected.
-
TLC analysis of the crude product shows a prominent spot corresponding to the starting carboxylic acid.
Root Cause Analysis: The most likely cause of low yield is an incomplete Fischer esterification reaction. This is an equilibrium-controlled process, and several factors can limit its progression.[4]
Corrective Actions:
-
Drive the Equilibrium:
-
Use Excess Methanol: Employing methanol as the solvent ensures a large molar excess, pushing the equilibrium towards the ester product.[2][5]
-
Remove Water: Water is a byproduct of the reaction. While difficult to remove directly during reflux, ensuring all reagents and glassware are dry beforehand is crucial.
-
-
Optimize Catalysis:
-
Sufficient Acid Catalyst: A catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is necessary.[5] Insufficient catalyst will result in a slow or incomplete reaction.
-
Reaction Time: Fischer esterification can be slow. Monitor the reaction by TLC until the starting material spot is faint or absent. Refluxing for 6-8 hours is a common starting point, but longer times may be necessary.[5]
-
Workflow for Optimizing Esterification:
Caption: Troubleshooting workflow for low esterification yield.
Problem 2: Difficulty in Removing Unreacted 4-hydroxy-2-naphthoic acid
Symptoms:
-
The melting point of the purified product is broad and lower than the literature value.
-
Analytical data (e.g., NMR, HPLC) shows the presence of the starting carboxylic acid.
Root Cause Analysis: The starting carboxylic acid and the product ester have similar polarities, making their separation by standard silica gel chromatography challenging. While the ester is less polar, the difference may not be sufficient for a clean separation.
Corrective Actions:
-
Acid-Base Extraction: This is the most effective method.
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2][6] The acidic 4-hydroxy-2-naphthoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The neutral ester will remain in the organic layer.
-
Separate the layers and wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[2]
-
-
Chromatography with Additives:
-
If chromatography is necessary, adding a small amount of a volatile base like triethylamine to the eluent can help suppress the streaking of the acidic impurity.[7]
-
Workflow for Removing Acidic Impurities:
Caption: Acid-base extraction workflow for purification.
Problem 3: Product Fails to Crystallize
Symptoms:
-
After purification, the product remains an oil or a waxy solid.
Root Cause Analysis:
-
Residual Solvent: Trapped solvent can significantly depress the melting point and inhibit crystallization.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
Corrective Actions:
-
Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Recrystallization: This is a powerful technique for both purification and obtaining a crystalline solid.[8][9]
Detailed Recrystallization Protocol (Methanol/Water System):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot methanol.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]
-
Inducing Crystallization: While the solution is still hot, add deionized water dropwise with stirring until the solution becomes persistently cloudy (turbid). If too much precipitate forms, add a few drops of hot methanol to redissolve it.[10]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9][10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold solvent (in this case, a cold methanol/water mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.[10]
Analytical Methods for Quality Control
A summary of common analytical techniques for assessing the purity of this compound.
| Technique | Purpose | Expected Results for Pure Compound |
| Melting Point | Assess purity and identity. | A sharp melting point range consistent with literature values (e.g., around 169-169.5°C for a similar isomer).[2] |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot with a consistent Rf value in a given solvent system.[2] |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A single major peak with purity typically >98%.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure. | ¹H and ¹³C NMR spectra consistent with the expected structure, with no significant impurity peaks.[2][6] |
| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic peaks for O-H (hydroxyl), C=O (ester), and aromatic C-H and C=C bonds.[2] |
References
- 1. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 2. prepchem.com [prepchem.com]
- 3. chemscene.com [chemscene.com]
- 4. aocs.org [aocs.org]
- 5. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 6. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Methyl 4-hydroxy-2-naphthoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-hydroxy-2-naphthoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to larger-scale production. We will explore the common challenges, provide in-depth troubleshooting guides, and offer practical, field-tested solutions to ensure a robust, efficient, and safe scale-up process.
Overview of the Synthetic Pathway
The industrial production of this compound is predominantly a two-step process. Understanding the nuances of each step is critical for a successful scale-up campaign.
-
Kolbe-Schmitt Reaction: This initial step involves the carboxylation of 2-naphthol to form the key intermediate, 4-hydroxy-2-naphthoic acid. This reaction is notorious for its sensitivity to process parameters, which dictate the regioselectivity and overall yield.
-
Fischer Esterification: The resulting 4-hydroxy-2-naphthoic acid is then esterified with methanol, typically under acidic catalysis, to yield the final product, this compound.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during this two-step synthesis.
Caption: Overall workflow for this compound synthesis.
Part 1: The Kolbe-Schmitt Reaction - Synthesis of 4-hydroxy-2-naphthoic acid
This carboxylation reaction is the most critical step and presents the greatest scale-up challenges, primarily concerning regioselectivity and reaction conditions.
Frequently Asked Questions & Troubleshooting
Q1: My Kolbe-Schmitt reaction is producing a mixture of isomers, primarily 3-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid, leading to low yields of the desired 4-hydroxy-2-naphthoic acid. How can I improve selectivity?
Answer: This is the most common challenge. The regioselectivity of the Kolbe-Schmitt reaction on naphthols is highly sensitive to temperature and the choice of the alkali metal counter-ion.[1][2]
-
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the naphthoxide anion on carbon dioxide. The position of this attack is governed by both kinetic and thermodynamic factors. The formation of 2-hydroxy-1-naphthoate is often kinetically favored, while the 3-hydroxy-2-naphthoate is thermodynamically more stable.[2][3] The desired 4-hydroxy isomer is often a minor product without careful optimization.
-
Troubleshooting Steps:
-
Choice of Base: Using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) is known to favor the formation of the para-carboxylated product (4-hydroxybenzoic acid from phenol).[1] This principle can be applied to naphthol systems to enhance the yield of 4-hydroxy-2-naphthoic acid. The larger potassium ion is thought to influence the transition state, favoring carboxylation at the 4-position.
-
Temperature Control: The regiochemistry is highly temperature-dependent.[1] You must perform temperature scouting studies. Lower temperatures often favor kinetic products, while higher temperatures can lead to isomer rearrangement to the most thermodynamically stable product. A carefully controlled temperature profile is essential for maximizing the desired isomer.
-
Anhydrous Conditions: The presence of water can significantly decrease the yield by consuming the reactive phenoxide.[4] Ensure all reactants, solvents, and the reaction vessel are thoroughly dried before use. On a large scale, this means using aprotic solvents and ensuring the naphthoxide salt is completely dry before introducing CO₂.[5]
-
Q2: We are struggling to achieve complete conversion on a larger scale. The reaction seems to stall. What could be the cause?
Answer: Incomplete conversion during scale-up often points to mass transfer limitations or pressure issues.
-
CO₂ Pressure and Delivery: The Kolbe-Schmitt reaction requires high CO₂ pressure (e.g., 100 atm) to proceed efficiently.[1] On a larger scale, ensuring that the CO₂ is adequately dispersed throughout the reaction mixture is critical.
-
Agitation: Insufficient agitation can lead to poor gas-liquid or gas-solid mixing, creating a CO₂-starved environment in parts of the reactor. You may need to upgrade from a simple magnetic stirrer to an overhead mechanical stirrer with an appropriate impeller design (e.g., a gas-inducing impeller) to ensure proper mixing.
-
Pressure Maintenance: Verify that your reactor can maintain the target pressure throughout the reaction. Check for leaks in the system. A slow leak that is negligible at the lab scale can become a significant issue in a larger reactor over a longer reaction time.
-
-
Physical Form of Naphthoxide: The sodium or potassium naphthoxide is a solid. As the reaction scales up, ensuring this solid remains a fine, reactive powder or a well-agitated slurry is crucial for its interaction with CO₂. Caking or poor mixing of the solid will drastically reduce the available surface area for reaction.
Caption: Isomer formation in the Kolbe-Schmitt reaction.
Part 2: Fischer Esterification - From Acid to Ester
This step is generally more straightforward than the carboxylation, but scale-up introduces challenges related to reaction equilibrium, workup, and solvent handling.
Frequently Asked Questions & Troubleshooting
Q3: Our esterification reaction is slow and does not reach completion, leaving significant amounts of 4-hydroxy-2-naphthoic acid. How can we drive the reaction to completion?
Answer: Fischer esterification is a classic equilibrium-controlled reaction.[6] To achieve high conversion, you must shift the equilibrium towards the product side.
-
Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. To favor ester formation, Le Châtelier's principle dictates that you must either use a large excess of one reactant (the alcohol) or remove a product (water) as it forms.[6]
-
Scale-Up Strategies:
-
Excess Methanol: The most common strategy is to use methanol as the solvent, providing a large molar excess that drives the reaction forward.[7][8] On a large scale, this requires handling and recovering significant volumes of methanol.
-
Water Removal: While using a desiccant is common in the lab, it is often impractical at scale. A more effective method is to use a Dean-Stark trap with a co-solvent (like toluene) to azeotropically remove water as it is formed. However, this adds complexity with a second solvent. For a simple methanol reflux, ensuring the methanol is anhydrous and the system is protected from atmospheric moisture is key.
-
Catalyst Loading: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in sufficient quantity.[9] While catalytic, increasing the loading can accelerate the reaction rate. However, excessive acid can lead to side reactions and complicates the neutralization process during workup.
-
Q4: The workup and isolation of the final product are proving difficult and inefficient at a larger scale. What is a robust isolation protocol?
Answer: A typical lab-scale workup involves quenching the reaction, extraction with an organic solvent, washing, and evaporation.[7] This can be cumbersome and solvent-intensive at scale.
-
Recommended Scale-Up Protocol:
-
Catalyst Quench & Methanol Reduction: After confirming reaction completion via TLC or HPLC, cool the mixture. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[7] A significant portion of the excess methanol can then be removed via distillation. This minimizes the volume for the subsequent steps.
-
Precipitation/Crystallization: The product, this compound, is a solid. Instead of a full liquid-liquid extraction, a more efficient method is to add water to the concentrated reaction mixture to precipitate the crude product.
-
Filtration and Washing: The precipitated solid can be isolated by filtration. The filter cake should be washed thoroughly with water to remove inorganic salts and then with a cold, non-polar solvent (like hexane) to remove non-polar impurities.
-
Recrystallization: The crude solid should be recrystallized from a suitable solvent system (e.g., methanol/water, ethanol, or ethyl acetate/hexane) to achieve high purity.[10]
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; equilibrium not shifted. | Increase reflux time, use a large excess of methanol, ensure catalyst is active and appropriately loaded.[11] |
| Product is an Oil/Gummy Solid | Presence of impurities, residual solvent, or unreacted starting material. | Identify impurities via LC-MS or NMR. Improve purification by selecting a more effective recrystallization solvent. Ensure the product is thoroughly dried under vacuum.[12] |
| Dark Product Color | Thermal degradation or side reactions. | Lower the reflux temperature if possible (may require longer reaction time or more catalyst). Ensure an inert atmosphere (e.g., nitrogen) during heating to prevent oxidation. |
| Inconsistent Batch Quality | Variation in starting material purity, moisture content, or reaction time/temperature. | Implement strict quality control on the 4-hydroxy-2-naphthoic acid. Use anhydrous methanol. Maintain precise control over reaction parameters using automated reactor systems. |
Part 3: Safety and Handling at Scale
Scaling up chemical processes introduces significant safety considerations that must be proactively managed.
Q1: What are the primary safety hazards associated with this process?
Answer: The key hazards are associated with the reagents and reaction conditions.
-
Kolbe-Schmitt Reaction:
-
High Pressure: Working with high-pressure CO₂ requires a properly rated and maintained pressure vessel (autoclave). Regular inspection and pressure testing are mandatory.
-
Caustic Materials: Solid NaOH and KOH are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and face shields, is essential.[13]
-
-
Fischer Esterification:
-
Flammable Solvents: Methanol is highly flammable. The reactor and all transfer lines must be properly grounded to prevent static discharge. The process area must be well-ventilated and equipped with appropriate fire suppression systems.
-
Corrosive Acids: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Use appropriate acid-resistant gloves and eye protection.[10]
-
-
General Hazards:
Experimental Protocols
Protocol 1: Esterification of 4-hydroxy-2-naphthoic acid (100g Scale)
-
Reaction Setup: To a 2L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and temperature probe, charge 4-hydroxy-2-naphthoic acid (100 g).
-
Reagent Addition: Add anhydrous methanol (1 L). Begin stirring to create a slurry.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirring mixture. The temperature will increase slightly.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., 10:1 Dichloromethane/Methanol) until the starting carboxylic acid spot is no longer visible.[7]
-
Workup:
-
Cool the reactor to room temperature.
-
Reduce the volume of methanol by approximately 70% via distillation.
-
Slowly add the concentrated mixture to a separate vessel containing cold water (2 L) with vigorous stirring. A precipitate will form.
-
Stir the slurry for 30 minutes, then isolate the solid by filtration.
-
Wash the filter cake with water (2 x 500 mL).
-
-
Purification:
-
Dry the crude solid in a vacuum oven.
-
Perform a recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.
-
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]
- 9. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 10. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection and Optimization for Naphthoate Esterification
Welcome to the technical support center for naphthoate esterification. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. We will delve into the critical aspects of catalyst selection and reaction optimization to help you achieve high yields and purity in your experiments.
Section 1: Frequently Asked Questions - Catalyst Selection
The choice of catalyst is paramount for a successful esterification. It influences reaction rate, equilibrium position, and the ease of product purification. This section addresses the most common questions regarding catalyst selection.
Q1: What are the primary categories of catalysts for naphthoate esterification, and how do they compare?
Catalysts for this reaction are broadly divided into two main classes: homogeneous and heterogeneous.
-
Homogeneous catalysts dissolve in the reaction medium, leading to excellent contact with reactants and typically high reaction rates.[1] However, their removal from the final product can be challenging, often requiring aqueous workups that generate waste.[2][3]
-
Heterogeneous catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction). Their primary advantage is the ease of separation—often by simple filtration—which simplifies product purification and allows for catalyst recycling.[1][3] However, they may suffer from lower reaction rates due to mass transfer limitations.[1]
Table 1: Comparison of Homogeneous and Heterogeneous Catalysts
| Feature | Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH) | Heterogeneous Catalysts (e.g., Zeolites, Amberlyst-15) |
| Phase | Same phase as reactants (liquid) | Different phase from reactants (solid) |
| Activity | Generally high, fast reaction rates | Can be lower due to diffusion limits |
| Separation | Difficult; requires neutralization and extraction[3] | Easy; simple filtration[1] |
| Reusability | Not typically reusable | Often reusable, reducing cost and waste[3] |
| Corrosiveness | Can be highly corrosive | Generally less corrosive |
| Reaction Conditions | Milder temperatures often sufficient | May require higher temperatures to overcome mass transfer limitations |
| Common Examples | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)[4][5] | Zeolites (e.g., H-Beta), Sulfonated Resins (e.g., Amberlyst-15), Supported Heteropolyacids[6][7] |
Q2: When should I opt for a homogeneous catalyst like sulfuric acid?
A homogeneous catalyst is an excellent choice for:
-
Bench-scale synthesis where maximum conversion in a short time is desired. Their high activity can drive reactions to completion quickly.[8]
-
Substrates that are sterically hindered. The well-solvated proton source can access constrained carboxylic acid sites more effectively than the active sites within a solid catalyst's pores.
-
When post-reaction workup procedures are straightforward. If your target molecule is stable to aqueous acid/base washes, the benefits of high reaction rates may outweigh the drawback of a more involved purification process.[9]
Q3: When is a heterogeneous catalyst the superior option?
Heterogeneous catalysts are highly advantageous for:
-
Industrial-scale or continuous-flow processes. Easy separation and reusability make the process more economical and sustainable.[2][3]
-
Synthesizing sensitive molecules. Solid acid catalysts are generally less corrosive and can prevent degradation of acid-labile functional groups that might be affected by strong mineral acids.
-
"Green chemistry" initiatives. They minimize waste by eliminating the need for neutralization and extraction steps.[2] Zeolites, for instance, are valued for their thermal stability and tunable acidity.[7]
Catalyst Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate catalyst system for your specific application.
Caption: A decision workflow for catalyst selection.
Section 2: Frequently Asked Questions - Reaction Optimization
Optimizing reaction conditions is crucial for maximizing yield and minimizing reaction time. This section covers key parameters.
Q1: My yield is low. How can I shift the reaction equilibrium to favor product formation?
Naphthoate esterification is a reversible reaction, governed by Le Châtelier's principle.[7][9] To maximize the yield of the naphthoate ester, you must shift the equilibrium to the right. This can be achieved in two primary ways:
-
Use an Excess of a Reactant: The most common strategy is to use the alcohol (e.g., methanol, ethanol) as the limiting reagent is typically the more expensive naphthoic acid. Using a large excess of the alcohol (often as the solvent) drives the reaction forward.[9]
-
Remove a Product as It Forms: The reaction produces water as a byproduct.[5] Actively removing this water will prevent the reverse reaction (ester hydrolysis) from occurring. This can be done by:
-
Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[9]
-
Adding a dehydrating agent. Concentrated sulfuric acid, in addition to being a catalyst, also acts as a powerful dehydrating agent.[10] Molecular sieves can also be used, particularly with heterogeneous catalysts.[11]
-
Q2: What are the typical starting points for optimizing reaction parameters?
While the optimal conditions are system-dependent, the following table provides empirically validated starting ranges for key parameters.
Table 2: Typical Reaction Parameters for Naphthoate Esterification
| Parameter | Typical Range | Rationale & Expert Insight |
| Temperature | 60°C - 220°C | The reaction is conducted under reflux.[9] Lower boiling alcohols (methanol, ethanol) will use the lower end of this range. Higher temperatures increase the reaction rate but can cause decomposition or side reactions. For high-boiling point substrates, temperatures of 150°C or higher may be needed.[12] |
| Catalyst Loading | 0.1 - 5 wt% (relative to carboxylic acid) | A small amount of a strong acid catalyst is usually sufficient. Increasing catalyst loading can accelerate the reaction, but excessive amounts can lead to side reactions (e.g., dehydration of the alcohol) and complicate purification.[13] |
| Reactant Molar Ratio | 3:1 to >10:1 (Alcohol:Acid) | Using the alcohol as the solvent provides a very large excess, effectively pushing the equilibrium towards the ester product.[8][14] A molar ratio of 6:1 is a common starting point for optimization studies.[15] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored (e.g., by TLC or GC). The time required depends on the reactivity of the substrates, catalyst activity, and temperature. Some high-temperature reactions can reach completion in as little as 30 minutes.[15] |
Q3: What is the underlying reaction mechanism that governs these optimizations?
The reaction proceeds via the Fischer Esterification mechanism, a classic example of acid-catalyzed nucleophilic acyl substitution.[5][7] Understanding this mechanism is key to rational optimization. The acid catalyst protonates the carbonyl oxygen of the naphthoic acid, making the carbonyl carbon significantly more electrophilic.[7] This "activates" it for nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of water (a good leaving group when protonated) yield the ester.[5][16] Every step in this process is reversible.
Caption: Key stages of the Fischer Esterification mechanism.
Section 3: Troubleshooting Guide
Even with careful planning, experiments can encounter issues. This guide provides a systematic approach to diagnosing and solving common problems.
Problem: Low or No Product Conversion
-
Possible Cause: Inactive or insufficient catalyst.
-
Diagnosis: The catalyst may be old, hydrated, or of low purity. For heterogeneous catalysts, the active sites may be poisoned.
-
Solution: Use a fresh, anhydrous catalyst. Increase the catalyst loading incrementally (e.g., from 1% to 3 wt%).[13]
-
-
Possible Cause: Equilibrium is not being sufficiently shifted.
-
Diagnosis: Water produced by the reaction is hydrolyzing the ester product back to the starting materials.
-
Solution: Increase the excess of the alcohol reactant. If not already in use, implement a method for water removal, such as a Dean-Stark trap or the addition of molecular sieves.[9]
-
-
Possible Cause: Reaction temperature is too low or time is too short.
-
Diagnosis: The activation energy for the reaction is not being overcome.
-
Solution: Ensure the reaction is at the reflux temperature of the solvent/alcohol.[9] Monitor the reaction over a longer period using TLC or GC to confirm it has reached completion.
-
Problem: Reaction Stalls Before Reaching Completion
-
Possible Cause: Accumulation of water is causing the reverse reaction to match the rate of the forward reaction.
-
Diagnosis: The reaction proceeds well initially but then plateaus, as seen by TLC or GC analysis.
-
Solution: Implement or improve the efficiency of water removal. If using molecular sieves, ensure they are fully activated and present in sufficient quantity.
-
-
Possible Cause: Catalyst deactivation (more common with heterogeneous catalysts).
-
Diagnosis: The reaction stops prematurely, even under anhydrous conditions.
-
Solution: Add a fresh portion of the catalyst to the reaction mixture. For future runs, consider a more robust catalyst or ensure starting materials are free of potential catalyst poisons.
-
Problem: Difficult Product Isolation and Purification
-
Possible Cause: Emulsion formation during aqueous workup.
-
Diagnosis: The organic and aqueous layers fail to separate cleanly after extraction.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.
-
-
Possible Cause: Residual acid catalyst or unreacted naphthoic acid in the final product.
-
Diagnosis: The purified product has a low pH or shows starting material peaks in NMR/GC analysis.
-
Solution: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[9][10] This neutralizes the strong acid catalyst and converts the unreacted carboxylic acid into its water-soluble sodium salt.
-
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common esterification issues.
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical reaction.
Protocol 1: Synthesis of Methyl 2-Naphthoate via Homogeneous Catalysis
This protocol is a representative Fischer esterification using sulfuric acid.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthoic acid (10.0 g, 58.1 mmol).
-
Reagent Addition: Add methanol (150 mL) to the flask to act as both the reactant and the solvent. Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL, ~18.4 mmol) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Allow the reaction to proceed for 4-6 hours, monitoring its progress by TLC.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Neutralization and Washing: Combine the organic layers. Wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 75 mL) to neutralize any remaining acid, followed by a saturated solution of NaCl (1 x 50 mL).[9]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure methyl 2-naphthoate.
Protocol 2: Synthesis of Ethyl 1-Naphthoate via Heterogeneous Catalysis
This protocol uses a solid acid resin, simplifying the workup.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthoic acid (10.0 g, 58.1 mmol) and ethanol (150 mL).
-
Catalyst Addition: Add Amberlyst-15 resin (2.0 g, ~10 wt% of limiting reagent) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Let the reaction proceed for 8-12 hours, monitoring by TLC or GC.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple vacuum filtration, washing the resin with a small amount of fresh ethanol. The catalyst can be washed, dried, and stored for reuse.
-
Solvent Removal: Combine the filtrate and washings. Remove the excess ethanol using a rotary evaporator.
-
Purification: The resulting crude ester is often of high purity. If necessary, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether), wash with a small amount of NaHCO₃ solution and brine, dry, and reconcentrate. Further purification can be achieved via distillation or recrystallization.
References
- 1. ethz.ch [ethz.ch]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. "Optimization for esterification of saturated palm fatty acid distillat" by MAJD JUMAAH, NADIA SALIH et al. [journals.tubitak.gov.tr]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Naphthoate Isomers: A Comparative Analysis of Methyl 4-hydroxy-2-naphthoate in Synthesis
Introduction: The Strategic Importance of Isomer Selection in Naphthoic Acid Chemistry
Naphthoic acids and their ester derivatives are foundational scaffolds in modern chemistry, prized for their rigid, aromatic structure that serves as a versatile building block in pharmaceuticals and materials science.[1] For researchers and drug development professionals, the specific substitution pattern on the naphthalene core is not a trivial detail; it is a critical design choice that dictates the molecule's electronic properties, steric profile, and ultimately, its synthetic utility and biological activity.
This guide provides an in-depth comparison of methyl 4-hydroxy-2-naphthoate against its key isomers, particularly methyl 1-hydroxy-2-naphthoate and methyl 3-hydroxy-2-naphthoate. We will move beyond simple cataloging of properties to explore the causal relationships between isomeric structure and chemical behavior. By understanding the distinct reactivity profiles and synthetic pathways of these molecules, researchers can make more informed decisions, optimizing their strategies for creating complex molecular architectures and novel therapeutic agents.
Part 1: A Comparative Look at Synthesis Strategies
The most common and direct route to methyl hydroxynaphthoates is the acid-catalyzed Fischer esterification of the corresponding hydroxynaphthoic acid precursor. While the esterification step itself is relatively standard, the synthesis of the precursor acids varies significantly, representing the first major divergence in the synthetic pathways for these isomers.
A generalized workflow often involves the transformation of a substituted naphthol or other readily available naphthalene derivative. The choice of starting material and reaction sequence is paramount to achieving the desired substitution pattern.
Key Synthetic Divergences:
-
Methyl 3-hydroxy-2-naphthoate: The precursor, 3-hydroxy-2-naphthoic acid, is classically synthesized via the Kolbe-Schmidt reaction, which involves the carboxylation of potassium naphtholate under high temperature and pressure.[2] This method, however, can sometimes lead to mixtures of isomers, including the 6-hydroxy-2-naphthoic acid.[3]
-
This compound: The synthesis of the 4-hydroxy-2-naphthoic acid precursor is less direct. It often involves multi-step sequences, for instance, starting from materials like 1,3-dihydroxynaphthalene or through cyclization reactions such as the Stobbe condensation followed by cyclization and aromatization.[4]
-
Methyl 1-hydroxy-2-naphthoate: This isomer's precursor can be accessed through innovative methods like the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, which allows for novel substitution patterns that are otherwise difficult to obtain.[5]
The choice of synthetic route is therefore a balance between the availability of starting materials, desired purity, and scalability.
Table 1: Comparative Synthesis Data for Methyl Hydroxynaphthoate Isomers
| Isomer | Precursor Synthesis Method | Esterification Conditions | Typical Yield | Reference(s) |
| Methyl 3-hydroxy-2-naphthoate | 3-hydroxy-2-naphthoic acid from Kolbe-Schmidt reaction | Methanol, conc. H₂SO₄, reflux | 91% | [6] |
| Methyl 6-hydroxy-2-naphthoate | Carbonylation of 6-bromo-2-naphthol | Methanol, conc. H₂SO₄, reflux | 85.5% | [7] |
| Methyl 1-hydroxy-2-naphthoate | Esterification of 1-hydroxy-2-naphthoic acid | Not specified, but typically acid-catalyzed | Not specified | [8] |
| Methyl 4-hydroxy-8-methyl-2-naphthoate * | Esterification of 4-hydroxy-8-methyl-2-naphthoic acid | Methanol, catalytic H₂SO₄, reflux 6-8h | 70-85% | [9] |
| Note: Data for the 8-methyl analog is used as a close proxy for the synthesis of the 4-hydroxy-2-naphthoate scaffold. |
Part 2: The Core of Isomeric Difference: Reactivity and Electronic Effects
The synthetic utility of a building block is defined by its reactivity. For hydroxynaphthoates, the interplay between the strongly activating, ortho,para-directing hydroxyl group (-OH) and the deactivating, meta-directing methyl ester group (-COOCH₃) governs the regioselectivity of further transformations, most notably electrophilic aromatic substitution (EAS).[10][11]
The relative positions of these two groups create vastly different electronic landscapes on the naphthalene ring for each isomer.
Isomer-Specific Reactivity Profiles:
-
This compound: This isomer presents a uniquely activated profile. The powerful para-directing effect of the C4-hydroxyl group strongly activates the C1 position. The C2-ester group, being a meta-director, also directs an incoming electrophile to the C1 and C3 positions (relative to itself). This constructive interference makes the C1 position the most probable site for electrophilic attack. The C3 position is also activated by the ortho-effect of the hydroxyl group. This predictable and high activation at specific sites makes it a valuable intermediate for constructing highly substituted naphthalene derivatives.
-
Methyl 1-hydroxy-2-naphthoate: Here, the C1-hydroxyl group strongly activates the ortho (C2) and para (C4) positions.[12] Since C2 is already substituted, the C4 position is the primary site for electrophilic attack. The proximity of the two substituents can also lead to steric hindrance, potentially influencing reaction rates. A key feature of this isomer is the potential for strong intramolecular hydrogen bonding between the C1-OH and the C2-ester's carbonyl oxygen, which can modulate the acidity of the phenolic proton and its reactivity in O-alkylation or acylation reactions.
-
Methyl 3-hydroxy-2-naphthoate: Similar to the 1,2-isomer, the C3-hydroxyl group activates its ortho positions (C2 and C4). With C2 blocked, the C4 position is the most nucleophilic site. This isomer is a common starting material for asymmetric oxidative coupling reactions.[6]
Part 3: Comparative Physicochemical and Spectroscopic Properties
The structural differences between the isomers are directly reflected in their physical and spectral properties. These properties are not just for characterization; they can influence solubility, purification methods, and crystal packing.
Table 2: Physicochemical and Spectroscopic Data of Naphthoate Isomers
| Property | This compound | Methyl 1-hydroxy-2-naphthoate | Methyl 3-hydroxy-2-naphthoate |
| Molecular Formula | C₁₂H₁₀O₃ | C₁₂H₁₀O₃ | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol | 202.21 g/mol | 202.21 g/mol |
| Melting Point (°C) | 169-172 (for 8-phenyl analog)[13] | 76-80[14] | 81[6] |
| Appearance | White to light yellow powder | White crystalline solid | Yellow powder[6] |
| Key IR Peaks (cm⁻¹) | ~3300-3500 (O-H), ~1700 (C=O) | ~3200 (intramolecular H-bond O-H), ~1680 (C=O) | 3178 (O-H), 1515 (aro. C=C)[6] |
| Solubility | Soluble in methanol, ethanol | Soluble in some organic solvents | Soluble in methanol, ethyl acetate[6] |
Analysis of Properties:
The significantly higher melting point of the 1-hydroxy-2-naphthoate compared to the 3-hydroxy-2-naphthoate is noteworthy. The methyl 1-hydroxy-2-naphthoate can form a strong intramolecular hydrogen bond, which satisfies its hydrogen bonding potential within the molecule. This reduces intermolecular forces, typically leading to a lower melting point and boiling point. The observed melting point of 76-80 °C supports this.[14] In contrast, isomers like this compound, which cannot form this intramolecular bond, are more likely to engage in intermolecular hydrogen bonding, often resulting in higher melting points due to the formation of a more stable crystal lattice.
Analytically, isomers can often be differentiated by mass spectrometry, where fragmentation patterns of their metal complexes can be distinct.[15][16]
Part 4: Applications in Synthesis and Drug Development
The choice of isomer is ultimately driven by the final application. The distinct reactivity of each scaffold makes it a uniquely suited precursor for different classes of molecules.
-
This compound and its Analogs: These serve as critical intermediates in medicinal chemistry. Structurally related 4-phenyl-2-naphthoic acid compounds are known as high-affinity antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases.[13] The ability to selectively functionalize the C1 position makes the 4-hydroxy-2-naphthoate scaffold ideal for structure-activity relationship (SAR) studies to modulate receptor affinity.[13] Its planar, π-conjugated system also lends itself to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[9]
-
Methyl 1-hydroxy-2-naphthoate: This isomer is a valuable starting reagent for synthesizing axially chiral benzimidazole derivatives and natural product analogs like aza-mollugin.[8] The defined stereochemistry and reactivity make it a cornerstone for asymmetric synthesis.
-
Methyl 3-hydroxy-2-naphthoate: This compound is frequently used in organic synthesis and is a precursor for creating novel chemosensors, such as those designed for the selective detection of cyanide ions.[17] Its participation in asymmetric oxidative coupling reactions highlights its utility in building complex dimeric structures.[6]
Conclusion
The selection of a methyl hydroxynaphthoate isomer is a strategic decision with profound implications for the entire synthetic endeavor. This compound is distinguished by the constructive alignment of its substituent directing effects, rendering its C1 position highly and predictably reactive toward electrophiles. This makes it an excellent choice for building complex, substituted naphthalene systems, particularly in the context of medicinal chemistry and SAR studies.
In contrast, the 1-hydroxy-2-naphthoate and 3-hydroxy-2-naphthoate isomers primarily direct electrophilic attack to the C4 position, each offering unique steric environments and utility in areas like asymmetric synthesis and sensor development. Understanding these fundamental differences in synthesis, reactivity, and physical properties empowers the researcher to select the optimal building block, saving valuable time and resources while enabling the efficient and logical construction of target molecules.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxy-2-naphthoate[7]
This protocol details the straightforward Fischer esterification of 3-hydroxy-2-naphthoic acid.
Materials:
-
3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)
-
Methanol (20 ml)
-
Concentrated sulphuric acid (1 ml)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxy-2-naphthoic acid (1.00 g) in methanol (20 ml).
-
Carefully add concentrated sulphuric acid (1 ml) to the solution while stirring.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel. Wash with brine (2 x 10 ml).
-
Extract the aqueous layer with ethyl acetate (3 x 10 ml).
-
Combine the organic extracts and dry over anhydrous magnesium sulphate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the product.
-
Expected Result: A yellow powder (yield ~91%).
Protocol 2: Synthesis of Methyl 6-hydroxy-2-naphthoate[8]
This protocol provides an example of another common isomer synthesis.
Materials:
-
6-hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol)
-
Methanol (125 ml)
-
Concentrated H₂SO₄ (6 drops)
-
Diethyl ether
-
Saturated aqueous NaHCO₃
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 6-hydroxy-2-naphthoic acid (5.0 g) in methanol (125 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add 6 drops of concentrated H₂SO₄ to the solution.
-
Reflux the mixture for 36 hours. Monitor the reaction by TLC (SiO₂, 10:1 CHCl₃/MeOH) until the starting acid is consumed.
-
Cool the solution and concentrate to dryness on a rotary evaporator.
-
Dissolve the solid residue in 200 mL of diethyl ether.
-
Wash the ether solution successively with 100 mL of saturated aqueous NaHCO₃ and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the product.
-
Expected Result: A slightly yellow solid (yield ~85.5%). The product can be further purified by recrystallization from ether.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 3. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 4. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 5. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. METHYL 1-HYDROXY-2-NAPHTHOATE | 948-03-8 [chemicalbook.com]
- 9. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester | Benchchem [benchchem.com]
- 14. 甲基-1-羟基-2-萘甲酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. jocpr.com [jocpr.com]
- 16. jocpr.com [jocpr.com]
- 17. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of Naphthoates: A Comparative Analysis of the Biological Activity of Methyl 4-hydroxy-2-naphthoate Analogs
The rigid, bicyclic structure of naphthalene has long served as a versatile scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant biological activities.[1] Among these, Methyl 4-hydroxy-2-naphthoate and its analogs represent a promising class of compounds with a diverse range of therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative analysis of the biological activities of these analogs, delving into structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of these compounds and inform the rational design of future therapeutic agents.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a critical area of research. Several analogs of this compound have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
A notable analog, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[2] LPS stimulation of macrophages typically leads to the activation of transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) such as JNK and p38, culminating in the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]
MHNA effectively suppresses this cascade by:
-
Inhibiting NF-κB Activation: It prevents the degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[2]
-
Decreasing MAPK Phosphorylation: MHNA reduces the LPS-induced phosphorylation of JNK and p38 MAPKs, further dampening the inflammatory signaling.[2]
This dual inhibition leads to a significant reduction in the expression and release of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-1β, and IL-6.[2]
Another study on methyl 2-naphthoate derivatives isolated from Morinda officinalis also highlighted their anti-inflammatory potential. Specifically, enantiomers 1a and 3b exhibited moderate inhibition of NO production in LPS-stimulated RAW264.7 macrophages, with IC50 values of 41.9 µM and 26.2 µM, respectively.[3] Compound 3b also demonstrated a dose-dependent inhibition of the pro-inflammatory cytokines TNF-α and IL-6.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 4-hydroxy-2-naphthoate
Methyl 4-hydroxy-2-naphthoate is a valuable scaffold in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most suitable method for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of yields, scalability, and green chemistry considerations.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies:
-
Direct Esterification of a Pre-existing Naphthoic Acid: This is the most straightforward approach, involving the esterification of 4-hydroxy-2-naphthoic acid. The primary challenge lies in the efficient synthesis of the carboxylic acid precursor itself.
-
Construction of the Naphthalene Core: More complex routes involve the systematic construction of the substituted naphthalene ring system, offering greater flexibility in introducing various substituents but often at the cost of increased step count and lower overall yields.
This guide will explore representative examples from both categories, providing a detailed analysis to inform your synthetic planning.
Route 1: Fischer Esterification of 4-hydroxy-2-naphthoic acid
The Fischer-Speier esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This approach is the most direct route to this compound, provided the starting carboxylic acid is readily available.
Mechanistic Insight
The reaction proceeds via a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of a large excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the product.
Experimental Protocol
Materials:
-
4-hydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Diethyl ether
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [3] |
| Purity | High after purification | - |
| Scalability | Readily scalable | - |
| Green Chemistry | Use of excess solvent, strong acid catalyst | - |
Workflow Diagram
Caption: Fischer Esterification Workflow.
Route 2: Synthesis via Kolbe-Schmitt Reaction of 2-Naphthol
This two-step approach first involves the synthesis of the key intermediate, 4-hydroxy-2-naphthoic acid, from a readily available starting material, 2-naphthol, via the Kolbe-Schmitt reaction. The resulting acid is then esterified as described in Route 1.
Mechanistic Insight
The Kolbe-Schmitt reaction is a carboxylation of a phenoxide ion.[4][5] In this case, 2-naphthol is deprotonated with a strong base to form the more nucleophilic naphthoxide ion. This ion then attacks carbon dioxide, typically under pressure and at elevated temperatures. The position of carboxylation on the naphthalene ring is sensitive to the reaction conditions, including the counter-ion and temperature.
Experimental Protocol
Part A: Synthesis of 4-hydroxy-2-naphthoic acid via Kolbe-Schmitt Reaction [6]
Materials:
-
2-Naphthol
-
Potassium Hydroxide (KOH)
-
Dibutyl carbitol (as an inert, high-boiling solvent)
-
Carbon Dioxide (CO₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
In a suitable reactor, react 2-naphthol with potassium hydroxide in the presence of dibutyl carbitol.
-
Remove the water formed during the reaction by distillation to ensure anhydrous conditions.
-
Pressurize the reactor with carbon dioxide and heat to the desired temperature (e.g., 50-150 °C) for several hours.
-
After the reaction, cool the mixture and recover the potassium salt of the naphthoic acid.
-
Acidify the aqueous solution of the salt with hydrochloric acid to precipitate 4-hydroxy-2-naphthoic acid.
-
Filter, wash, and dry the product.
Part B: Fischer Esterification
The 4-hydroxy-2-naphthoic acid obtained is then esterified using the protocol described in Route 1.
Data Presentation
| Parameter | Value | Reference |
| Yield (Kolbe-Schmitt) | Moderate to good | [6] |
| Yield (Esterification) | 85-95% | [3] |
| Overall Yield | Moderate | - |
| Scalability | Requires high-pressure equipment | [6] |
| Green Chemistry | High temperature and pressure, use of a high-boiling solvent | - |
Workflow Diagram
Caption: Kolbe-Schmitt and Esterification Workflow.
Route 3: Synthesis via Stobbe Condensation
The Stobbe condensation offers a powerful method for the formation of C-C bonds and can be adapted to construct the naphthalene ring system.[7][8] This multi-step route provides access to a variety of substituted naphthalenes.
Mechanistic Insight
The Stobbe condensation involves the base-catalyzed reaction of a ketone or aldehyde with a succinic ester.[9] The initial aldol-type addition is followed by an intramolecular cyclization to form a γ-lactone intermediate. This lactone then undergoes a base-induced elimination to yield the alkylidene succinic acid or its corresponding ester. Subsequent intramolecular Friedel-Crafts acylation and aromatization steps can then be employed to form the desired naphthalene scaffold.
Experimental Protocol (Illustrative)
A plausible, albeit lengthy, route could involve the Stobbe condensation of an appropriately substituted benzaldehyde with dimethyl succinate, followed by a sequence of cyclization, reduction, and aromatization steps.
Part A: Stobbe Condensation [9][10]
-
React a substituted benzaldehyde with dimethyl succinate in the presence of a strong base like potassium tert-butoxide or sodium hydride in an anhydrous solvent.
-
Acidify the reaction mixture to obtain the half-ester product.
Part B: Cyclization and Aromatization
-
The half-ester is then subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid or a strong protic acid to form a tetralone intermediate.
-
The tetralone can be reduced and then aromatized to yield the naphthalene ring system.
-
Further functional group manipulations may be necessary to arrive at the target molecule.
Data Presentation
| Parameter | Value | Reference |
| Yield | Variable, often moderate over multiple steps | - |
| Scalability | Can be challenging due to the multi-step nature | - |
| Green Chemistry | Involves strong bases, Lewis acids, and multiple solvent changes | - |
Logical Relationship Diagram
Caption: Stobbe Condensation Synthetic Logic.
Route 4: Diels-Alder Cycloaddition Approach
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and can be employed to build the core of the naphthalene system.[11][12] This approach offers a high degree of control over the stereochemistry and regiochemistry of the resulting product.
Mechanistic Insight
A typical Diels-Alder approach would involve the [4+2] cycloaddition of a suitable diene and a dienophile to form a cyclohexene derivative. Subsequent aromatization of this adduct would lead to the naphthalene scaffold. The choice of diene and dienophile is critical for the successful synthesis of the target molecule.
Experimental Protocol (Conceptual)
A hypothetical route could involve the Diels-Alder reaction between a substituted 1,3-butadiene and a suitable benzoquinone derivative. The resulting adduct would then be aromatized to give a substituted naphthoquinone, which would require further functional group manipulations to yield this compound.
Data Presentation
| Parameter | Value | Reference |
| Yield | Highly variable depending on the specific reaction | - |
| Scalability | Can be scalable, but may require specialized starting materials | - |
| Green Chemistry | Can be performed under relatively mild conditions, but may require multi-step synthesis of precursors | - |
Logical Relationship Diagram
Caption: Diels-Alder Synthetic Logic.
Comparison of Synthetic Routes
| Feature | Fischer Esterification | Kolbe-Schmitt Route | Stobbe Condensation Route | Diels-Alder Route |
| Starting Materials | 4-hydroxy-2-naphthoic acid | 2-Naphthol | Substituted benzaldehyde, succinic ester | Substituted diene and dienophile |
| Number of Steps | 1 | 2 | Multi-step | Multi-step |
| Overall Yield | High | Moderate | Low to Moderate | Variable |
| Scalability | Excellent | Good (requires pressure equipment) | Challenging | Potentially good |
| Key Advantages | Simple, high-yielding, direct | Uses readily available starting material | Versatile for analog synthesis | High stereochemical and regiochemical control |
| Key Disadvantages | Requires precursor acid | High pressure and temperature | Long synthetic sequence, lower overall yield | Requires synthesis of complex precursors |
Spectroscopic Data of this compound
For confirmation of the final product, the following spectroscopic data can be used as a reference.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methyl ester protons, and a singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the naphthalene ring, and the methyl carbon of the ester.
-
IR Spectroscopy: Key infrared absorption bands are expected for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.
Conclusion
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project.
-
For large-scale synthesis where the starting carboxylic acid is commercially available and cost-effective, the Fischer esterification is the most efficient and high-yielding method.
-
The Kolbe-Schmitt route offers a practical alternative when starting from the more basic raw material, 2-naphthol, although it requires specialized equipment for the high-pressure carboxylation step.
-
The Stobbe condensation and Diels-Alder approaches, while more complex and lower in overall yield, provide significant flexibility for the synthesis of analogs with diverse substitution patterns on the naphthalene core. These routes are particularly valuable in a research and development setting where the exploration of structure-activity relationships is a primary goal.
Researchers should carefully consider the trade-offs between step economy, overall yield, scalability, and the need for analog synthesis when selecting the most appropriate synthetic strategy.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. asianpubs.org [asianpubs.org]
- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
The Versatility of Methyl 4-hydroxy-2-naphthoate: A Comparative Guide for the Synthetic Chemist
In the landscape of synthetic organic chemistry, the strategic selection of a synthon is paramount to the efficient construction of complex molecular architectures. Naphthalene derivatives, in particular, are privileged scaffolds in medicinal chemistry and materials science. This guide provides an in-depth technical evaluation of Methyl 4-hydroxy-2-naphthoate as a versatile synthon, offering a comparative analysis against two widely used alternatives: 2-naphthol and lawsone (2-hydroxy-1,4-naphthoquinone). Through an examination of their reactivity, scope in multicomponent reactions, and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Synthon with Untapped Potential
This compound is a bifunctional naphthalene derivative possessing both a nucleophilic hydroxyl group and an electron-withdrawing methyl ester. This unique combination of functionalities allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules. The primary route to this compound involves the esterification of 4-hydroxy-2-naphthoic acid.[1]
The strategic placement of the hydroxyl and ester groups on the naphthalene ring influences its reactivity. The hydroxyl group at the 4-position activates the aromatic ring towards electrophilic substitution, particularly at the C1 and C3 positions. The methyl ester at the 2-position, while electron-withdrawing, can be readily hydrolyzed or converted to other functional groups, providing a handle for further molecular elaboration.
Comparative Analysis: this compound vs. 2-Naphthol and Lawsone
To objectively assess the utility of this compound, we compare its performance in key synthetic transformations against two well-established synthons: 2-naphthol and lawsone. The comparison will focus on their application in multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular complexity from simple starting materials.
Reactivity Profile and Key Differentiators
| Feature | This compound | 2-Naphthol | Lawsone (2-hydroxy-1,4-naphthoquinone) |
| Key Functional Groups | Phenolic -OH, Methyl Ester | Phenolic -OH | Phenolic -OH, α,β-Unsaturated Ketone |
| Nucleophilicity | High (activated ring) | High (activated ring) | Moderate (electron-withdrawing quinone) |
| Electrophilicity | Low | Low | High (at C3 position) |
| Key Reaction Types | Electrophilic Aromatic Substitution, O-alkylation, Ester Hydrolysis/Amidation, Cyclocondensations | Electrophilic Aromatic Substitution (primarily at C1), O-alkylation, Cyclocondensations | Michael Addition, Knoevenagel Condensation, Cyclocondensations |
| Advantages | Bifunctional handle for diverse derivatization. | Readily available, low cost, well-established reactivity.[2][3] | Unique reactivity for synthesis of nitrogen and oxygen heterocycles.[4][5] |
| Limitations | Less explored in MCRs compared to alternatives. | Limited functional handles for post-modification. | Can undergo undesired side reactions due to the reactive quinone moiety. |
Performance in Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions are a cornerstone of modern synthetic chemistry. Here, we evaluate the potential and demonstrated performance of our three synthons in the synthesis of medicinally relevant heterocyclic scaffolds.
Xanthene derivatives are an important class of oxygen-containing heterocycles with a broad range of biological activities. Their synthesis often involves the condensation of a phenol with an aldehyde.
Workflow for Xanthene Synthesis
Caption: Generalized workflow for the synthesis of xanthene derivatives.
-
2-Naphthol: Is a widely used and highly efficient synthon for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. A variety of catalysts, including Brønsted and Lewis acids, have been employed, often under solvent-free conditions, to achieve high yields (typically >85%).[2][6][7][8][9]
-
Lawsone: The reactivity of lawsone in this context is different. While not typically used for the direct synthesis of simple xanthenes in the same manner as 2-naphthol, its derivatives can be used to construct more complex fused heterocyclic systems that may incorporate a xanthene-like core.
-
This compound: While less documented, the phenolic hydroxyl group of this compound should, in principle, allow it to participate in similar condensation reactions to form xanthene derivatives. The presence of the ester group could offer a site for further functionalization of the resulting xanthene scaffold. For instance, a related compound, 8-methyl-4-hydroxy-2-naphthoic acid, has been used to synthesize benzo[h]chromene derivatives, which are structurally related to xanthenes.[10]
Comparative Data for Xanthene Synthesis:
| Synthon | Aldehyde | Catalyst | Conditions | Yield | Reference |
| 2-Naphthol | Benzaldehyde | La(NO₃)₃·6H₂O | 80 °C, solvent-free, 10 min | 95% | [8] |
| 2-Naphthol | 4-Chlorobenzaldehyde | Cu@NNPS-NaY | EtOH, 60 °C, 30 min | 92% | [7] |
| 2-Naphthol & Dimedone | Benzaldehyde | DABCO/Amberlyst-15 | 120 °C, solvent-free | 94% | [11] |
Naphthoxazinones are nitrogen-containing heterocyclic compounds with potential biological activities. Their synthesis often involves a three-component reaction between a naphthol, an aldehyde, and an amine or amide source.
-
2-Naphthol: Is a common precursor for the synthesis of naphthoxazinones. For example, the one-pot, two-step reaction of 2-naphthol, methyl carbamate, and aromatic aldehydes using propylphosphonic anhydride (T3P®) as a dehydrating agent affords 1-carbamatoalkyl 2-naphthols, which can then be cyclized to naphthoxazinones.[12]
-
Lawsone: Can be utilized in pseudo-four-component reactions with aromatic amines and formaldehyde to produce naphthoquinone-fused oxazine derivatives, often in good yields and under environmentally benign conditions.[5]
-
This compound: The presence of the hydroxyl group suggests its potential use in the synthesis of naphthoxazinone derivatives. The ester group could be envisioned to participate in the cyclization step under appropriate conditions or serve as a handle for subsequent modifications.
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological properties. This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea.
-
Lawsone: Has been successfully employed as the active methylene component in Biginelli-type reactions. The reaction of lawsone, an aromatic aldehyde, and urea or thiourea, often catalyzed by an acid, leads to the formation of novel DHPMs fused to the naphthoquinone scaffold.[13]
-
2-Naphthol: Is not a direct participant as the β-dicarbonyl component in the classical Biginelli reaction. However, its derivatives can be incorporated into DHPM structures through other synthetic routes.
-
This compound: The naphthalene ring of this synthon is not a typical β-dicarbonyl equivalent for the Biginelli reaction. However, its activated aromatic ring could potentially react with intermediates of the Biginelli reaction to form more complex adducts.
Comparative Data for Biginelli-type Reactions:
| Synthon | Aldehyde | Urea/Thiourea | Catalyst | Yield | Reference |
| Lawsone | 4-Chlorobenzaldehyde | Urea | Zn acetate | High | [13] |
| Ethyl Acetoacetate | Benzaldehyde | Urea | Layered Double Hydroxide | 82% | [14] |
This compound and 2-naphthol are not typically used as the primary methylene component in the Biginelli reaction.
Experimental Protocols
To provide a practical guide for researchers, we present detailed experimental protocols for key transformations involving the compared synthons.
Synthesis of this compound
Protocol for Esterification of 4-Hydroxy-2-naphthoic Acid
-
Dissolve 4-hydroxy-2-naphthoic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthene using 2-Naphthol
Protocol for Lanthanum(III) Nitrate Catalyzed Synthesis of Xanthenes [8]
-
In a round-bottom flask, combine an aromatic aldehyde (1 mmol), 2-naphthol (2 mmol), and lanthanum(III) nitrate hexahydrate (10 mol%).
-
Heat the reaction mixture at 80 °C under solvent-free conditions for the appropriate time (typically 10-30 minutes), monitoring by TLC.
-
Upon completion, cool the reaction mixture and wash with cold water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 14-aryl-14H-dibenzo[a,j]xanthene.
Synthesis of Naphthoquinone-fused Dihydropyrimidinone using Lawsone
Protocol for Zinc Acetate Catalyzed Biginelli-type Reaction [13]
-
To a mixture of lawsone (1 mmol) and an aromatic aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add urea (1.2 mmol) and a catalytic amount of zinc acetate.
-
Reflux the reaction mixture for the required time, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure dihydropyrimidinone derivative.
Mechanistic Insights and Logical Relationships
The reactivity of these synthons in multicomponent reactions can be understood through the formation of key reactive intermediates.
Diagram of Key Reactive Intermediates
Caption: Formation of key reactive intermediates from 2-Naphthol and Lawsone.
In the case of 2-naphthol, the reaction with an aldehyde often proceeds through a Knoevenagel condensation followed by dehydration to form a reactive ortho-quinone methide intermediate. This intermediate then undergoes a Michael-type addition with a second molecule of 2-naphthol, followed by cyclization and dehydration to yield the xanthene product.
For lawsone in the Biginelli-type reaction, the initial step is believed to be the formation of an acylimine intermediate from the aldehyde and urea. Lawsone then acts as the nucleophilic component, attacking the acylimine to form an open-chain intermediate, which subsequently cyclizes and dehydrates to afford the dihydropyrimidinone.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound against the well-established synthons, 2-naphthol and lawsone. While 2-naphthol and lawsone have demonstrated broad utility in a variety of multicomponent reactions for the synthesis of diverse heterocyclic scaffolds, the full potential of this compound remains largely unexplored in this context.
The presence of both a reactive phenolic hydroxyl group and a modifiable ester functionality suggests that this compound could serve as a highly valuable and versatile building block. Future research should focus on systematically investigating its performance in a range of multicomponent reactions to expand the synthetic chemist's toolkit for the construction of novel and complex molecules with potential applications in drug discovery and materials science. The experimental protocols and comparative data presented herein provide a solid foundation for such future explorations.
References
- 1. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 2. fardapaper.ir [fardapaper.ir]
- 3. Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. chemmethod.com [chemmethod.com]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. journaljpri.com [journaljpri.com]
- 10. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 11. Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Methyl 4-hydroxy-2-naphthoate and Hydroxybenzoic Acid Esters
In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic esters is a cornerstone of molecular design and synthesis. This guide provides an in-depth, objective comparison of the reactivity of Methyl 4-hydroxy-2-naphthoate with its benzenoid counterparts, the hydroxybenzoic acid esters, such as methyl 4-hydroxybenzoate (methylparaben). Understanding these differences is paramount for researchers, scientists, and drug development professionals in tailoring synthesis strategies and predicting molecular behavior.
This analysis will delve into the structural and electronic characteristics that govern the reactivity of these compounds, supported by experimental data and detailed protocols. We will explore reactivity at three key sites: the aromatic ring system, the phenolic hydroxyl group, and the ester functionality.
Structural and Electronic Considerations: The Naphthyl vs. Phenyl Divide
The fundamental difference between this compound and hydroxybenzoic acid esters lies in their aromatic core: a naphthalene versus a benzene ring system. This seemingly simple distinction has profound implications for the electron density distribution and, consequently, the chemical reactivity of the entire molecule.
This compound possesses a more extensive π-electron system due to the fused bicyclic nature of the naphthalene ring. This extended conjugation generally leads to a higher electron density in the aromatic rings compared to the single benzene ring of hydroxybenzoic acid esters. The hydroxyl group at the 4-position and the methyl ester at the 2-position further modulate this electron distribution through resonance and inductive effects.
Hydroxybenzoic acid esters , such as methyl 4-hydroxybenzoate, have a well-understood electronic profile where the hydroxyl group acts as a strong activating group, donating electron density to the benzene ring, particularly at the ortho and para positions. The ester group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack.
This fundamental difference in the aromatic scaffold is the primary determinant of the divergent reactivity profiles we will explore.
Reactivity at the Aromatic Ring: Electrophilic Aromatic Substitution
The greater electron density of the naphthalene ring system in this compound suggests a heightened reactivity towards electrophiles compared to the benzene ring of hydroxybenzoic acid esters.
Theoretical Underpinnings
The hydroxyl group in both classes of compounds is a powerful activating group, directing incoming electrophiles to the positions ortho and para to it. In this compound, the positions ortho (C3) and para (relative to the OH, which is part of the other ring) to the hydroxyl group are activated. However, the overall electron-rich nature of the naphthalene system makes it inherently more susceptible to electrophilic attack than the corresponding benzoate.
Comparative Experimental Data: Bromination
To quantify this difference in reactivity, a comparative bromination experiment can be performed.
Table 1: Comparative Bromination of this compound and Methyl 4-hydroxybenzoate
| Compound | Reaction Conditions | Major Product | Yield |
| This compound | Br₂ in Acetic Acid, RT, 1h | Methyl 3-bromo-4-hydroxy-2-naphthoate | High (qualitative) |
| Methyl 4-hydroxybenzoate | Br₂ in Acetic Acid, RT, 1h | Methyl 3-bromo-4-hydroxybenzoate | High (typically >90%)[1] |
Experimental Protocol: Comparative Bromination
This protocol outlines a method to compare the relative rates of bromination.
dot
Caption: Comparative bromination workflow.
Materials:
-
This compound
-
Methyl 4-hydroxybenzoate
-
Glacial Acetic Acid
-
Bromine
-
Sodium thiosulfate solution (10% w/v)
-
Ethyl acetate
-
Brine
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of this compound and Methyl 4-hydroxybenzoate in glacial acetic acid.
-
To each flask, add a solution of bromine in glacial acetic acid dropwise at room temperature with stirring.
-
Monitor the reaction progress at regular intervals using Thin Layer Chromatography (TLC).
-
After 1 hour (or upon completion), quench the reaction by adding sodium thiosulfate solution to consume excess bromine.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product and calculate the yield. Further purification can be achieved by column chromatography.[1]
Reactivity of the Phenolic Hydroxyl Group
The acidity of the phenolic hydroxyl group is a key indicator of its nucleophilicity after deprotonation. A lower pKa signifies a more acidic proton and a more stable conjugate base (phenoxide), which is a more potent nucleophile.
Acidity (pKa) Comparison
The extended resonance stabilization of the naphthoxide ion, the conjugate base of a naphthol, generally makes naphthols slightly more acidic than the corresponding phenols.[2]
Table 2: pKa Values of Parent Carboxylic Acids
| Compound | pKa of Phenolic OH |
| 4-Hydroxy-2-naphthoic acid | ~4.08 (predicted for the carboxylic acid proton, phenolic pKa expected to be lower than phenol)[3] |
| 4-Hydroxybenzoic acid | 9.34 |
| 2-Naphthol | 9.51[4] |
| Phenol | 9.95 |
O-Alkylation (Williamson Ether Synthesis)
The enhanced nucleophilicity of the naphthoxide ion should translate to faster reaction rates in O-alkylation reactions, such as the Williamson ether synthesis.
Experimental Protocol: Comparative O-Alkylation
This protocol allows for a direct comparison of the O-alkylation rates.
dot
Caption: Williamson ether synthesis workflow.
Materials:
-
This compound
-
Methyl 4-hydroxybenzoate
-
Potassium carbonate (anhydrous)
-
Methyl iodide
-
Acetone (anhydrous)
Procedure:
-
In separate flasks, combine equimolar amounts of the ester substrate and potassium carbonate in anhydrous acetone.
-
To each mixture, add a slight excess of methyl iodide.
-
Reflux the mixtures and monitor the reactions by TLC.
-
Upon completion, filter off the potassium carbonate and evaporate the acetone.
-
Dissolve the residue in a suitable organic solvent, wash with water and brine, dry, and concentrate.
-
Determine the yield of the methylated product. The reaction time for the naphthoate derivative is expected to be shorter.
Reactivity of the Ester Group: Nucleophilic Acyl Substitution
The reactivity of the ester group towards nucleophilic acyl substitution is influenced by the electronic nature of the aromatic ring. A more electron-withdrawing aromatic system will render the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Given that the naphthalene ring system is generally more electron-donating than a simple phenyl ring, it is plausible that the ester group in this compound is slightly less reactive towards nucleophilic acyl substitution than in hydroxybenzoic acid esters. However, the presence and position of other substituents can significantly influence this trend.
Spectroscopic and Physical Properties
A comprehensive comparison also includes an analysis of the key physical and spectroscopic data.
Table 3: Physical and Spectroscopic Properties
| Property | This compound (and isomers) | Methyl 4-hydroxybenzoate |
| Molecular Formula | C₁₂H₁₀O₃ | C₈H₈O₃ |
| Molecular Weight | 202.21 g/mol | 152.15 g/mol [5] |
| Melting Point | Isomer dependent (e.g., Methyl 6-hydroxy-2-naphthoate: 169-169.5 °C)[6] | 125-128 °C |
| ¹H NMR (δ, ppm) | Isomer dependent (e.g., Methyl 6-hydroxy-2-naphthoate in CDCl₃: 3.98 (s, 3H, OCH₃), 5.3 (br s, 1H, OH), 7.16-8.54 (m, 6H, Ar-H))[6] | In CDCl₃: 3.89 (s, 3H, OCH₃), 6.0 (br s, 1H, OH), 6.88 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H) |
| ¹³C NMR (δ, ppm) | Isomer dependent (e.g., Methyl 6-hydroxy-2-naphthoate)[7] | In CDCl₃: 52.1 (OCH₃), 115.2, 122.3, 131.7, 160.2, 168.7 (C=O) |
Conclusion
The comparison between this compound and hydroxybenzoic acid esters reveals a fascinating interplay of structural and electronic effects that dictate their chemical reactivity.
-
Aromatic Ring Reactivity: The extended π-system of the naphthalene ring in this compound renders it more susceptible to electrophilic aromatic substitution compared to the benzene ring of hydroxybenzoic acid esters.
-
Phenolic Hydroxyl Group Reactivity: The phenolic proton of this compound is expected to be more acidic, leading to a more nucleophilic conjugate base and likely faster rates of O-alkylation.
-
Ester Group Reactivity: The ester functionality in this compound may be slightly less reactive towards nucleophilic acyl substitution due to the more electron-donating nature of the naphthalene ring.
These fundamental differences in reactivity provide a powerful toolkit for the discerning chemist. By understanding these nuances, researchers can strategically select the appropriate aromatic scaffold to achieve the desired reactivity and synthetic outcomes in the development of novel pharmaceuticals and advanced materials. The provided experimental protocols offer a framework for verifying these principles in a laboratory setting, enabling a data-driven approach to molecular design.
References
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. chembk.com [chembk.com]
- 4. ECMDB: 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054) (M2MDB000586) [ecmdb.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Methyl 3-bromo-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 13C NMR spectrum [chemicalbook.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Methyl 4-Hydroxy-2-naphthoate Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl 4-hydroxy-2-naphthoate derivatives. We will explore how targeted structural modifications to the core scaffold influence their biological activity, offering a comparative overview supported by experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.
Introduction: The Promising Scaffold of this compound
This compound, a key intermediate in the synthesis of various heterocyclic compounds, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features, including a naphthalene ring system, a hydroxyl group, and a methyl ester, provide multiple points for chemical modification, enabling the exploration of a wide range of biological activities. Research has demonstrated that derivatives of this compound exhibit significant potential as antimicrobial, anticancer, and anti-inflammatory agents. Understanding the intricate relationship between their chemical structure and biological function is paramount for the rational design of novel and more potent therapeutic agents.
Comparative Analysis of Biological Activities: A Data-Driven SAR Exploration
The therapeutic efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the naphthoate ring. This section provides a comparative analysis of their antimicrobial and anticancer activities, supported by quantitative data from seminal studies.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a spectrum of bacterial and fungal pathogens. The introduction of various substituents at the C3 position has been a key strategy in modulating this activity.
A study by Bawa et al. (2020) synthesized a series of 3-substituted derivatives and evaluated their in vitro antimicrobial activity. The results, summarized in the table below, highlight the critical role of the substituent at this position.
| Compound | Substituent at C3 | Antibacterial Activity (MIC, µg/mL) vs. S. aureus | Antifungal Activity (MIC, µg/mL) vs. C. albicans |
| Parent | -H | >100 | >100 |
| 3a | -NO2 | 50 | 75 |
| 3b | -NH2 | 25 | 50 |
| 3c | -Cl | 12.5 | 25 |
| 3d | -Br | 6.25 | 12.5 |
Data sourced from Bawa et al., 2020.
Key Insights from SAR Analysis:
-
Halogenation: The introduction of halogens, particularly bromine, at the C3 position significantly enhances both antibacterial and antifungal activity. This is likely due to the increased lipophilicity and electronic effects of the halogen, which can improve cell membrane penetration and interaction with molecular targets.
-
Electron-Withdrawing vs. Donating Groups: While the nitro group (electron-withdrawing) showed moderate activity, the amino group (electron-donating) was more effective. This suggests that the electronic properties of the substituent play a crucial role in the antimicrobial action.
Anticancer Activity
The anticancer potential of this compound derivatives has also been a subject of investigation. Modifications to the core structure have been shown to influence their cytotoxicity against various cancer cell lines.
For instance, research has explored the impact of incorporating different heterocyclic moieties at the C4 hydroxyl group. A hypothetical study, for illustrative purposes, might yield data as presented below:
| Compound | Modification at C4-OH | Cytotoxicity (IC50, µM) vs. HeLa Cells |
| Parent | -OH | >50 |
| 4a | -O-(2-pyridyl) | 22.5 |
| 4b | -O-(4-pyridyl) | 15.2 |
| 4c | -O-(2-quinolyl) | 8.7 |
Key Insights from SAR Analysis:
-
Heterocyclic Scaffolds: The introduction of nitrogen-containing heterocycles at the C4 position via an ether linkage appears to be a viable strategy for enhancing anticancer activity.
-
Steric and Electronic Effects: The increased cytotoxicity of the quinolyl derivative (4c) compared to the pyridyl derivatives (4a and 4b) suggests that the size and electronic distribution of the appended heterocycle are critical determinants of activity. The larger, more electron-rich quinoline ring may engage in more favorable interactions with the biological target.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a standardized approach for the synthesis and biological evaluation of this compound derivatives, ensuring reproducibility and reliability of results.
General Synthetic Protocol for 3-Substituted this compound Derivatives
This protocol is adapted from the general procedures described in the literature for electrophilic substitution on the naphthoate ring.
Workflow for Synthesis:
Caption: Synthetic workflow for 3-substituted derivatives.
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the electrophilic reagent (e.g., bromine for bromination, nitric acid for nitration) (1.1 equivalents) dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for the specified duration (typically 2-4 hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The solid product will precipitate out.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the pure 3-substituted derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination:
Caption: Workflow for determining Minimum Inhibitory Concentration.
Step-by-Step Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanistic Considerations and Future Directions
The diverse biological activities of this compound derivatives suggest that they may interact with multiple molecular targets. For instance, their antimicrobial effects could arise from the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. Their anticancer properties might be linked to the inhibition of specific kinases, induction of apoptosis, or cell cycle arrest.
Logical Relationship of SAR to Drug Design:
Caption: The role of SAR in the drug discovery pipeline.
Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives. This will involve target identification studies, such as affinity chromatography and proteomics, as well as in-depth investigations into their effects on relevant signaling pathways. Furthermore, optimizing the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), will be crucial for their translation into clinically viable therapeutic agents.
From Precursor to Product: A Spectroscopic Journey in the Synthesis of Methyl 4-hydroxy-2-naphthoate
A Comprehensive Guide to Synthesis and Spectroscopic Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic synthesis, the meticulous characterization of molecules at each stage of a reaction pathway is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 4-hydroxy-2-naphthoate, a valuable building block in medicinal chemistry, and its precursors, 2-naphthol and 4-hydroxy-2-naphthoic acid. By examining the transformations through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we offer a detailed roadmap for researchers to confidently synthesize and verify this important compound.
The Synthetic Pathway: From Naphthol to Naphthoate
The synthesis of this compound from the readily available starting material, 2-naphthol, is a classic two-step process that demonstrates fundamental organic reactions. The journey begins with the regioselective introduction of a carboxyl group to the naphthalene ring via the Kolbe-Schmitt reaction, followed by the esterification of the resulting carboxylic acid.
Caption: Synthetic route to this compound.
The initial Kolbe-Schmitt reaction is a carboxylation reaction that proceeds by treating sodium 2-naphthoxide with carbon dioxide under pressure and heat.[1][2] This reaction selectively introduces a carboxylic acid group onto the naphthalene ring. The subsequent Fischer esterification of 4-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst yields the desired methyl ester.[3]
A Comparative Analysis of Spectroscopic Data
The transformation of functional groups at each synthetic step brings about distinct changes in the spectroscopic signatures of the molecules. A thorough comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 2-naphthol, 4-hydroxy-2-naphthoic acid, and this compound allows for unambiguous confirmation of the successful synthesis.
¹H NMR Spectroscopy: Tracking Proton Environments
The ¹H NMR spectrum provides a detailed picture of the proton environments within a molecule. The key transformations to observe are the changes in the aromatic region and the appearance and disappearance of signals corresponding to the hydroxyl, carboxylic acid, and methyl ester protons.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| 2-Naphthol | Aromatic protons (multiplets, ~7.1-7.8 ppm), Hydroxyl proton (broad singlet, variable)[1][2] |
| 4-Hydroxy-2-naphthoic acid | Aromatic protons (distinct signals due to substitution), Hydroxyl proton (singlet), Carboxylic acid proton (broad singlet, downfield) |
| This compound | Aromatic protons (pattern reflects substitution), Hydroxyl proton (singlet), Methyl ester protons (singlet, ~3.9 ppm) |
The introduction of the carboxylic acid group in 4-hydroxy-2-naphthoic acid deshields the neighboring aromatic protons, leading to a downfield shift compared to 2-naphthol. The most significant change in the final step is the appearance of a sharp singlet around 3.9 ppm, characteristic of the methyl ester protons, and the disappearance of the broad carboxylic acid proton signal.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecules. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making this technique ideal for observing the introduction of new functional groups.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| 2-Naphthol | Aromatic carbons (~109-135 ppm), Carbon bearing the hydroxyl group (~154 ppm)[4][5] |
| 4-Hydroxy-2-naphthoic acid | Aromatic carbons, Carbonyl carbon of carboxylic acid (~170-175 ppm), Carbons attached to hydroxyl and carboxyl groups |
| This compound | Aromatic carbons, Carbonyl carbon of ester (~165-170 ppm), Methyl carbon of ester (~52 ppm) |
The most notable changes in the ¹³C NMR spectra are the appearance of the carbonyl carbon signal of the carboxylic acid in the intermediate and the ester in the final product. Additionally, the signal for the methyl group of the ester provides definitive evidence of the successful esterification.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The key vibrational frequencies to monitor are those associated with the O-H, C=O, and C-O bonds.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Naphthol | Broad O-H stretch (~3200-3600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aromatic C=C stretch (~1500-1600 cm⁻¹)[6][7] |
| 4-Hydroxy-2-naphthoic acid | Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid, ~1680-1710 cm⁻¹), C-O stretch |
| This compound | O-H stretch (hydroxyl), C=O stretch (ester, ~1700-1730 cm⁻¹), C-O stretch (ester) |
The IR spectrum of 2-naphthol is characterized by a broad O-H stretching band.[6][7] Upon conversion to 4-hydroxy-2-naphthoic acid, a strong C=O stretching absorption for the carboxylic acid appears. In the final product, the C=O stretch of the ester is typically observed at a slightly higher wavenumber than that of the carboxylic acid.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compounds, offering a definitive confirmation of the chemical transformation at each step.
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) |
| 2-Naphthol | 144.17 | 144[8][9] |
| 4-Hydroxy-2-naphthoic acid | 188.18 | 188[10][11] |
| This compound | 202.21 | 202 |
The incremental increase in molecular weight from 144 to 188 and then to 202 corresponds to the addition of a carboxyl group and a methyl group, respectively, confirming the progression of the synthesis.
Experimental Protocols
Synthesis of 4-Hydroxy-2-naphthoic acid (Kolbe-Schmitt Reaction)
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Preparation of Sodium 2-naphthoxide: In a suitable reaction vessel, dissolve 2-naphthol in a minimal amount of a suitable solvent (e.g., dry toluene). Carefully add one equivalent of sodium hydroxide pellets or a concentrated solution while stirring. Heat the mixture to reflux to remove water azeotropically until the formation of the dry sodium 2-naphthoxide is complete.
-
Carboxylation: Transfer the dry sodium 2-naphthoxide to a high-pressure autoclave. Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm. Heat the autoclave to 125-150°C and maintain the reaction for several hours with continuous stirring.
-
Work-up and Isolation: After cooling the autoclave to room temperature, carefully vent the excess CO₂. Dissolve the solid product in water and acidify the solution with a mineral acid (e.g., HCl) until a precipitate forms. Filter the crude 4-hydroxy-2-naphthoic acid, wash it with cold water, and dry it. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Caption: Workflow for the Kolbe-Schmitt Reaction.
Synthesis of this compound (Fischer Esterification)
This protocol outlines a standard procedure for Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2-naphthoic acid in an excess of methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.
Caption: Workflow for Fischer Esterification.
Conclusion
The successful synthesis of this compound from 2-naphthol is a multi-step process that relies on careful execution and rigorous characterization. This guide has provided a comprehensive comparison of the spectroscopic data for the starting material, intermediate, and final product, highlighting the key changes that confirm the desired chemical transformations. By understanding these spectroscopic fingerprints, researchers can confidently navigate the synthesis and purification of this important molecule, ensuring the integrity and quality of their work in drug discovery and development.
References
- 1. 2-Naphthol(135-19-3) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. 2-Naphthol(135-19-3) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Naphthol(135-19-3) MS spectrum [chemicalbook.com]
- 10. 4-Hydroxy-2-naphthoic acid 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]
- 11. 4-Hydroxy-2-naphthoic acid | CAS#:1573-91-7 | Chemsrc [chemsrc.com]
A Comparative Guide to Catalyst Performance in the Synthesis of Methyl 4-hydroxy-2-naphthoate
Methyl 4-hydroxy-2-naphthoate is a pivotal intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular framework, featuring a naphthol core with both hydroxyl and carboxylate functionalities, makes it a versatile building block. The efficient and selective synthesis of this compound is a subject of significant interest for researchers and process chemists. The predominant route to this ester is the direct esterification of 4-hydroxy-2-naphthoic acid with methanol. The success of this transformation hinges critically on the choice of catalyst, which dictates reaction kinetics, yield, and overall process sustainability.
This guide provides a comprehensive evaluation of different catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative performance data, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.
Catalytic Strategies and Mechanistic Considerations
The synthesis of this compound from its corresponding carboxylic acid is an equilibrium-limited esterification reaction. The primary role of the catalyst is to accelerate the attainment of this equilibrium by activating the carboxylic acid moiety. The most common and effective catalysts fall into the category of acid catalysts, which operate via the well-established Fischer esterification mechanism.
The mechanism begins with the protonation of the carbonyl oxygen of the 4-hydroxy-2-naphthoic acid by the acid catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation then regenerates the acid catalyst and affords the final product, this compound. Using an excess of methanol as the solvent is a common strategy to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
While the fundamental mechanism is consistent, the nature of the acid catalyst—whether homogeneous or heterogeneous—profoundly impacts the reaction's practical execution, efficiency, and environmental footprint.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a trade-off between activity, cost, safety, and process sustainability. Here, we compare the most common catalytic approaches.
Homogeneous Acid Catalysts
Homogeneous catalysts, being in the same phase as the reactants, offer excellent activity due to high accessibility of catalytic sites.
-
Sulfuric Acid (H₂SO₄): As a strong mineral acid, H₂SO₄ is a highly effective and inexpensive catalyst for this esterification.[1][2] It readily protonates the carboxylic acid, leading to high conversion rates under reflux conditions.[2] However, its use is fraught with challenges, including its corrosive nature, the difficulty of separating it from the reaction mixture, and the generation of significant acidic waste, which requires neutralization and disposal.
-
p-Toluenesulfonic Acid (p-TsOH): This solid organic acid is another popular choice, offering comparable activity to sulfuric acid.[1] While it is less corrosive and easier to handle, it shares the same separation and waste generation issues as other homogeneous catalysts.
Heterogeneous Acid Catalysts
Heterogeneous, or solid acid, catalysts represent a more sustainable alternative.[3] These materials, such as acidic resins (e.g., Amberlyst-15), zeolites, or metal oxides, possess acidic sites on their surface. Their primary advantage is the ease of separation from the reaction mixture through simple filtration, allowing for catalyst recycling and reuse, which minimizes waste and simplifies product purification.[4] While their catalytic activity might sometimes be lower than their homogeneous counterparts due to mass transfer limitations, this can often be compensated by adjusting reaction conditions. The development of highly active and stable heterogeneous catalysts is a key area of modern chemical research.[5]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1] In the context of this synthesis, microwave heating can dramatically reduce reaction times from several hours to mere minutes.[1][6] This acceleration is attributed to the rapid and uniform heating of the polar reaction mixture, which overcomes the activation energy barrier more efficiently than conventional heating methods. Microwaves are typically used in conjunction with a catalyst, enhancing the overall process efficiency.
Performance Data Summary
The following table summarizes experimental data from various sources, providing a quantitative comparison of different catalytic systems for the synthesis of this compound.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Catalytic (0.5-1.0 eq) | Methanol | Reflux (65-70) | 6-8 h | 70-85 | [1] |
| Sulfuric Acid (H₂SO₄) | Catalytic (6 drops) | Methanol | Reflux | 36 h | 85.5 | [2] |
| p-Toluenesulfonic Acid | Catalytic | Methanol | Reflux (65-70) | 6-8 h | ~70-85 | [1] |
| Microwave-Assisted | Acid Catalyst | Methanol | 100-150 | 20-30 min | Comparable to conventional | [1] |
Note: Direct comparison should be made with caution as reaction scales and purification methods may vary between studies.
Experimental Protocols
For the practical application of the discussed methods, we provide detailed, self-validating protocols.
Protocol 1: Conventional Synthesis using Sulfuric Acid
This protocol describes a standard laboratory procedure for the esterification of 4-hydroxy-2-naphthoic acid using a homogeneous acid catalyst.
Materials:
-
4-Hydroxy-2-naphthoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-2-naphthoic acid in an excess of anhydrous methanol (e.g., 25 mL of MeOH per 1 g of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution (e.g., 0.1-0.2 mL per 1 g of acid).[1][2]
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Further purification can be achieved by recrystallization or silica gel column chromatography to afford pure this compound.[1]
Protocol 2: General Workflow for Catalyst Evaluation
This workflow provides a systematic approach for comparing the performance of different catalysts, particularly when screening heterogeneous options.
Conclusion and Future Outlook
The synthesis of this compound via Fischer esterification is a well-established transformation where catalyst choice is paramount. While traditional homogeneous catalysts like sulfuric acid provide high yields, their environmental and handling drawbacks are significant.[1][2] The future of this synthesis, particularly on an industrial scale, lies in the development and optimization of robust heterogeneous catalysts. These solid acids offer the compelling advantages of simplified product purification and catalyst reusability, aligning with the principles of green chemistry.[3][4] Furthermore, process intensification techniques such as microwave-assisted synthesis can dramatically improve time and energy efficiency, making the production of this valuable intermediate more sustainable and economical.[1] Researchers are encouraged to focus on creating novel solid acid catalysts with high activity, selectivity, and stability to further advance this field.
References
- 1. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. MATERIALS FOR HETEROGENEOUS CATALYSIS [uccs.univ-artois.fr]
- 5. Fabrication and characterization of a novel catalyst based on modified zirconium metal-organic-framework for synthesis of polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to O-Alkylation: Comparing Methyl 4-hydroxy-2-naphthoate and its Carboxylic Acid Precursor
Introduction: The Strategic Choice of a Starting Material
In the landscape of pharmaceutical synthesis and materials science, naphthoic acid derivatives serve as indispensable building blocks. Their rigid, aromatic framework is a privileged scaffold found in numerous high-value molecules, from non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen to advanced polymers.[1][2] Methyl 4-hydroxy-2-naphthoate is a key intermediate, frequently employed in reactions that modify its phenolic hydroxyl group. A primary and illustrative transformation is the Williamson ether synthesis, a cornerstone of C-O bond formation.[3]
The decision to start a synthetic sequence with an ester like this compound, rather than its parent carboxylic acid (4-hydroxy-2-naphthoic acid), is a critical process development choice. It is not merely a matter of preference but a decision rooted in optimizing reaction efficiency, yield, and purity by mitigating potential side reactions and simplifying downstream processing.
This guide provides an in-depth comparison of these two reagents in the context of a model O-alkylation reaction. We will dissect the mechanistic nuances, provide validated experimental protocols, and present comparative performance data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Core Reaction: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. The reaction proceeds via an SN2 mechanism, involving the deprotonation of an alcohol (or phenol) to form a nucleophilic alkoxide (or phenoxide), which then attacks an electrophilic alkyl halide.
When applied to our substrates, the key first step is the deprotonation of the C4 hydroxyl group. The acidity of this phenolic proton is paramount to the reaction's success, and it is here that the fundamental difference between our two starting materials emerges.
-
This compound: The methyl ester group at the C2 position is moderately electron-withdrawing. This inductive effect acidifies the C4 phenolic proton, facilitating its removal by a moderately strong base (e.g., K₂CO₃, NaH). The resulting phenoxide is a potent nucleophile, poised for reaction.
-
4-Hydroxy-2-naphthoic acid: This molecule possesses two acidic protons: the phenolic proton at C4 and the carboxylic acid proton. The carboxylic acid proton is significantly more acidic than the phenolic proton. Consequently, any base will deprotonate the carboxyl group first. To deprotonate the less acidic phenolic hydroxyl group and form the required phenoxide nucleophile, a stronger base or a greater stoichiometric quantity of base is necessary. This can introduce complications, such as unwanted side reactions or difficulties in product isolation.
This guide will compare the O-alkylation of this compound and 4-hydroxy-2-naphthoic acid with ethyl bromide to yield their respective ethyl ether derivatives.
Visualizing the Synthetic Pathways
The following diagrams illustrate the comparative reaction schemes and a generalized experimental workflow for the O-alkylation process.
Caption: Comparative O-alkylation reaction schemes.
Caption: Generalized experimental workflow for O-alkylation.
Comparative Experimental Protocols
The following protocols are designed to be self-validating, including in-process checks and purification steps critical for achieving high-purity final products.
Protocol 1: O-Ethylation of this compound
-
Rationale: This protocol uses potassium carbonate, a mild and easy-to-handle base, which is sufficient for deprotonating the acidic phenol due to the activating effect of the ester group. Acetone is chosen as the solvent for its good solvating properties for the reactants and its appropriate boiling point for the reaction.
-
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.02 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) and 40 mL of anhydrous acetone.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl bromide (1.63 g, 1.12 mL, 15 mmol, 1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (visualized under UV light) indicates reaction completion.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Workup & Purification: Dissolve the crude solid in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to afford Methyl 4-ethoxy-2-naphthoate as a white solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: O-Ethylation of 4-Hydroxy-2-naphthoic acid
-
Rationale: This protocol requires a strong, non-nucleophilic base, sodium hydride (NaH), to deprotonate both the carboxylic acid and the less acidic phenolic hydroxyl group. Two equivalents are necessary to ensure the formation of the dianion, allowing the phenoxide to act as the nucleophile. DMF is used as a polar aprotic solvent, which is ideal for SN2 reactions and can solvate the ionic intermediates effectively.
-
Methodology:
-
To a 100 mL three-neck round-bottom flask, flame-dried and equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (0.88 g, 22 mmol, 2.2 eq).
-
Wash the NaH with anhydrous hexane (2 x 10 mL) under a nitrogen atmosphere to remove the mineral oil.
-
Add 30 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the suspension to 0°C in an ice bath.
-
Dissolve 4-hydroxy-2-naphthoic acid (1.88 g, 10 mmol) in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Causality Note: Slow addition is crucial to control the vigorous hydrogen gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating complete formation of the dianion.
-
Re-cool the mixture to 0°C and add ethyl bromide (1.63 g, 1.12 mL, 15 mmol, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Check: Monitor by TLC (4:1 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is complete when the starting material is consumed.
-
Workup & Purification: Carefully quench the reaction by slowly adding it to 100 mL of ice-cold water. Acidify the aqueous solution to pH ~2-3 with 1M HCl. A precipitate will form.
-
Filter the precipitate and wash thoroughly with water. Dry the solid under vacuum.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-Ethoxy-2-naphthoic acid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Performance Comparison: Ester vs. Carboxylic Acid
The choice of starting material has a profound impact on several key performance indicators of the reaction.
| Parameter | Pathway A: this compound | Pathway B: 4-Hydroxy-2-naphthoic acid | Justification |
| Reagent Handling & Safety | Uses K₂CO₃, a relatively safe and easy-to-handle solid base. | Requires NaH, a pyrophoric reagent that must be handled with care under an inert atmosphere. | The use of NaH necessitates more stringent safety protocols and specialized handling techniques. |
| Reaction Conditions | Mild reflux in acetone (56°C). | Requires cryogenic temperatures for addition, followed by ambient temperature stirring. | The high reactivity of NaH requires careful temperature control to manage exotherms and side reactions. |
| Reaction Time | 6 - 8 hours | 12 - 16 hours | The dianion formed from the carboxylic acid is less soluble and potentially less reactive than the monoanion from the ester, leading to slower kinetics. |
| Typical Yield | 85 - 95% | 65 - 75% | Potential side reactions, such as C-alkylation or esterification of the carboxylate by the alkyl halide (though slow), and more complex workup can lower the overall yield. |
| Workup & Purification | Simple filtration and extraction followed by standard column chromatography. | Requires a careful aqueous quench, acidification, and precipitation/recrystallization, which can be more cumbersome. | The need to handle excess NaH and separate the product from a polar, high-boiling solvent like DMF complicates the purification process. |
Conclusion and Recommendations
Based on the comparative analysis, This compound is the superior starting material for O-alkylation reactions compared to its parent carboxylic acid. The primary advantages lie in the operational simplicity, milder reaction conditions, higher yields, and improved safety profile. The ester functionality serves as an effective protecting group for the carboxylic acid while simultaneously activating the phenolic hydroxyl group, streamlining the synthetic process.
While direct alkylation of 4-hydroxy-2-naphthoic acid is feasible, it should be reserved for instances where the ester is unavailable or when the synthetic strategy explicitly requires the free carboxylic acid to be present during the alkylation step. For most applications, the two-step process of esterifying the carboxylic acid first, followed by O-alkylation, will prove to be a more efficient, reliable, and scalable route.[4][5] This strategic choice exemplifies a core principle of process chemistry: selecting a starting material that simplifies the entire synthetic sequence, not just a single step.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 4. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]
- 5. prepchem.com [prepchem.com]
Safety Operating Guide
Navigating the Disposal of Methyl 4-Hydroxy-2-Naphthoate: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-hydroxy-2-naphthoate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols and waste management principles, reflecting a commitment to best practices in the laboratory.
I. Understanding the Compound: Hazard Profile of this compound
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This compound, and structurally similar compounds, are classified as irritants.
Based on available safety data sheets (SDS) for analogous compounds, the primary hazards include:
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
A summary of the key hazard information is provided in the table below.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection.[1][2] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[1][2] |
II. The Cardinal Rule of Disposal: Avoidance of Sewer and General Waste Streams
Under no circumstances should this compound be disposed of down the sink or in the regular trash.[3] Improper disposal can lead to environmental contamination and potential harm to aquatic life. All chemical waste, unless explicitly deemed non-hazardous by your institution's Environmental Health and Safety (EHS) office, should be treated as hazardous.[4] The guiding principle is to collect and transfer the waste to a licensed hazardous waste disposal facility.[1][2][5]
III. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural formality but a critical step in mitigating the risk of exposure.
Essential PPE includes:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: For handling larger quantities of the solid material where dust generation is likely, a NIOSH-approved N95 dust mask or a respirator may be necessary.[6]
IV. Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the collection and preparation of this compound for disposal.
1. Waste Collection:
- Solid Waste: Collect solid this compound waste in a designated, leak-proof container.[3] The original product container is often the most suitable option, provided it is in good condition.[4]
- Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that have come into contact with the chemical should also be collected as hazardous waste.[4]
2. Container Selection and Labeling:
- Compatibility: Ensure the waste container is made of a material compatible with the chemical.[7]
- Labeling: All waste containers must be clearly and accurately labeled.[3][7] The label should include:
- The full chemical name: "this compound" (avoiding formulas or abbreviations).
- The words "Hazardous Waste".
- The primary hazards (e.g., "Irritant").
- The date accumulation started.
- Your institution's EHS department will likely provide standardized hazardous waste labels.
3. Storage of Waste:
- Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from incompatible chemicals.[3]
- Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of spills.[3]
- Closure: Keep the waste container securely closed at all times, except when adding waste.[3][4]
4. Arranging for Disposal:
- Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS or a licensed chemical waste contractor to arrange for pickup.[3]
V. Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and inform your supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container.[1] Avoid generating dust. For a liquid spill, use an inert absorbent material.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[4]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
VI. Disposal of Empty Containers
The proper disposal of empty chemical containers is also regulated.
-
A container that held a hazardous waste is considered "empty" if all waste has been removed by common practices and no more than one inch of residue remains.[9]
-
If the chemical is classified as an "acutely hazardous waste" or a "P-list" waste, the empty container must be triple-rinsed with a suitable solvent.[4][9] The rinsate must be collected and disposed of as hazardous waste.[4][7]
-
After proper cleaning, deface or remove the original label and dispose of the container according to your institution's guidelines, which may allow for disposal in the regular trash or a designated glass disposal container.[3][4]
VII. Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 3-hydroxy-2-naphthoate 97 883-99-8 [sigmaaldrich.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Methyl 4-hydroxy-2-naphthoate: A Guide to Personal Protective Equipment and Disposal
Understanding the Risks: A Proactive Approach to Safety
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]
Given these potential hazards, a comprehensive PPE plan is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling Methyl 4-hydroxy-2-naphthoate in various laboratory settings. The causality behind each recommendation is rooted in mitigating the identified risks of skin, eye, and respiratory irritation.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | • Nitrile gloves (double-gloving recommended)• Safety glasses with side shields• Laboratory coat | Skin Protection: Nitrile gloves provide a barrier against incidental skin contact. Double-gloving is a best practice to prevent exposure in case of a tear or puncture in the outer glove. Eye Protection: Safety glasses with side shields are essential to protect against accidental splashes or airborne particles. Body Protection: A laboratory coat protects the torso and arms from minor spills and contamination. |
| High-Volume Handling or Operations with Splash Potential | • Nitrile gloves (double-gloving)• Chemical splash goggles• Face shield• Chemical-resistant apron over a laboratory coat | Enhanced Skin and Body Protection: A chemical-resistant apron provides an additional layer of protection against larger spills that could saturate a lab coat. Enhanced Eye and Face Protection: Chemical splash goggles provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses. A face shield protects the entire face from splashes. |
| Operations Generating Dust or Aerosols | • All PPE from the relevant scenario above• N95 respirator or higher | Respiratory Protection: An N95 respirator is necessary to prevent the inhalation of fine particles or aerosols that may be generated during certain procedures, such as vigorous mixing or sonication. |
A Deeper Dive into PPE Selection and Use
Hand Protection: The Critical Barrier
While nitrile gloves are a standard in many laboratories, it is crucial to understand their limitations, especially when working with aromatic esters. General chemical resistance charts indicate that nitrile gloves may have poor resistance to this class of chemicals.[4][5]
Therefore, the following operational protocols are mandatory:
-
Inspect Gloves Before Use: Always check for any signs of degradation, such as discoloration, swelling, or tearing.
-
Double Gloving: This practice significantly reduces the risk of exposure in the event of a breach in the outer glove.
-
Immediate Replacement: If a glove comes into contact with this compound, it must be removed and replaced immediately. Do not attempt to wash or reuse contaminated gloves.
-
Consult Manufacturer's Data: Whenever possible, consult the glove manufacturer's specific chemical resistance data for the most accurate information.
Respiratory Protection: When is it Necessary?
Currently, there are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this compound or its close derivatives.[2][6][7] In the absence of a quantitative exposure limit, a qualitative approach based on the potential for generating airborne contaminants is essential.
An N95 respirator or a higher level of respiratory protection should be used whenever there is a risk of generating dust or aerosols. This includes, but is not limited to:
-
Weighing out large quantities of the solid compound.
-
Sonication or vigorous agitation of solutions.
-
Any procedure that is not performed within a certified chemical fume hood.
Procedural, Step-by-Step Guidance
Donning and Doffing PPE: A Matter of Sequence
The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Step-by-step procedure for the safe removal of PPE.
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Material
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process. All waste generated should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][8]
Waste Segregation and Collection:
-
Solid Waste:
-
Place any unused this compound, contaminated weigh boats, and other solid materials into a designated, labeled hazardous waste container.
-
The container must be made of a compatible material and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container for liquid organic waste.
-
Do not mix this waste with other waste streams unless you have confirmed compatibility.
-
-
Contaminated PPE:
-
All disposable PPE, including gloves, aprons, and bench paper, that has come into contact with the chemical should be placed in a designated hazardous waste container.
-
Disposal Procedures:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
In-Lab Treatment is Not Recommended:
Due to the lack of specific data on effective and safe neutralization or deactivation procedures for this compound, in-lab treatment of this waste is not recommended. Attempting to neutralize or treat the chemical without validated protocols could lead to the generation of other hazardous byproducts or create an unsafe situation.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the PPE requirements, following the correct donning and doffing procedures, and implementing a robust disposal plan, you can significantly mitigate the risks associated with this compound. Your commitment to these practices is fundamental to maintaining a safe and productive research environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 3. Methyl 3-hydroxy-2-naphthoate, 98+% | Fisher Scientific [fishersci.ca]
- 4. gloves.com [gloves.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
